molecular formula C3H3N3S3 B7766673 1,3,5-triazine-2,4,6-trithiol

1,3,5-triazine-2,4,6-trithiol

Cat. No.: B7766673
M. Wt: 177.3 g/mol
InChI Key: WZRRRFSJFQTGGB-UHFFFAOYSA-N
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Description

1,3,5-triazine-2,4,6-trithiol is a useful research compound. Its molecular formula is C3H3N3S3 and its molecular weight is 177.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3,5-triazine-2,4,6-trithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3S3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRRRFSJFQTGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)S)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NC(=NC(=N1)S)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 1,3,5-triazine-2,4,6-trithiol and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1,3,5-Triazine-2,4,6-trithiol and its Derivatives

This technical guide offers a comprehensive overview of the synthesis of this compound (TMT), also known as trithiocyanuric acid, and its derivatives. The 1,3,5-triazine (B166579) scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile biological activities and physicochemical properties.[1][2] This document provides detailed experimental protocols, quantitative data, and visual workflows to support researchers, scientists, and drug development professionals in the synthesis of these valuable compounds.

Core Synthesis of this compound (TMT)

This compound exists in tautomeric forms, primarily the thione form in the solid state.[3] It is a yellow solid, analogous to the white cyanuric acid.[4] The primary and most established route for its synthesis starts from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[4][5]

Synthesis from Cyanuric Chloride

The synthesis involves the nucleophilic substitution of all three chlorine atoms of cyanuric chloride with a sulfur source, typically sodium hydrosulfide (B80085) or sodium thiocyanate.[1][4]

G cluster_0 Step 1: Thiolation cluster_1 Step 2: Acidification CC Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) TMT_Salt Trisodium (B8492382) Salt of TMT CC->TMT_Salt Reaction NaSH Sodium Hydrosulfide (NaSH) or Sodium Thiocyanate Solvent Aqueous Solution TMT This compound (TMT) (Precipitate) TMT_Salt->TMT Precipitation Acid Acid (e.g., H₂SO₄, HCl)

Caption: General synthesis workflow for this compound (TMT).

Experimental Protocol: Synthesis of TMT from Cyanuric Chloride

This protocol is adapted from established chemical principles for nucleophilic substitution on a triazine ring.[4]

  • Reaction Setup : In a suitable reaction vessel, dissolve cyanuric chloride in an appropriate solvent.

  • Nucleophilic Addition : Prepare a solution of a sulfur nucleophile, such as sodium hydrosulfide (NaSH). Add the NaSH solution to the cyanuric chloride solution. The reaction is typically performed in an aqueous medium.

  • Reaction Conditions : The reaction proceeds to substitute all three chlorine atoms. This step results in the formation of the water-soluble trisodium salt of TMT.[6]

  • Acidification : To obtain the final product, the aqueous solution of the TMT salt is acidified. In a controlled manner, add an acid like sulfuric or hydrochloric acid to the solution while maintaining a pH of approximately 2.[6] This should be done at a temperature between 40-70°C.[6]

  • Product Isolation : The acidification causes the water-insoluble this compound to precipitate out of the solution.[6]

  • Purification : The precipitate is collected by filtration, washed thoroughly with deionized water to remove salts, and then dried in a vacuum oven.[6]

Synthesis of N-Substituted TMT Derivatives

A key class of derivatives is the N-substituted 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones. These compounds are synthesized from their corresponding oxygen analogues, the 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones (isocyanurates), through a thionation reaction.[7][8]

G Isocyanurate 1,3,5-Triaryl-1,3,5-triazinane- 2,4,6-trione Thioisocyanurate 1,3,5-Triaryl-1,3,5-triazinane- 2,4,6-trithione Isocyanurate->Thioisocyanurate Thionation P4S10 P₄S₁₀ Hexamethyldisiloxane (B120664) Solvent Xylene (Reflux, ~140°C) Workup Work-up (CH₂Cl₂, H₂O, NEt₃) Thioisocyanurate->Workup Purification

Caption: Synthesis of N-aryl TMT derivatives via thionation of isocyanurates.

Experimental Protocol: General Procedure for Thionation[7]
  • Reagents : To a Schlenk flask, add the desired 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trione (0.28 mmol), phosphorus pentasulfide (P₄S₁₀, 1.62 mmol), hexamethyldisiloxane (1.05 mL, 4.9 mmol), and xylene (2 mL).[7]

  • Reaction : Heat the resulting mixture at reflux (approx. 140°C) for four days. The progress of the reaction can be monitored by TLC.[7]

  • Work-up : After cooling to room temperature, remove the solvent under vacuum. Add dichloromethane (B109758) (10 mL), water (10 mL), and triethylamine (B128534) (200 μL) to the residue.[7]

  • Purification : The organic phase is separated, dried, and the solvent is evaporated. The final product is purified using column chromatography.[7]

Quantitative Data for N-Aryl TMT Derivatives[7]
Compound NameR-GroupYieldMelting Point (°C)HRMS (m/z) [M+H]⁺
1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trithione (4-H)Phenyl99%290–315 (Dec)406.0501
1,3,5-Tris(4-tolyl)-1,3,5-triazinane-2,4,6-trithione (4-Me)4-Tolyl99%300–325 (Dec)448.0968
1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane-2,4,6-trithione (4-Br)4-Bromophenyl71%295–320 (Dec)639.7817
1,3,5-Tris(4-iodophenyl)-1,3,5-triazinane-2,4,6-trithione (4-I)4-Iodophenyl70%250–270 (Dec)783.7400

Synthesis of Asymmetrically Substituted TMT Derivatives

The synthesis of asymmetrically substituted triazines relies on the sequential, controlled nucleophilic substitution of each chlorine atom on cyanuric chloride. The reactivity of the chlorine atoms decreases with each substitution, allowing for different nucleophiles to be introduced at different temperatures.[9][10][11]

  • First Substitution : Typically occurs at 0-5°C.[11][12]

  • Second Substitution : Occurs at room temperature.[11]

  • Third Substitution : Requires higher temperatures, often at the boiling point of the solvent.[11]

This principle is demonstrated in the synthesis of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol.

G cluster_0 Step 1: First Substitution (Phenylamination) cluster_1 Step 2: Second & Third Substitution (Thiolation) cluster_2 Step 3: Work-up and Purification CC Cyanuric Chloride in Acetone (B3395972) Intermediate Intermediate: 2,4-dichloro-6-(phenylamino)- 1,3,5-triazine CC->Intermediate 0-5 °C, 4 hours Aniline (B41778) Aniline Product_Salt Disodium Salt of Final Product Intermediate->Product_Salt 50-55 °C, 8-12 hours NaSH Sodium Hydrosulfide (NaSH) Final_Product 6-(Phenylamino)-1,3,5-triazine- 2,4-dithiol Product_Salt->Final_Product Acidify to pH 2-3 HCl Hydrochloric Acid (HCl) Purify Filter, Wash, Recrystallize Final_Product->Purify

Caption: Experimental workflow for synthesizing 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol.[12]

Experimental Protocol: Synthesis of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol[12]

Step 1: First Substitution (Phenylamination)

  • In a three-necked flask, dissolve cyanuric chloride (1.84 g, 10 mmol) in 50 mL of acetone.[12]

  • Cool the solution to 0°C in an ice-salt bath.[12]

  • Dropwise, add a solution of aniline (0.93 g, 10 mmol) in 20 mL of acetone over 30 minutes, ensuring the temperature does not exceed 5°C.[12]

  • Continue stirring the mixture at 0-5°C for 4 hours to form the intermediate, 2,4-dichloro-6-(phenylamino)-1,3,5-triazine, which precipitates as a white solid.[12]

Step 2: Second & Third Substitution (Thiolation)

  • Prepare a solution of sodium hydrosulfide hydrate (B1144303) (NaSH·xH₂O, approx. 2.5 g, ~22 mmol) in 30 mL of water.[12]

  • Add the NaSH solution to the reaction mixture from Step 1.

  • Allow the mixture to warm to room temperature, then heat to 50-55°C and maintain for 8-12 hours with continuous stirring.[12] Monitor the reaction's completion by TLC.[12]

Step 3: Product Isolation and Purification

  • Cool the reaction flask in an ice bath.[12]

  • Slowly acidify the mixture by adding 2M hydrochloric acid (HCl) dropwise until the pH is approximately 2-3, causing a yellowish precipitate to form.[12]

  • Stir for an additional 30 minutes in the ice bath.[12]

  • Filter the solid product, wash thoroughly with cold water, and dry in a vacuum oven.[12]

  • For further purification, the crude solid can be recrystallized from an ethanol/water mixture.[12]

Applications in Drug Development

The 1,3,5-triazine core is a versatile pharmacophore found in compounds with a wide range of biological activities.[2] This makes its derivatives, including those of TMT, attractive for drug discovery and development.

  • Anticancer Agents : Many 1,3,5-triazine derivatives are known to be potent anticancer drugs.[9][13] Some function as dihydrofolate reductase (DHFR) inhibitors, a key target in cancer chemotherapy.[13] Novel triazine derivatives have shown significant cytotoxic activity against various cancer cell lines, including lung and colon cancer.[13][14][15]

  • Neurodegenerative Diseases : The triazine scaffold has been explored for its potential in treating Alzheimer's disease, with some derivatives showing the ability to inhibit key enzymes like BACE-1.[16]

  • Other Applications : The triazine structure is also present in compounds with antiviral, antimicrobial, and anti-inflammatory properties.[2][14] The ability to functionalize the core at three distinct positions allows for the creation of diverse molecular architectures for targeted drug delivery systems.[17]

References

chemical properties of 1,3,5-triazine-2,4,6-trithiol trisodium salt

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3,5-Triazine-2,4,6-trithiol Trisodium (B8492382) Salt

Introduction

This compound trisodium salt, also known by synonyms such as Trithiocyanuric acid trisodium salt and TMT-55, is a heterocyclic organic compound.[1][2] It is a derivative of 1,3,5-triazine, featuring a six-membered ring composed of three nitrogen and three carbon atoms, with thiol groups attached to each carbon atom.[1] The trisodium salt form significantly enhances its solubility in water, making it highly effective for various industrial applications.[1]

This compound is recognized for its potent metal-chelating properties, which form the basis of its primary use as a heavy metal precipitating agent in wastewater treatment.[1][3] Beyond environmental applications, it finds utility in the agricultural, textile, and oil and gas industries.[1] The core triazine structure is also a significant pharmacophore in medicinal chemistry, suggesting potential, though less direct, relevance in drug development contexts.[4][5]

Chemical Structure and Properties

The chemical structure of this compound trisodium salt consists of a central triazine ring where the three carbon atoms are bonded to sulfur atoms, which are in turn ionically bonded to sodium ions. The parent acid, 2,4,6-trimercapto-1,3,5-triazine (H₃TMT), exists predominantly in the more stable thione tautomeric form.[6]

Caption: Structure of this compound trisodium salt.

Physicochemical Data

The key physico are summarized in the table below.

PropertyValueReference(s)
IUPAC Name Trisodium 1,3,5-triazine-2,4,6-trithiolate
Synonyms Trithiocyanuric acid trisodium salt, TMT, TMT-55[1][2]
CAS Number 17766-26-6[1][7]
Molecular Formula C₃N₃Na₃S₃[1][7]
Molecular Weight 243.22 g/mol (anhydrous)[1][7]
Appearance White to light yellow or off-white crystalline powder.[1][3][7]
Odor Odorless[8]
Melting Point 82-84 °C[2][9]
Density 1.583 - 1.78 g/cm³[1][8]
Solubility High solubility in water (346.15 g/L). The parent acid is practically insoluble (~0.8 g/L).[8][10]
pKa (of parent acid) pKa₁: ~5.9, pKa₂: ~7.0, pKa₃: ~10.0. The TMT³⁻ trianion is the most abundant species at pH > 12.5.[6]
Spectroscopic Data

Spectroscopic data for the characterization of this compound are available in various chemical databases. This includes Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy.[11][12]

Reactivity and Stability

  • Thermal Stability : The compound is stable under standard room temperature and pressure.[1] It is, however, hygroscopic.[8]

  • Incompatibilities : It should be stored away from strong oxidizing agents and acids, as contact can lead to chemical reactions.[1][13]

  • Hazardous Decomposition : When subjected to fire, it may decompose to produce toxic gases, including nitrogen oxides (NOx), sulfur oxides, and sodium oxides.[14][15]

  • Chelating Properties : The molecule's efficacy stems from its three thiol groups, which are strong chelating agents for heavy metals. It readily forms insoluble precipitates with a wide range of divalent and monovalent metal ions such as lead, mercury, copper, cadmium, and silver, effectively removing them from aqueous solutions.[1][2][3] This reaction is effective even for metals that are part of stable complexes and cannot be precipitated as hydroxides.[3]

Synthesis

The industrial synthesis of this compound and its salts typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The trisodium salt can be prepared through the reaction of one molar equivalent of cyanuric chloride with three molar equivalents of a sulfur nucleophile like sodium hydrogen sulfide (B99878) (NaHS).[6][16]

Synthesis CC Cyanuric Chloride (C₃N₃Cl₃) TMT This compound Trisodium Salt (C₃N₃Na₃S₃) CC->TMT Nucleophilic Substitution NaHS + 3 NaHS (Sodium Hydrosulfide)

Caption: Simplified synthesis pathway from cyanuric chloride.

The parent acid (H₃TMT) can be subsequently produced by carefully acidifying an aqueous solution of the trisodium salt to a pH range of 1.5 to 2.5, which causes the water-insoluble acid to precipitate.[10]

Applications

The unique properties of this compound lead to its use in several fields:

  • Water Treatment : Its primary application is as a heavy metal precipitant in treating industrial wastewater. It effectively removes toxic metals from effluent streams in various industries, including mining, manufacturing, and power generation.[1][3]

  • Corrosion Inhibition : In the oil and gas sector, it acts as a corrosion inhibitor, protecting pipelines and infrastructure from degradation.[1]

  • Textile Industry : It is used as a dye-fixing agent, improving the fastness of dyes on fabrics and reducing runoff.[1]

  • Agriculture : It has been utilized as a component in some pesticide and fungicide formulations.[1]

  • Pharmaceutical Research : While not a drug itself, its antioxidative properties can be used to stabilize active pharmaceutical ingredients.[1] Furthermore, the s-triazine scaffold is of great interest to medicinal chemists for developing novel therapeutics against a range of diseases, including cancer.[4]

Workflow start Wastewater with Heavy Metal Ions (M²⁺) add_tmt Addition of TMT Trisodium Salt Solution start->add_tmt precipitate Chelation & Precipitation add_tmt->precipitate separate Solid/Liquid Separation (e.g., Filtration) precipitate->separate end Clean Water separate->end waste Metal-TMT Precipitate (Solid Waste) separate->waste

Caption: Workflow for heavy metal precipitation using TMT trisodium salt.

Safety and Handling

According to safety data, this compound trisodium salt requires careful handling.

  • Hazard Classification : It is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[8][17] It may also be moderately toxic upon skin contact.[2]

  • Precautionary Measures : Standard laboratory precautions should be observed. This includes washing hands thoroughly after handling and using appropriate personal protective equipment (PPE).[8][17]

  • Personal Protective Equipment (PPE) : Recommended PPE includes safety glasses or goggles, chemical-resistant gloves, and protective clothing.[13][17]

  • Storage : The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids and oxidizers.[1][14]

  • First Aid : In case of eye contact, rinse cautiously with water for at least 15 minutes. If ingested, seek immediate medical attention and contact a poison control center.[14][17]

Experimental Protocols

Synthesis of 2,4,6-Trimercapto-1,3,5-triazine (H₃TMT) from its Trisodium Salt

This protocol is adapted from a patented industrial method for producing the parent acid from its readily soluble trisodium salt.[10]

  • Preparation : Pre-charge a reaction vessel with 130 g of distilled water and adjust the pH to 2.0 by adding a small amount of 37% hydrochloric acid.

  • Reagent Preparation : Prepare a solution of 550 g of a 25% (w/w) aqueous solution of this compound trisodium salt.

  • Simultaneous Addition : Over a period of 60 minutes, simultaneously add the trisodium salt solution and 170 g of 37% hydrochloric acid to the reaction vessel. Maintain a constant pH of 1.8-2.0 in the system throughout the addition.

  • Temperature Control : The reaction is exothermic, and the temperature will likely rise to 50-60 °C. Maintain this temperature range. The H₃TMT product will precipitate immediately in a flocculent form.

  • Post-Reaction : After the addition is complete, continue stirring the mixture for 1 hour at 60 °C, ensuring the pH remains between 1.9-2.0.

  • Isolation : Filter the precipitate using a suction filter.

  • Washing and Drying : Wash the collected solid with distilled water until it is salt-free. Dry the final product in a vacuum oven at 105 °C.

Determination of Acid Dissociation Constants (pKa)

This protocol is based on the methodology described for determining the pKa values of the parent acid, H₃TMT.[6]

  • Instrumentation : Use a calibrated pH/ISE meter equipped with a combination electrode. Calibrate the meter using standard buffers at pH 4.01, 7.00, and 10.01.

  • Sample Preparation : Prepare an aqueous solution of this compound trisodium salt hydrate (B1144303) (Na₃TMT·9H₂O) in freshly distilled and deionized water.

  • Titration : Titrate the prepared solution with a standardized solution of a strong acid (e.g., HCl).

  • Data Collection : Record the pH of the solution after each incremental addition of the acid titrant.

  • Analysis : Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. Given the three acidic protons, three pKa values can be determined, corresponding to the equilibria between TMT³⁻/HTMT²⁻, HTMT²⁻/H₂TMT⁻, and H₂TMT⁻/H₃TMT. Note that the H₃TMT species begins to precipitate at pH values between 5.6 and 6.2, which can complicate the precise determination of pKa₁.[6]

Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for analyzing the thermal stability of the compound.[6]

  • Instrumentation : Use a thermogravimetric analyzer (e.g., TA Instruments TGA 2950).

  • Sample Preparation : Place a small, finely powdered sample (approximately 10-25 mg) into a platinum pan.

  • Analysis Conditions : Purge the instrument with an inert gas, such as argon, at a flow rate of 100 cm³/min.

  • Heating Program : Heat the sample from room temperature (e.g., 30 °C) to an upper limit of 600 °C at a constant heating rate of 5 or 10 °C/min.

  • Data Interpretation : The resulting TGA curve will show mass loss as a function of temperature, indicating decomposition points and the thermal stability of the compound.

References

Spectroscopic Properties of 1,3,5-Triazine-2,4,6-trithiol Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,3,5-triazine-2,4,6-trithiol (TMT) and its analogues. TMT and its derivatives are versatile compounds with applications ranging from heavy metal remediation to materials science and drug development.[1] A thorough understanding of their spectroscopic characteristics is crucial for their identification, characterization, and the elucidation of their structure-activity relationships. This document summarizes key spectroscopic data, details common experimental protocols, and visualizes relevant workflows to support ongoing research and development efforts.

Core Spectroscopic Data

The spectroscopic properties of this compound and its analogues are influenced by the tautomeric equilibrium between the thione and thiol forms, as well as the nature of the substituents on the triazine ring. The following tables summarize expected and reported spectroscopic data for TMT and representative analogues.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in TMT analogues. The characteristic vibrational modes of the triazine ring, C=S (thione), S-H (thiol), and C-N bonds are particularly informative.

CompoundWavenumber (cm⁻¹)IntensityAssignmentReference
6-(Phenylamino)-1,3,5-triazine-2,4-dithiol (Expected)3400-3200Medium, BroadN-H stretch (phenylamino)[2]
3100-3000MediumC-H stretch (aromatic)[2]
2600-2550WeakS-H stretch (thiol)[2]
1610-1590StrongC=N stretch (triazine ring)[2]
1550-1500StrongC=C stretch (aromatic ring)[2]
1250-1200MediumC-N stretch[2]
1175-1125StrongC=S stretch (thione tautomer)[2]
750-700StrongC-H bend (aromatic)[2]
1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trithione1338very strongC–N[3]
1254strongC–N[3]
1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane-2,4,6-trithione1344very strongC–N[3]
1255strongC–N[3]

Raman Spectroscopy Data

CompoundWavenumber (cm⁻¹)IntensityAssignmentReference
1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trithione1579strongC=C[3]
1332very strongC–N[3]
1220-C–H[3]
440very strongC=S[3]
1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane-2,4,6-trithione1584strongC=C[3]
1327very strongC–N[3]
1220-C–H[3]
438very strongC=S[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure of TMT analogues. Chemical shifts are sensitive to the electronic environment of the nuclei and can provide valuable information about tautomeric forms and substituent effects.

¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
6-(Phenylamino)-1,3,5-triazine-2,4-dithiol (Expected)DMSO-d₆13.0 - 12.0Broad Singlet2HSH (thiol protons)[2]
9.5 - 8.5Singlet1HNH (phenylamino proton)[2]
7.8 - 7.6Multiplet2HAromatic protons (ortho to NH)[2]
7.4 - 7.2Multiplet3HAromatic protons (meta, para)[2]
1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trithioneCD₂Cl₂7.61–7.41m9HAromatic[3]
7.41–7.31m6HAromatic[3]
1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane-2,4,6-trithioneCD₂Cl₂7.68 (d, J = 8.7 Hz)d6HAromatic[3]
7.23 (d, J = 8.7 Hz)d6HAromatic[3]

¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm)AssignmentReference
1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trithioneCD₂Cl₂172.8C=S[3]
143.9NCAr[3]
129.72CHAr[3]
128.8CHAr[3]
128.42CHAr[3]
1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane-2,4,6-trithioneCD₂Cl₂172.1C=S[3]
142.5NCAr[3]
133.1CHAr[3]
130.1CHAr[3]
122.9BrCAr[3]
UV-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The replacement of oxygen with sulfur in the triazine ring generally leads to a bathochromic (red) shift of the absorption bands.[3][4][5] Fluorescence spectroscopy can be used to study the emission properties of these compounds, with sulfur substitution often leading to fluorescence quenching.[3][4][5]

UV-Vis Absorption and Fluorescence Emission Data

CompoundSolventλabs (nm)λem (nm)Quantum Yield (Φ)Reference
2,4,6-tris{4′-[(4″-dimethylamino)-2‴-phenylethynyl]phenyl}-1,3,5-triazineCH₂Cl₂4204880.35[6]
2,4,6-tris{4′-[(4″-nitro)-2‴-phenylethynyl]phenyl}-1,3,5-triazineCH₂Cl₂405--[6]
Fluorescent triazine styryl derivative 7aAcetonitrile3814220.0039 (in Ethanol)[7][8]
Fluorescent triazine styryl derivative 7dAcetonitrile3544130.0689 (in Ethanol)[7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining high-quality spectroscopic data. The following sections outline standard methodologies for the synthesis and spectroscopic characterization of TMT analogues.

Synthesis of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol[2]

This procedure is adapted from general methods for synthesizing N-substituted 2,4-dimercapto-s-triazines.

Materials:

Procedure:

  • A solution of potassium hydroxide (2.24 g, 0.04 mol) in ethanol (50 mL) is prepared in a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • N-Phenylguanidine carbonate (3.48 g, 0.01 mol) is added to the ethanolic KOH solution and stirred until dissolved.

  • Carbon disulfide (3.04 g, 0.04 mol) is added dropwise to the stirring solution over 30 minutes.

  • The reaction mixture is then heated to reflux for 4 hours.

  • After reflux, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid residue is dissolved in water (100 mL) and filtered to remove any insoluble impurities.

  • The filtrate is acidified with dilute hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum to yield 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol.

Spectroscopic Characterization Protocols

FT-IR Spectroscopy: [2]

  • Instrument: PerkinElmer Spectrum Two or similar FT-IR spectrometer.

  • Sample Preparation: The solid sample is mixed with KBr powder and pressed into a pellet.

  • Measurement Range: 4000-400 cm⁻¹.

NMR Spectroscopy: [2]

  • Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

  • Sample Preparation: The sample is dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

UV-Vis Spectroscopy: [2]

  • Instrument: Shimadzu UV-1800 or similar spectrophotometer.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol).

  • Measurement Range: 200-800 nm.

Raman Spectroscopy: [3]

  • Instrument: Raman LabRAM HR 800 spectrometer or equivalent.

  • Excitation Source: Laser with a suitable wavelength (e.g., 785 nm).

  • Sample Preparation: Solid samples are analyzed directly.

Visualized Workflows

Diagrams illustrating experimental workflows can aid in the rapid comprehension of complex procedures. The following Graphviz diagram outlines the synthesis and characterization process for a representative TMT analogue.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (N-Phenylguanidine carbonate, CS₂, KOH, Ethanol) reaction Reaction (Reflux for 4 hours) start->reaction 1 workup Work-up (Solvent removal, Aqueous dissolution) reaction->workup 2 precipitation Precipitation (Acidification with HCl) workup->precipitation 3 product Final Product (6-(Phenylamino)-1,3,5- triazine-2,4-dithiol) precipitation->product 4 ftir FT-IR Spectroscopy product->ftir nmr NMR Spectroscopy (¹H and ¹³C) product->nmr uvvis UV-Vis Spectroscopy product->uvvis

Caption: Experimental workflow for the synthesis and characterization of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound and its analogues. The presented data and protocols serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development. The continued investigation of these compounds, aided by the spectroscopic techniques outlined herein, will undoubtedly lead to new discoveries and applications.

References

An In-depth Technical Guide to 1,3,5-Triazine-2,4,6-trithiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,3,5-triazine-2,4,6-trithiol, its corresponding trisodium (B8492382) salt, and its derivatives, with a focus on their chemical properties, synthesis, and applications relevant to researchers, scientists, and drug development professionals.

Chemical Identification and Properties

This compound, also known as trithiocyanuric acid, is a heterocyclic compound with a triazine core functionalized with three thiol groups. Its chemical identity and that of its more commonly used trisodium salt are summarized below.

Table 1: Chemical Identification

IdentifierThis compoundThis compound Trisodium Salt
CAS Number 638-16-4[1]17766-26-6[2]
Molecular Formula C₃H₃N₃S₃[1]C₃N₃Na₃S₃[3]
Molecular Weight 177.26 g/mol [1]243.22 g/mol
Synonyms Trithiocyanuric acid, Trimercapto-s-triazine[1]Trithiocyanuric acid trisodium salt, Trimercapto-s-triazine trisodium salt, TMT-55[2]
IUPAC Name This compound[1]Sodium 4,6-disulfanylidene-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl-sulfanylide

The physicochemical properties of the trisodium salt are particularly relevant for its applications in aqueous systems.

Table 2: Physicochemical Properties of this compound Trisodium Salt

PropertyValue
Appearance White to off-white crystalline powder or pellets[4][5]
Melting Point 82-84 °C (literature)[5]
Boiling Point 242.5 °C at 760 mmHg[5]
Density 1.78 g/cm³[5]
Vapor Pressure 1.05E-05 mmHg at 25°C[5]
Flash Point 100.5 °C[5]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives predominantly relies on the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, stepwise synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented method for the preparation of 2,4,6-trimercapto-1,3,5-triazine.[6]

Materials:

  • Cyanuric chloride

  • Sodium sulfide (B99878) (84%) or sodium hydrosulfide

  • Sodium bicarbonate

  • Wetting agent (e.g., Slovasol O)

  • Water

  • Hydrochloric acid (for pH adjustment and workup)

Procedure:

  • In a reactor, dissolve 37 parts of 84% sodium sulfide and 22.7 parts of sodium bicarbonate in 200 parts of water with stirring.

  • Add 0.5 parts of a wetting agent to the solution.

  • Over a period of 2 hours, add 25 parts of cyanuric chloride in small portions, maintaining the temperature at 30-35 °C with continuous stirring.

  • After the complete addition of cyanuric chloride, heat the reaction mixture to 95 °C over 1 hour and maintain this temperature for 2 hours, ensuring continuous stirring.

  • Monitor the reaction until all the sulfide has been consumed.

  • Cool the reaction mixture to 60 °C.

  • Adjust the pH of the solution to acidic conditions using hydrochloric acid to precipitate the this compound product.

  • Filter the precipitate, wash with water to remove any inorganic salts, and dry under vacuum.

Applications in Research and Development

Heavy Metal Precipitation

The trisodium salt of this compound is widely used as a heavy metal precipitating agent in wastewater treatment.[2] Its three thiol groups act as strong chelating agents for various heavy metal ions, forming insoluble coordination polymers that can be easily removed from the water.

Below is a generalized workflow for this application.

G Workflow for Heavy Metal Precipitation cluster_wastewater Wastewater Treatment cluster_outputs Outputs wastewater Heavy Metal-Contaminated Wastewater addition Addition of this compound Trisodium Salt Solution wastewater->addition precipitation Chelation and Precipitation of Metal-Thiol Complexes addition->precipitation separation Solid-Liquid Separation (e.g., Filtration, Sedimentation) precipitation->separation treated_water Treated Water separation->treated_water sludge Metal Sludge for Disposal separation->sludge

Caption: Experimental workflow for heavy metal removal from wastewater.

Drug Development: Inhibition of the PI3K/mTOR Signaling Pathway

Derivatives of 1,3,5-triazine (B166579) have emerged as a promising scaffold in drug discovery, particularly in oncology. Several studies have reported the development of 1,3,5-triazine derivatives as potent dual inhibitors of the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[7][8] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention.

The diagram below illustrates the PI3K/mTOR signaling pathway and the inhibitory action of 1,3,5-triazine derivatives.

G Inhibition of PI3K/mTOR Pathway by 1,3,5-Triazine Derivatives cluster_pathway PI3K/mTOR Signaling Pathway cluster_inhibitor Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->downstream Activation proliferation Cell Proliferation, Survival, and Growth downstream->proliferation inhibitor 1,3,5-Triazine Derivative inhibitor->PI3K inhibitor->mTORC1

Caption: PI3K/mTOR signaling pathway and its inhibition.

The inhibition of both PI3K and mTOR by these compounds can lead to the suppression of tumor cell proliferation and the induction of apoptosis.[7][8]

Materials Science and Nanotechnology

This compound has also found applications in materials science, particularly in the functionalization of nanoparticles. The thiol groups can readily bind to the surface of gold nanoparticles, providing a stable capping layer.[9] This surface modification can be used to tune the properties of the nanoparticles for various applications, including sensing and catalysis.

Conclusion

This compound and its derivatives are versatile compounds with a broad range of applications. While the trisodium salt is well-established in environmental remediation for heavy metal removal, the core 1,3,5-triazine scaffold is of significant interest in drug discovery, particularly for the development of novel anticancer agents targeting key signaling pathways. The synthetic accessibility and the potential for diverse functionalization make 1,3,5-triazine a privileged structure for further research and development in both industrial and pharmaceutical contexts.

References

An In-depth Technical Guide on the Electronic Structure of 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and electronic structure of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones. These heterocyclic compounds, also known as N,N',N''-triarylthioisocyanurates, are sulfur analogues of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones (triarylisocyanurates) and are of interest for their potential applications in materials science and medicinal chemistry, stemming from their unique electronic and optical properties. This document details the impact of replacing carbonyl oxygen atoms with sulfur, leading to significant changes in the electronic structure and a notable bathochromic shift in absorption spectra.

Core Concepts: Molecular Structure and Synthesis

The fundamental structure of these compounds consists of a central 1,3,5-triazinane-2,4,6-trithione core with aryl groups attached to each of the nitrogen atoms. The nature of the para-substituent on these aryl rings (e.g., -H, -Me, -Br, -I) allows for the fine-tuning of the molecule's electronic properties.

Figure 1: General molecular structure of the title compounds.

The synthesis of these trithiones is achieved via a thionation reaction of the corresponding 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trione precursors. An effective method involves using phosphorus pentasulfide (P₄S₁₀) in the presence of hexamethyldisiloxane (B120664) (HMDO).[1]

G start 1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trione (Isocyanurate Precursor) reagents P₄S₁₀, Hexamethyldisiloxane (HMDO) Xylene, Reflux (140°C, 4 days) start->reagents Thionation workup Workup: 1. Cool to RT 2. Remove solvent 3. Add CH₂Cl₂, H₂O, NEt₃ 4. Stir for 1h reagents->workup purification Purification: Chromatography on silica (B1680970) gel workup->purification product 1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione (Thioisocyanurate) purification->product

Figure 2: Experimental workflow for the synthesis of the title compounds.

Quantitative Data Summary

The following tables summarize the key quantitative data for a series of synthesized 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones, designated as 4-X , where X represents the para-substituent on the aryl rings.

Table 1: Synthesis and Physical Properties
CompoundSubstituent (X)PrecursorYield (%)Melting Point (°C)HRMS (ASAP) [M+H]⁺ (Calculated)HRMS (ASAP) [M+H]⁺ (Found)
4-H -H1-H 99290–315 (Dec)406.0501406.0501
4-Me -CH₃1-Me 99300–325 (Dec)448.0970448.0968
4-Br -Br1-Br 81>350 (Dec)639.7816639.7813
4-I -I1-I 70250–270 (Dec)783.7403783.7400

Data sourced from Rabouel et al., 2020.[1]

Table 2: Spectroscopic Data (¹H and ¹³C NMR)
CompoundSubstituent (X)¹H-NMR (300 MHz, Solvent) δ (ppm)¹³C{¹H}-NMR (75 MHz, CD₂Cl₂) δ (ppm)
4-H -H7.61–7.41 (m, 9H), 7.41–7.31 (m, 6H) (CD₂Cl₂)172.8 (C=S), 143.9 (NCAr), 129.7 (2CHAr), 128.8 (CHAr), 128.4 (2CHAr)
4-Me -CH₃7.34 (d, J = 8.5 Hz, 6H), 7.21 (d, J = 8.5 Hz, 6H), 2.44 (s, 9H) (CD₂Cl₂)173.0 (C=S), 141.6 (NCAr), 139.1 (CAr), 130.3 (CHAr), 128.0 (CHAr), 21.0 (CH₃)
4-Br -Br7.68 (d, J = 8.7 Hz, 6H), 7.23 (d, J = 8.7 Hz, 6H) (CD₂Cl₂)172.1 (C=S), 142.5 (NCAr), 133.1 (CHAr), 130.1 (CHAr), 122.9 (BrCAr)
4-I -I7.85 (d, J = 8.5 Hz, 6H), 7.18 (d, J = 8.5 Hz, 6H) (DMSO-d₆)Not reported due to weak solubility

Data sourced from Rabouel et al., 2020.[1]

Table 3: Spectroscopic Data (IR and Raman)
CompoundSubstituent (X)IR (ATR, cm⁻¹) Key BandsRaman (Neat, cm⁻¹) Key Bands
4-H -H1343 (C-N, vs), 1247 (C–N, s)1592 (C=C, vs), 1328 (C–N, vs), 439 (C=S, vs)
4-Me -CH₃1351 (C–N, vs), 1251 (C–N, s)1602 (C=C, s), 1328 (C–N, vs), 436 (C=S, s)
4-Br -Br1344 (C–N, vs), 1255 (C–N, s)1584 (C=C, s), 1327 (C–N, vs), 438 (C=S, vs)
4-I -I1338 (C–N, vs), 1254 (C–N, s)1579 (C=C, s), 1332 (C–N, vs), 440 (C=S, vs)

Data sourced from Rabouel et al., 2020.[1]

Table 4: Crystallographic Data
CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
4-Me C₂₄H₂₁N₃S₃MonoclinicP2₁/n14.3342(12)19.3756(13)16.7906(12)107.008(3)4459.4(6)8

Data for 4-Me sourced from the supplementary information of Rabouel et al., 2020.[2] The X-ray structure for 4-H has been previously reported, but detailed crystallographic data was not available in the searched literature.[1]

Electronic Structure Analysis

Density Functional Theory (DFT) calculations are crucial for understanding the electronic structure of these molecules. The replacement of oxygen with sulfur atoms has a profound effect on the frontier molecular orbitals (FMOs).

G cluster_cause Structural Modification cluster_effect Electronic & Optical Consequences cause Replacement of C=O with C=S effect1 Destabilization (increase in energy) of HOMO cause->effect1 effect2 Stabilization (decrease in energy) of LUMO cause->effect2 effect3 Reduced HOMO-LUMO Gap effect1->effect3 effect2->effect3 effect4 Bathochromic (Red) Shift in Absorption Spectra effect3->effect4 effect5 Fluorescence Quenching effect4->effect5

Figure 3: Relationship between structure modification and electronic properties.
Frontier Molecular Orbitals

DFT calculations (MPW1PW91/6-31G*) reveal that in the trithione derivatives, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are significantly localized on the central triazinane-trithione core.[1]

  • HOMO: The HOMO is destabilized (raised in energy) compared to the oxygen analogues. This is attributed to the contribution of the sulfur p-orbitals.

  • LUMO: The LUMO is stabilized (lowered in energy).

  • HOMO-LUMO Gap: The combination of a destabilized HOMO and a stabilized LUMO leads to a significantly smaller HOMO-LUMO energy gap. This reduction in the energy gap is the primary reason for the observed bathochromic shift (red-shift) of the lowest-energy absorption bands in the UV-Vis spectra.[1]

The stepwise replacement of oxygen by sulfur allows for a systematic tuning of these electronic properties. This substitution also leads to a more efficient quenching of fluorescence.[1]

Experimental Protocols

The methodologies outlined below are based on the procedures described by Rabouel et al. (2020) and general practices for the respective analytical techniques.[1]

General Synthesis of 1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithiones (4-X)
  • Reaction Setup: To a Schlenk flask, add the desired 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trione (0.28 mmol), phosphorus pentasulfide (P₄S₁₀, 1.62 mmol, 5.8 eq.), and hexamethyldisiloxane (HMDO, 4.9 mmol, 1.05 mL, 17.5 eq.). Add xylene (2 mL, mixture of isomers) as the solvent.

  • Thionation: Heat the resulting mixture at reflux (approx. 140 °C) for four days. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling the reaction to room temperature, remove the solvent under vacuum. Add dichloromethane (B109758) (CH₂Cl₂, 10 mL), water (10 mL), and triethylamine (B128534) (NEt₃, 200 μL) to the residue. Stir the mixture vigorously for one hour.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield the desired trithione derivative.

Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer. Samples were dissolved in deuterated dichloromethane (CD₂Cl₂) or dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm).

  • Mass Spectrometry (HRMS): High-resolution mass spectra were obtained using an Atmospheric Solids Analysis Probe (ASAP) ionization technique. This method involves placing a small amount of the solid sample on a glass capillary, which is then vaporized by a stream of hot nitrogen gas in the ion source.

  • Infrared (IR) Spectroscopy: IR spectra were recorded using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. Data is typically collected over a range of 4000-400 cm⁻¹.

  • Raman Spectroscopy: Raman spectra were acquired from neat solid samples. The sample is irradiated with a monochromatic laser source, and the inelastically scattered light is collected and analyzed.

  • X-ray Crystallography: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a chloroform (B151607) (CHCl₃) solution of the compound. A suitable crystal is mounted on a goniometer, and diffraction data is collected, typically at low temperature, using a diffractometer. The structure is then solved and refined using specialized software.

  • Computational Details (DFT): The electronic structures were investigated using Density Functional Theory (DFT) calculations. Geometries were optimized, and electronic properties were calculated using the MPW1PW91 functional and the 6-31G* basis set. Solvent effects (CH₂Cl₂) were incorporated using a polarizable continuum model (PCM).[1]

This guide serves as a foundational resource for professionals engaged in the study and application of triazine-based heterocyclic compounds. The systematic relationship between the substitution of core atoms and the resulting electronic properties highlights a powerful strategy for the rational design of new functional materials.

References

Acid Dissociation Constants of 2,4,6-Trimercapto-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constants of 2,4,6-trimercapto-1,3,5-triazine (TMT), a versatile molecule with significant applications in heavy metal remediation and as a building block in materials science. This document outlines the experimentally determined pKa values of TMT, details the methodologies for their determination, and presents visual representations of its pH-dependent protonation states and the experimental workflow.

2,4,6-Trimercapto-1,3,5-triazine, also known as trithiocyanuric acid, is a triprotic acid with three thiol groups that can sequentially deprotonate as the pH of the solution increases. The acid dissociation constants (pKa values) quantify the acidity of each of these thiol groups. The experimentally determined pKa values for TMT are summarized in the table below.

Data Presentation: Acid Dissociation Constants of TMT

pKaValue (at ambient temperature)Corresponding Deprotonation Step
pKa15.71 ± 0.11H₃TMT ⇌ H₂TMT⁻ + H⁺
pKa28.36 ± 0.05H₂TMT⁻ ⇌ HTMT²⁻ + H⁺
pKa311.38 ± 0.09HTMT²⁻ ⇌ TMT³⁻ + H⁺

These values are crucial for understanding and predicting the behavior of TMT in solutions of varying pH, which is essential for its application in metal chelation and material synthesis.

Experimental Protocols for pKa Determination

The acid dissociation constants of 2,4,6-trimercapto-1,3,5-triazine were determined using potentiometric titration.[1] This method involves monitoring the change in pH of a solution of the analyte upon the gradual addition of a titrant of known concentration.

Principle of Potentiometric Titration

Potentiometric titration is a highly accurate technique for determining the pKa values of substances.[2] A solution of the compound of interest is titrated with a strong acid or base, and the resulting change in pH is measured using a pH meter.[2] The pKa values are then determined from the inflection points of the titration curve.[2]

Detailed Methodology

The following protocol is a detailed description of the potentiometric titration method used for the determination of the pKa values of TMT, based on the published literature.[1]

Materials and Equipment:

  • 2,4,6-trimercapto-1,3,5-triazine (H₃TMT) or its trisodium (B8492382) salt (Na₃TMT·9H₂O)

  • Standardized hydrochloric acid (HCl) solution (e.g., 1.0 N)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water, purged with nitrogen to remove dissolved CO₂

  • pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Burette

  • Titration vessel

Procedure:

  • Preparation of the Analyte Solution: An aqueous solution of the trisodium salt of TMT (Na₃TMT·9H₂O) is prepared at a known concentration (e.g., 6-10 mM).[3] To ensure a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M KCl can be added.[4][5]

  • Calibration of the pH Electrode: The pH meter is calibrated using at least two standard buffer solutions that bracket the expected pKa values.[4][5]

  • Titration:

    • The TMT solution is placed in the titration vessel with a magnetic stir bar.

    • The calibrated pH electrode is immersed in the solution.

    • The solution is titrated with a standardized solution of a strong acid (e.g., 1.0 N HCl).[3] For a reverse titration, a solution of TMT can be acidified to a low pH and then titrated with a standardized strong base (e.g., 0.1 M NaOH).[4][5]

    • The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

  • Data Analysis:

    • A titration curve is generated by plotting the measured pH values against the volume of titrant added.

    • The equivalence points, where the moles of added titrant are stoichiometrically equal to the moles of the analyte's dissociable protons, are identified as the points of steepest slope on the titration curve.

    • The pKa values are determined from the pH at the half-equivalence points. For a polyprotic acid, the pKa values correspond to the pH at the midpoint between successive equivalence points.

    • Alternatively, the pKa values can be determined by analyzing the titration data using difference plots (Bjerrum plots).[6]

Mandatory Visualizations

pH-Dependent Protonation States of TMT

The following diagram illustrates the sequential deprotonation of 2,4,6-trimercapto-1,3,5-triazine as the pH of the solution increases.

TMT_Protonation H3TMT H₃TMT (Fully Protonated) H2TMT H₂TMT⁻ H3TMT->H2TMT pKa1 ≈ 5.71 HTMT HTMT²⁻ H2TMT->HTMT pKa2 ≈ 8.36 TMT TMT³⁻ (Fully Deprotonated) HTMT->TMT pKa3 ≈ 11.38

Caption: pH-dependent speciation of 2,4,6-trimercapto-1,3,5-triazine.

Experimental Workflow for pKa Determination

The diagram below outlines the key steps in the experimental workflow for determining the pKa values of TMT using potentiometric titration.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare TMT Solution (e.g., Na₃TMT·9H₂O in H₂O) titrate Titrate TMT Solution with Titrant prep_solution->titrate prep_titrant Prepare Standardized Titrant (e.g., HCl or NaOH) prep_titrant->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate record_ph Record pH vs. Volume of Titrant titrate->record_ph plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve determine_ep Determine Equivalence Points plot_curve->determine_ep calculate_pka Calculate pKa Values (at half-equivalence points) determine_ep->calculate_pka

Caption: Workflow for potentiometric titration to determine pKa values.

References

An In-depth Technical Guide to the Solubility and Stability of 1,3,5-Triazine-2,4,6-trithiol (Trithiocyanuric Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of 1,3,5-triazine-2,4,6-trithiol, also known as trithiocyanuric acid (TMT). While extensive quantitative data in publicly accessible literature is limited, this document consolidates available qualitative information and presents detailed, best-practice experimental protocols for the systematic determination of these critical physicochemical properties. Adherence to these methodologies will enable researchers to generate reliable and reproducible data essential for applications in drug development, materials science, and analytical chemistry. This guide is intended to be a foundational resource, empowering scientific professionals to thoroughly characterize TMT and its derivatives.

Introduction

This compound (TMT), or trithiocyanuric acid, is a heterocyclic organic compound with a symmetrical triazine core functionalized with three thiol groups. This unique structure imparts a range of chemical properties that make it a molecule of significant interest in diverse scientific fields. In the pharmaceutical industry, triazine derivatives are explored for their potential as therapeutic agents, including in anticancer research. Furthermore, TMT and its salts are utilized in environmental remediation for the precipitation of heavy metals and in materials science as thermal stabilizers and cross-linking agents.

A thorough understanding of the solubility and stability of TMT is paramount for its effective application. Solubility dictates the bioavailability of a potential drug candidate and influences formulation strategies. Stability is a critical quality attribute that determines a compound's shelf-life, storage conditions, and degradation pathways, which is a key consideration for regulatory approval of any pharmaceutical product.

This guide provides a detailed examination of the known solubility and stability characteristics of TMT, supplemented by comprehensive experimental protocols for researchers to determine these properties with precision.

Physicochemical Properties

This compound is typically a solid at room temperature, appearing as a white to off-white or yellow amorphous crystalline powder.[1][2] It possesses a high melting point, generally recorded as being above 300 °C.[3]

Table 1: General Physicochemical Properties of this compound

PropertyValueReferences
Synonyms Trithiocyanuric acid, TMT, 2,4,6-Trimercapto-s-triazine[4]
Molecular Formula C₃H₃N₃S₃[4]
Molecular Weight 177.27 g/mol [3]
Appearance White to off-white or yellow amorphous crystalline powder[1][2]
Melting Point >300 °C[3][5]
pKa 6.35 ± 0.20 (Predicted)[3]

Solubility Profile

The solubility of a compound is a fundamental property that influences its absorption, distribution, and overall bioavailability. The solubility of TMT is dictated by its polar nature, stemming from the presence of nitrogen and sulfur atoms, which allows for interactions with polar solvents.[6]

Qualitative Solubility

Qualitative assessments from various sources indicate that this compound is slightly soluble or sparingly soluble in water.[3][7][8] Its solubility is generally higher in polar solvents, such as alcohols, and it has the capacity to form hydrogen bonds with water, which favors its dissolution in aqueous solutions.[6] The trisodium (B8492382) salt of TMT, in contrast, is highly soluble in water.[9][10]

Table 2: Qualitative Solubility of this compound in Various Solvents

SolventQualitative SolubilityReferences
WaterSlightly soluble / Sparingly soluble[3][7][8]
AlcoholsMore soluble[6]
Organic SolventsVaries[6]
Factors Influencing Solubility

Several factors can affect the solubility of TMT:

  • Temperature: The solubility of TMT is expected to increase with elevated temperatures.[6]

  • pH: The acidic nature of the thiol groups suggests that the solubility of TMT will be pH-dependent. In alkaline solutions, the formation of the thiolate salt will significantly increase its aqueous solubility.

  • Presence of Co-solvents: The use of co-solvents can modulate the polarity of the solvent system and, consequently, the solubility of TMT.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise and accurate solubility data, the shake-flask method is the gold standard. The following protocol is a detailed methodology for determining the thermodynamic solubility of TMT.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (pure, solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, buffered solutions at various pH levels)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid TMT to a series of glass vials.

    • Add a known volume of each selected solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary study may be needed to determine the time to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant from each vial using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of TMT.

    • Prepare a calibration curve using standard solutions of TMT of known concentrations.

  • Calculation:

    • Calculate the solubility of TMT in each solvent using the following formula: Solubility (mg/L) = Concentration from HPLC (mg/L) x Dilution Factor

Visualization of Experimental Workflow:

G cluster_prep 1. Preparation of Saturated Solution cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Sample Preparation & Quantification prep1 Add excess TMT to vials prep2 Add known volume of solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Place in temperature-controlled shaker prep3->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Centrifuge vials sep1->sep2 quant1 Withdraw and filter supernatant sep2->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze by HPLC quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of a pharmaceutical compound is a critical factor that affects its quality, safety, and efficacy. Stability testing is essential to determine the shelf-life and appropriate storage conditions. TMT is generally considered stable under normal handling and ambient conditions.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule. These studies are a crucial component of developing and validating stability-indicating analytical methods.

Experimental Protocol for Forced Degradation Studies:

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

  • Acidic Hydrolysis:

    • Dissolve TMT in a solution of 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

  • Basic Hydrolysis:

    • Dissolve TMT in a solution of 0.1 M NaOH.

    • Incubate at room temperature for a defined period.

  • Oxidative Degradation:

    • Dissolve TMT in a solution of 3% hydrogen peroxide.

    • Store in the dark at room temperature for a defined period.

  • Thermal Degradation:

    • Expose solid TMT to dry heat in a temperature-controlled oven (e.g., 80 °C) for a defined period.

  • Photostability:

    • Expose a solution of TMT and solid TMT to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

Procedure:

  • Sample Preparation: Prepare solutions of TMT in the respective stress media. For thermal degradation, use the solid compound.

  • Stress Application: Expose the samples to the specified stress conditions for predetermined time points.

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the sample using a validated stability-indicating HPLC method to determine the amount of TMT remaining and to detect any degradation products.

  • Data Evaluation: Calculate the percentage of degradation. Identify and, if possible, characterize the major degradation products.

Visualization of Forced Degradation Workflow:

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acidic Hydrolysis (0.1M HCl, 60°C) sample Sample at time points acid->sample base Basic Hydrolysis (0.1M NaOH, RT) base->sample oxid Oxidative (3% H2O2, RT) oxid->sample therm Thermal (Solid, 80°C) therm->sample photo Photolytic (ICH Q1B) photo->sample analyze Analyze by Stability-Indicating HPLC sample->analyze eval Evaluate Degradation and Identify Products analyze->eval start This compound start->acid start->base start->oxid start->therm start->photo

Caption: Workflow for Forced Degradation Studies.

Long-Term and Accelerated Stability Studies

Following the ICH Q1A(R2) guidelines, long-term and accelerated stability studies are necessary to propose a shelf-life for a drug substance.[11][12][13]

Table 3: Recommended Storage Conditions for Stability Studies

Study TypeStorage ConditionMinimum Duration
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

Experimental Protocol:

  • Sample Packaging: Store TMT in containers that simulate the proposed market packaging.

  • Storage: Place the samples in stability chambers maintained at the conditions specified in Table 3.

  • Testing Schedule: Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analysis: Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes using validated analytical methods.

Analytical Methodologies

A robust and validated analytical method is essential for accurate quantification of TMT and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Recommended HPLC Method Parameters (Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength determined by the UV spectrum of TMT.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Injection Volume: 10-20 µL.

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

While this compound is a compound of considerable scientific interest, there is a notable lack of comprehensive, publicly available quantitative data regarding its solubility and stability. This technical guide has summarized the existing qualitative knowledge and, more importantly, has provided detailed, actionable experimental protocols based on industry best practices and regulatory guidelines. By following these methodologies, researchers in drug development and other scientific disciplines can generate the necessary data to fully characterize TMT, enabling its effective and safe application. The workflows and protocols presented herein serve as a robust framework for advancing the understanding of this important heterocyclic compound.

References

literature review on substituted 1,3,5-triazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Substituted 1,3,5-Triazine (B166579) Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Introduction

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5. This symmetrical scaffold has become a cornerstone in medicinal chemistry and drug development due to its versatile chemical reactivity and broad spectrum of biological activities.[1][2][3] Derivatives of 1,3,5-triazine have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents.[2][4][5][6]

The pharmacological prominence of this scaffold stems from several key features. The triazine ring can be readily functionalized, allowing for the creation of large, diverse libraries of compounds. The most common precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), features three reactive chlorine atoms that can be sequentially substituted with various nucleophiles under controlled temperature conditions.[7][8] This allows for precise tuning of the molecule's physicochemical properties to optimize biological activity, selectivity, and pharmacokinetic profiles.

This technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals. It details the core synthetic strategies for 1,3,5-triazine derivatives, summarizes key quantitative data on their biological activities, outlines relevant experimental protocols, and explores the structure-activity relationships (SAR) that govern their therapeutic potential.

Synthetic Strategies

The most prevalent and versatile method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride core. The reactivity of the chlorine atoms decreases with each substitution, enabling controlled, stepwise reactions by carefully managing the reaction temperature.

  • First Substitution: The replacement of the first chlorine atom is highly exothermic and is typically carried out at low temperatures (0–5 °C).

  • Second Substitution: The second substitution requires a higher temperature, usually room temperature.

  • Third Substitution: The final substitution is the most difficult and often requires elevated temperatures or reflux conditions to proceed to completion.[7]

This temperature-dependent reactivity allows for the synthesis of mono-, di-, and tri-substituted triazines with symmetrical or asymmetrical substitution patterns. Modern synthetic approaches have also incorporated green chemistry principles, utilizing microwave-assisted and ultrasound-assisted methods to reduce reaction times, minimize solvent use, and improve yields.[4][9]

Synthetic_Workflow_Triazine Start Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) p1 Start->p1 Step1 Mono-substituted Triazine p2 Step1->p2 Step2 Di-substituted Triazine p3 Step2->p3 Step3 Tri-substituted Triazine p1->Step1 p1->Step1 p2->Step2 p2->Step2 p3->Step3 p3->Step3

Sequential synthesis of substituted 1,3,5-triazines.
Experimental Protocols

General Protocol for Sequential Nucleophilic Substitution of Cyanuric Chloride:

  • First Substitution: Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., dioxane, acetone, or DMF). Cool the solution to 0–5 °C in an ice bath. Add the first nucleophile (1 equivalent) dropwise while maintaining the temperature. Stir the reaction mixture for 2-4 hours. The completion of the reaction can be monitored by TLC.

  • Second Substitution: After the first substitution is complete, add the second nucleophile (1 equivalent) to the reaction mixture. Allow the mixture to warm to room temperature and stir for 4-8 hours, or until the reaction is complete by TLC analysis.

  • Third Substitution: Add the third nucleophile (1 equivalent) to the mixture. Heat the reaction to reflux (temperature will depend on the solvent) and maintain for 6-24 hours.

  • Work-up and Purification: After the reaction is complete, the mixture is typically poured into ice water to precipitate the product. The solid is then filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[7][10]

Green Synthesis Protocol (Microwave-Assisted):

  • Reaction Setup: In a microwave-safe vessel, combine the mono- or di-substituted triazine intermediate (1 equivalent), the desired nucleophile (1.1 equivalents), a base such as sodium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a solvent like DMF or even an aqueous medium.[4][9]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a set temperature (e.g., 150 °C) and power (e.g., 50 W) for a short duration (e.g., 2-5 minutes).[4]

  • Work-up: After cooling, the product is isolated using standard procedures as described above. This method often results in significantly reduced reaction times and higher yields compared to conventional heating.[11]

Biological Activities and Applications

The 1,3,5-triazine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological effects. The ability to introduce three distinct substituents allows for the creation of molecules that can interact with multiple biological targets or can be optimized for a specific target.

Biological_Activities Core 1,3,5-Triazine Core Scaffold Anticancer Anticancer Activity Core->Anticancer Antimicrobial Antimicrobial Activity Core->Antimicrobial Neuroprotective Neuroprotective Effects Core->Neuroprotective Antiviral Antiviral Activity Core->Antiviral AntiInflammatory Anti-inflammatory Core->AntiInflammatory

Diverse biological activities of 1,3,5-triazine derivatives.
Anticancer Activity

1,3,5-triazine derivatives are among the most extensively studied anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes crucial for cancer cell proliferation, such as dihydrofolate reductase (DHFR) and various kinases.[12][13][14]

Mechanism of Action: DHFR Inhibition Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of thymidylate, which is essential for DNA replication and cell division. Many triazine-based compounds act as antifolates, binding to the active site of DHFR and inhibiting its function, thereby leading to cell cycle arrest and apoptosis.[12][13]

DHFR_Inhibition_Pathway Triazine Triazine Derivative DHFR Dihydrofolate Reductase (DHFR) Triazine->DHFR inhibits dTMP dTMP Synthesis DHFR->dTMP catalyzes DNA DNA Replication & Cell Division dTMP->DNA required for Apoptosis Cell Cycle Arrest & Apoptosis DNA->Apoptosis inhibition leads to

Mechanism of DHFR inhibition by 1,3,5-triazine derivatives.

Quantitative Data on Anticancer Activity

Compound IDTarget Cell LineActivity (IC₅₀)Reference
Compound 11 SW620 (Colorectal)5.85 µM[9]
Compound 5 SW480, SW620Promising dual-line activity[9]
Series A/B Cmpds A549 (Lung)Some more potent than Methotrexate[13]
Hybrid 48 MultipleU-87 MG: 10.9 µM, MCF-7: 8.3 µM[8]
PI3K Inhibitor PI3K Enzyme6.64 ng/mL[8]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., SW620, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 1,3,5-triazine derivatives. Include a negative control (vehicle only) and a positive control (e.g., 5-fluorouracil, methotrexate). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Neuroprotective Activity (Anti-Alzheimer's Disease)

Alzheimer's disease (AD) is characterized by the depletion of acetylcholine (B1216132) and the aggregation of amyloid-β plaques.[6][15] Substituted 1,3,5-triazines have emerged as promising agents for AD by inhibiting key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are responsible for the breakdown of acetylcholine.[15]

Quantitative Data on Cholinesterase Inhibition

Compound IDTarget EnzymeActivity (IC₅₀)Reference
Derivative 49 AChE0.018 ± 0.011 µM[6]
Derivative 31 AChE0.051 ± 0.001 µM[6]
Derivative 31 BACE-19.00 ± 0.22 µM[6]
Morpholine deriv. AChE8.49 ± 0.01 µM[6]

Structure-Activity Relationship Insights:

Antimicrobial and Antiviral Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents.[2][3] 1,3,5-triazine derivatives have shown potent activity against a range of bacteria and fungi.[2][5] Additionally, certain derivatives have been investigated for their antiviral properties, particularly against viruses like Potato Virus Y (PVY).[16]

Quantitative Data on Antiviral Activity

Compound IDTarget VirusActivityReference
Compound C35 Potato Virus Y (PVY)Curative: 53.3%, Protective: 56.9%[16]
Ningnanmycin Potato Virus Y (PVY)Curative: 49.1%, Protective: 50.7%[16]

Conclusion and Future Perspectives

The substituted 1,3,5-triazine scaffold remains a highly valuable and versatile platform in modern drug discovery. Its straightforward and controllable synthesis, coupled with the vast chemical space accessible through substitution, allows for the generation of potent and selective modulators of various biological targets. Significant progress has been made in developing triazine derivatives as anticancer, neuroprotective, and antimicrobial agents.

Future research should focus on several key areas:

  • Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

  • Hybrid Molecules: Combining the 1,3,5-triazine core with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action.[8]

  • Advanced Drug Delivery: Exploring novel formulations and drug delivery systems to improve the pharmacokinetic properties and bioavailability of promising triazine compounds.

  • Green Chemistry: Continued adoption of sustainable synthetic methods to make the drug development process more environmentally friendly and cost-effective.[4][9]

By leveraging the rich chemistry and diverse biological activity of this scaffold, the scientific community can continue to develop novel 1,3,5-triazine-based therapeutics to address pressing global health challenges.

References

An In-depth Technical Guide on the Safety and Handling of 1,3,5-Triazine-2,4,6-trithiol Trisodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triazine-2,4,6-trithiol trisodium (B8492382) salt (CAS RN: 17766-26-6), also known as trithiocyanuric acid trisodium salt, is a heterocyclic organic compound with significant industrial applications.[1] Its primary utility lies in its function as a highly effective heavy metal precipitating agent in wastewater treatment.[1][2] The three thiol groups on the triazine ring readily chelate with a variety of heavy metal ions, forming stable, insoluble complexes that can be easily removed from aqueous solutions.[1][3] This property is particularly valuable for treating industrial effluents from sectors such as electroplating, mining, and chemical manufacturing.[1] While its primary application is environmental, its chemical structure and reactivity may be of interest to researchers in materials science and coordination chemistry. This guide provides a comprehensive overview of the safety, handling, and toxicological profile of this compound trisodium salt to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound trisodium salt is presented in Table 1. This information is essential for understanding its behavior under various experimental conditions.

PropertyValueReferences
Chemical Formula C₃N₃Na₃S₃
Molecular Weight 243.22 g/mol
Appearance White to off-white crystalline powder or a light yellow aqueous solution[2][4]
Melting Point 82-84 °C[5]
Solubility Soluble in water[6]
Stability Stable under recommended storage conditions.
InChIKey NYVOYAFUSJONHU-UHFFFAOYSA-K[4]

Toxicological Profile

The toxicological data for this compound trisodium salt is summarized in Table 2. The compound is classified as causing serious eye irritation and may be harmful if swallowed.[7]

Toxicological EndpointResultReferences
Acute Oral Toxicity (LD50) 7878 mg/kg (rat)[2]
Eye Irritation Causes serious eye irritation (Category 2A)[7]
Skin Irritation Not classified as a skin irritant[8]
Mutagenicity Not mutagenic in AMES Test[2]
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHA
Reproductive Toxicity No data available[2]
Specific Target Organ Toxicity (Single Exposure) None known[2]
Specific Target Organ Toxicity (Repeated Exposure) None known[2]

Mechanism of Action: Heavy Metal Precipitation

The primary mechanism of action for this compound trisodium salt is the chelation and subsequent precipitation of heavy metal ions from aqueous solutions.[1][3] The three deprotonated thiol groups on the triazine ring act as potent ligands, forming strong and stable coordination complexes with a wide range of divalent and monovalent heavy metals.[1] This process effectively removes toxic heavy metals from wastewater streams.[1]

G Mechanism of Heavy Metal Precipitation cluster_solution Aqueous Solution cluster_reaction Chelation Reaction cluster_precipitation Precipitation TMT This compound Trisodium Salt (TMT³⁻) Chelation Formation of Metal-TMT Complex TMT->Chelation Reacts with HM Heavy Metal Ions (M²⁺) HM->Chelation Precipitate Insoluble Metal-TMT Precipitate (M₃(TMT)₂) Chelation->Precipitate Forms

Mechanism of heavy metal precipitation by this compound trisodium salt.

Experimental Protocols

General Laboratory Safe Handling Protocol

The following workflow outlines the essential steps for the safe handling of this compound trisodium salt in a laboratory setting. Adherence to these procedures is critical to minimize exposure and ensure a safe working environment.

G Safe Handling Protocol Start Start RiskAssessment Conduct Risk Assessment Start->RiskAssessment PPE Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat RiskAssessment->PPE Handling Handle in a Well-Ventilated Area (e.g., Fume Hood) PPE->Handling Weighing Weigh Solid or Measure Solution Handling->Weighing Cleanup Clean Spills Immediately Handling->Cleanup Dispensing Dispense into Reaction Vessel Weighing->Dispensing Decontamination Decontaminate Work Area and Equipment Dispensing->Decontamination WasteDisposal Dispose of Waste in Accordance with Local Regulations Cleanup->WasteDisposal RemovePPE Remove PPE and Wash Hands Decontamination->RemovePPE End End RemovePPE->End

General laboratory workflow for the safe handling of the compound.
Protocol for Evaluating Heavy Metal Removal Efficiency

This protocol provides a general framework for assessing the efficacy of this compound trisodium salt in removing a target heavy metal from a synthetic aqueous solution.

5.2.1 Materials

  • This compound trisodium salt (solid or aqueous solution)

  • Standard solution of the target heavy metal (e.g., 1000 ppm copper sulfate (B86663) solution)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) instrument

5.2.2 Procedure

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound trisodium salt of a known concentration (e.g., 1% w/v) in deionized water.

    • Prepare a working solution of the target heavy metal (e.g., 10 ppm) by diluting the standard solution in a volumetric flask.

  • Treatment Process:

    • In a series of beakers, add a known volume of the heavy metal working solution (e.g., 100 mL).

    • While stirring, add varying amounts of the this compound trisodium salt stock solution to each beaker to achieve different molar ratios of the precipitating agent to the heavy metal.

    • Monitor and adjust the pH of the solutions as needed, as precipitation efficiency can be pH-dependent.

    • Allow the solutions to stir for a predetermined contact time (e.g., 30 minutes) to ensure complete reaction.

  • Sample Collection and Analysis:

    • After the reaction period, allow the precipitate to settle.

    • Withdraw a sample from the supernatant of each beaker and filter it through a 0.45 µm syringe filter to remove any suspended solids.

    • Analyze the filtrate for the residual concentration of the target heavy metal using ICP-OES or AAS.

  • Calculation of Removal Efficiency:

    • Calculate the removal efficiency (%) for each treatment condition using the following formula: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial concentration of the heavy metal and Cₑ is the final concentration in the treated effluent.

Safety and Handling Precautions

6.1 Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[9]

  • Ensure that eyewash stations and safety showers are readily accessible.[2]

6.2 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat should be worn to prevent skin contact.

  • Respiratory Protection: If handling large quantities of the solid or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

6.3 Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[2]

6.4 Spills and Disposal

  • In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and collect it in a suitable container for disposal. For solid spills, sweep up carefully to avoid generating dust.

  • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[9]

6.5 First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops or persists.[2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[2]

Conclusion

This compound trisodium salt is a valuable chemical with a primary application in heavy metal precipitation. While it has a relatively low acute toxicity, it is classified as a serious eye irritant. Therefore, adherence to proper safety and handling protocols is essential to ensure the well-being of laboratory personnel. This guide provides the necessary information for researchers, scientists, and drug development professionals to handle this compound safely and effectively. The provided experimental protocol offers a starting point for evaluating its primary function, which can be adapted for specific research needs. Further research into its toxicological profile, particularly regarding chronic and reproductive effects, would be beneficial for a more complete understanding of its safety.

References

Methodological & Application

Application Notes and Protocols for Heavy Metal Removal using 1,3,5-Triazine-2,4,6-trithiol (TMT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triazine-2,4,6-trithiol (TMT), also known as trithiocyanuric acid, is a highly effective chelating agent for the removal of heavy metals from aqueous solutions. Its trisodium (B8492382) salt is widely used in wastewater treatment due to its ability to form stable, insoluble precipitates with a broad spectrum of heavy metal ions.[1][2] TMT-based materials are particularly advantageous over conventional hydroxide (B78521) precipitation methods, especially in the presence of complexing agents that can hinder the removal of heavy metals.[3] This document provides detailed application notes and experimental protocols for the use of TMT and its functionalized materials in heavy metal remediation.

Principle of Operation

The efficacy of TMT in heavy metal removal stems from the three thiol (-SH) groups on the triazine ring. These sulfur-containing groups have a high affinity for soft and borderline Lewis acids, which include many heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺). The reaction between TMT and heavy metal ions results in the formation of highly stable, insoluble metal-TMT complexes that can be easily separated from the treated water.[1][2]

Applications

The primary application of this compound is in the treatment of industrial wastewater from various sectors, including:

  • Electroplating and metal finishing industries

  • Mining operations

  • Chemical manufacturing

  • Waste incineration plants

  • Coal-fired power stations[3]

TMT and its derivatives are effective in removing a wide range of monovalent and divalent heavy metals, including but not limited to:

  • Mercury (Hg²⁺)

  • Lead (Pb²⁺)

  • Cadmium (Cd²⁺)

  • Copper (Cu²⁺)

  • Silver (Ag⁺)

  • Tin (Sn²⁺)

  • Nickel (Ni²⁺)[2]

Quantitative Data on Heavy Metal Removal

The performance of TMT-based materials in heavy metal removal is influenced by several factors, including pH, contact time, initial metal concentration, and the nature of the adsorbent. The following tables summarize the quantitative data from various studies on the application of TMT-functionalized materials for the removal of specific heavy metals.

AdsorbentHeavy MetalAdsorption Capacity (mg/g)pHContact TimeRemoval Efficiency (%)Reference
Magnetic Poly(trithiocyanuric acid) Polymers (MPTAPs)Hg²⁺2112-810 min>95[1][4]
Trithiocyanuric acid-functionalized silica (B1680970) nanoparticles (TCA-SNPs)Ag⁺21.9660 min>90[5]

Note: Data for other heavy metals like Pb²⁺, Cd²⁺, and Cu²⁺ using TMT-functionalized materials were not explicitly found in the provided search results. The table will be updated as more specific data becomes available.

Experimental Protocols

This section provides detailed protocols for the synthesis of a TMT-functionalized adsorbent and its application in heavy metal removal from aqueous solutions.

Protocol 1: Synthesis of Magnetic Poly(trithiocyanuric acid) Polymers (MPTAPs) for Mercury Removal

This protocol is based on the green and mild fabrication method described by Long et al. (2024).[1][4]

Materials:

  • This compound (Trithiocyanuric acid, TA)

  • Sodium hydroxide (NaOH)

  • Iodine (I₂)

  • Potassium iodide (KI)

  • Fe₃O₄ magnetic nanoparticles

  • Deionized water

Procedure:

  • Preparation of TA sodium salt solution:

    • Dissolve a specific amount of trithiocyanuric acid (TA) in deionized water.

    • Add a stoichiometric amount of sodium hydroxide (NaOH) solution dropwise while stirring to form the trisodium salt of TA.

  • Dispersion of magnetic nanoparticles:

    • Disperse Fe₃O₄ magnetic nanoparticles in deionized water by ultrasonication.

  • Polymerization:

    • Add the TA sodium salt solution to the magnetic nanoparticle dispersion and stir to ensure homogeneity.

    • Prepare an oxidant solution by dissolving iodine (I₂) and potassium iodide (KI) in deionized water.

    • Slowly add the oxidant solution to the TA and magnetic nanoparticle mixture under continuous stirring. The reaction initiates the polymerization of TA, forming a magnetic poly(trithiocyanuric acid) polymer (MPTAPs).

  • Washing and Drying:

    • Separate the synthesized MPTAPs from the solution using a magnet.

    • Wash the MPTAPs repeatedly with deionized water to remove any unreacted monomers and byproducts.

    • Dry the MPTAPs in a vacuum oven at a suitable temperature.

Protocol 2: General Procedure for Heavy Metal Removal using MPTAPs

Materials:

  • Synthesized MPTAPs adsorbent

  • Heavy metal contaminated water sample (e.g., containing Hg²⁺)

  • pH meter

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Shaker or magnetic stirrer

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for metal concentration analysis

Procedure:

  • pH Adjustment:

    • Take a known volume of the heavy metal contaminated water sample.

    • Adjust the pH of the solution to the optimal range (pH 2-8 for Hg²⁺ removal with MPTAPs) using dilute HCl or NaOH.[1][4]

  • Adsorption:

    • Add a pre-weighed amount of the MPTAPs adsorbent to the pH-adjusted water sample.

    • Agitate the mixture using a shaker or magnetic stirrer for the required contact time (e.g., 10 minutes for Hg²⁺).[1][4]

  • Separation:

    • Separate the MPTAPs with the adsorbed heavy metals from the solution using a strong magnet.

  • Analysis:

    • Take an aliquot of the supernatant (treated water).

    • Analyze the final concentration of the heavy metal in the supernatant using ICP-MS or AAS.

  • Calculation of Removal Efficiency:

    • Calculate the removal efficiency (%) using the following formula: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial concentration of the heavy metal and Cₑ is the equilibrium concentration of the heavy metal after treatment.

Visualizations

Signaling Pathways and Experimental Workflows

HeavyMetalRemovalWorkflow cluster_synthesis Synthesis of MPTAPs cluster_removal Heavy Metal Removal Process TA Trithiocyanuric Acid (TA) Polymerization Polymerization TA->Polymerization NaOH NaOH NaOH->Polymerization MNPs Magnetic Nanoparticles (Fe3O4) MNPs->Polymerization I2_KI Iodine/Potassium Iodide I2_KI->Polymerization MPTAPs Magnetic Poly(trithiocyanuric acid) Polymers (MPTAPs) Polymerization->MPTAPs MPTAPs_input MPTAPs ContaminatedWater Contaminated Water (e.g., Hg2+) pH_Adjustment pH Adjustment (2-8) ContaminatedWater->pH_Adjustment Adsorption Adsorption (10 min) pH_Adjustment->Adsorption MagneticSeparation Magnetic Separation Adsorption->MagneticSeparation TreatedWater Treated Water MagneticSeparation->TreatedWater Analysis Analysis (ICP-MS/AAS) TreatedWater->Analysis MPTAPs_input->Adsorption

Caption: Workflow for the synthesis of MPTAPs and their application in heavy metal removal.

TMT_Chelation_Mechanism TMT TMT Complex Insoluble Metal-TMT Complex TMT->Complex Chelation Metal Heavy Metal Ion (e.g., Hg2+) Metal->Complex

Caption: Chelation mechanism of TMT with heavy metal ions.

Conclusion

This compound and its functionalized materials are highly efficient for the removal of a wide range of heavy metals from wastewater. The provided application notes and protocols offer a framework for researchers and scientists to utilize these materials in their work. Further research is encouraged to expand the quantitative data for a broader range of heavy metals and to optimize the synthesis and application of TMT-based adsorbents for specific industrial needs. The development of reusable and cost-effective TMT materials, such as the magnetic poly(trithiocyanuric acid) polymers, holds significant promise for sustainable environmental remediation.[1][4]

References

Application Notes and Protocols: 1,3,5-Triazine-2,4,6-trithiol as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of steel is a significant challenge across numerous industries, leading to structural degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Molecules containing heteroatoms such as nitrogen and sulfur, along with aromatic rings, are particularly effective as they can readily adsorb onto metal surfaces, forming a protective barrier. 1,3,5-Triazine-2,4,6-trithiol (TMT), also known as trithiocyanuric acid, is a promising candidate for corrosion inhibition. Its molecular structure, featuring a triazine ring with three thiol (-SH) groups, provides multiple active centers for strong adsorption onto the steel surface, offering excellent potential for corrosion protection in aggressive environments.

These application notes provide a comprehensive overview of the use of TMT as a corrosion inhibitor for steel, detailing the underlying mechanism of action, experimental protocols for evaluation, and representative data.

Mechanism of Inhibition

The corrosion inhibition of steel by this compound is primarily attributed to the adsorption of TMT molecules onto the metal surface, forming a protective film. This film acts as a barrier, isolating the steel from the corrosive environment and impeding both the anodic (iron dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.

The adsorption process is facilitated by the presence of multiple nitrogen and sulfur atoms in the TMT molecule. The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the triazine ring, can interact with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a stable, coordinated layer. This process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding). The three thiol groups are particularly significant as they can strongly coordinate with the iron surface, leading to a robust and dense protective film.

G TMT This compound (TMT) Adsorbed_TMT Adsorbed TMT Protective Film TMT->Adsorbed_TMT Adsorption via N & S atoms H_plus H+ Fe Fe (Steel Surface) H_plus->Fe Cathodic Reaction (inhibited) Cl_minus Cl- Fe->H_plus Anodic Reaction (inhibited) Adsorbed_TMT->Fe Coordination with Fe d-orbitals

Caption: Proposed mechanism of corrosion inhibition by this compound.

Data Presentation

The following tables summarize representative quantitative data for the performance of triazine-thiol based corrosion inhibitors on steel in acidic media. This data is illustrative and serves as an example of how to present experimental results for easy comparison. Actual experimental values for this compound may vary depending on the specific experimental conditions.

Table 1: Weight Loss Measurement Data for Mild Steel in 1 M HCl

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (%)
0 (Blank)25.01.25-
0.14.80.2480.8
0.52.10.1191.6
1.01.00.0596.0
2.00.70.0497.2

Table 2: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl

Inhibitor Conc. (mM)Ecorr (mV vs. SCE)Icorr (µA cm⁻²)βa (mV dec⁻¹)βc (mV dec⁻¹)Inhibition Efficiency (%)
0 (Blank)-480102072-118-
0.5-4659268-11291.0
1.0-4604565-11095.6

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Mild Steel in 1 M HCl

Inhibitor Conc. (mM)Rct (Ω cm²)Cdl (µF cm⁻²)Inhibition Efficiency (%)
0 (Blank)50160-
0.55505090.9
1.010502895.2

Experimental Protocols

The effectiveness of this compound as a corrosion inhibitor can be evaluated using various standard techniques.

G A Steel Coupon Preparation (Polishing, Cleaning, Weighing) B Weight Loss Measurement A->B C Electrochemical Measurements A->C D Surface Analysis A->D E Inhibition Efficiency Calculation B->E F Potentiodynamic Polarization (PDP) C->F G Electrochemical Impedance Spectroscopy (EIS) C->G H Scanning Electron Microscopy (SEM) D->H I X-ray Photoelectron Spectroscopy (XPS) D->I J Atomic Force Microscopy (AFM) D->J F->E G->E

Caption: Standard workflow for the evaluation of a corrosion inhibitor.

Protocol 1: Weight Loss Measurement

Objective: To determine the corrosion rate of steel in the presence and absence of the inhibitor by measuring the weight loss of steel coupons over a specified period.

Materials:

  • Mild steel coupons of known dimensions

  • Abrasive papers of various grits (e.g., 240, 400, 600, 800, 1200)

  • Acetone

  • Distilled water

  • Corrosive medium (e.g., 1 M HCl)

  • This compound

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers, starting from a coarse grit and moving to a finer grit, to achieve a smooth, mirror-like surface.

  • Cleaning: Degrease the coupons with acetone, rinse thoroughly with distilled water, and dry completely using a stream of warm air.

  • Initial Weighing: Accurately weigh each coupon using an analytical balance and record the initial weight (W₁).

  • Immersion Test:

    • Prepare the corrosive solution (e.g., 1 M HCl).

    • Prepare a series of corrosive solutions containing different concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.0 mM).

    • Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature (e.g., 25 °C).

  • Post-Immersion Analysis:

    • After the immersion period, carefully retrieve the coupons from the solutions.

    • Rinse the coupons with distilled water to remove any loose corrosion products.

    • If necessary, use a specific cleaning solution (e.g., Clarke's solution) to remove adherent corrosion products.

    • Rinse again with distilled water, dry thoroughly, and re-weigh the coupons to obtain the final weight (W₂).

Calculations:

  • Weight Loss (ΔW): ΔW = W₁ - W₂

  • Corrosion Rate (CR): CR (mg cm⁻² h⁻¹) = ΔW / (A × t)

    • Where A is the surface area of the coupon (cm²) and t is the immersion time (h).

  • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100

    • Where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Protocol 2: Electrochemical Measurements

Objective: To investigate the kinetics of the corrosion process and the mechanism of inhibition using electrochemical techniques.

Apparatus:

  • Potentiostat/Galvanostat/Frequency Response Analyzer

  • Three-electrode electrochemical cell

  • Working Electrode (WE): Mild steel coupon with a known exposed surface area

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

  • Counter Electrode (CE): Platinum or graphite (B72142) rod

a) Potentiodynamic Polarization (PDP)

Procedure:

  • Electrode Preparation: Prepare the working electrode as described in the weight loss protocol (polishing and cleaning).

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the corrosive solution (with and without the desired concentration of the inhibitor).

  • Open Circuit Potential (OCP): Allow the working electrode to reach a stable open-circuit potential by immersing it in the test solution for at least 30 minutes before the measurement.

  • Measurement: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the potential (E).

    • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the anodic and cathodic curves.

b) Electrochemical Impedance Spectroscopy (EIS)

Procedure:

  • Cell Setup: Use the same three-electrode setup as for PDP.

  • Stabilization: Allow the system to stabilize at the OCP.

  • Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Present the data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).

Protocol 3: Surface Analysis

Objective: To visualize the steel surface and characterize the protective film formed by the inhibitor.

Techniques:

  • Scanning Electron Microscopy (SEM): To observe the surface morphology of the steel coupons after immersion in the corrosive solution with and without the inhibitor. This provides visual evidence of the reduction in corrosion damage.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface film and identify the chemical states of the elements, confirming the adsorption of the inhibitor and its interaction with the steel surface.

  • Atomic Force Microscopy (AFM): To characterize the surface topography at a high resolution and measure the surface roughness, providing quantitative data on the smoothness of the surface in the presence of the inhibitor.

General Procedure:

  • Immerse steel coupons in the corrosive media with and without the inhibitor for a specified duration.

  • Gently rinse the coupons with a suitable solvent to remove any unadsorbed inhibitor and dry them.

  • Analyze the surfaces using the respective instruments according to their standard operating procedures.

Conclusion

This compound demonstrates significant potential as a corrosion inhibitor for steel, particularly in acidic environments. Its efficacy is attributed to the formation of a stable and protective adsorbed film on the steel surface, which is facilitated by the multiple nitrogen and sulfur atoms in its molecular structure. The detailed protocols provided herein offer a standardized approach for the comprehensive evaluation of TMT and other potential corrosion inhibitors. Further research can focus on optimizing the inhibitor concentration, exploring its performance in different corrosive media, and understanding the influence of environmental factors such as temperature.

Application Notes and Protocols: 1,3,5-Triazine-2,4,6-trithiol in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,3,5-triazine-2,4,6-trithiol (TMT), a molecule with a C3-symmetric planar structure and three thiol functional groups, presents an intriguing yet challenging building block for the synthesis of metal-organic frameworks (MOFs). The thiol groups offer potential coordination sites for various metal ions, suggesting the possibility of forming novel MOF architectures with unique properties. However, the direct use of TMT as a primary ligand in MOF synthesis is not widely documented in peer-reviewed literature. This may be attributed to the coordination chemistry of thiol groups, which can lead to the formation of dense, non-porous coordination polymers rather than crystalline, porous MOFs.

These application notes provide a comprehensive overview of the potential use of TMT in MOF synthesis, drawing upon data from closely related triazine-based ligands. The protocols outlined below are representative and may require optimization for specific metal-TMT combinations.

Data Presentation

The following tables summarize quantitative data from a study on a functionalized derivative of TMT, 1,3,5-triazine-2,4,6-triyltrithio-triacetic acid (H₃L), which provides insight into the potential properties of TMT-based MOFs.

Table 1: Synthesis Conditions for H₃L-Based MOFs

MOFMetal SaltLigandSolventTemperature (°C)Time (days)
1 Pb(NO₃)₂H₃L, H₂C₂O₄H₂O1603
2 Pb(NO₃)₂H₃LH₂O1603
3 Ni(NO₃)₂·6H₂OH₃L, PEPH₂O/CH₃OH1603

PEP = 4-(2-(pyridin-4-yl)ethyl)pyridine

Table 2: Structural and Performance Data of H₃L-Based MOFs [1][2]

MOFFormulaCrystal SystemSpace GroupKey Structural FeatureApplicationPerformance Metric
1 Pb₂(L)(ox)₀.₅(H₂O)MonoclinicP2₁/c3D framework with (3,4,5,6)-connected topologyPhotocatalysis45% degradation of Methyl Orange in 150 min
2 Pb₃(L)₂(H₂O)₂MonoclinicP2₁/n3D framework with (5,6,8)-connected topologyPhotocatalysis35% degradation of Methyl Orange in 150 min
3 Ni₆(L)₄(PEP)₆(H₂O)₁₂·7H₂OTriclinicP-13D framework with (3,4)-connected topology--

Experimental Protocols

The following are representative protocols for the synthesis and characterization of TMT-based MOFs, adapted from methodologies used for similar triazine-based ligands.

Protocol 1: Solvothermal Synthesis of a TMT-Based MOF (Hypothetical)

Objective: To synthesize a crystalline MOF using this compound and a suitable metal salt via a solvothermal method.

Materials:

  • This compound (TMT)

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)

  • High-purity solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture)

  • Teflon-lined stainless steel autoclave

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a 20 mL glass vial, dissolve this compound (0.1 mmol, 17.7 mg) in 10 mL of DMF.

  • In a separate vial, dissolve the metal salt (0.15 mmol) in 5 mL of DMF.

  • Combine the two solutions in the first vial and sonicate for 10 minutes to ensure a homogeneous mixture.

  • Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120°C at a rate of 5°C/min and hold at this temperature for 72 hours.

  • Cool the autoclave to room temperature at a rate of 5°C/min.

  • Collect the resulting crystals by centrifugation at 8000 rpm for 10 minutes.

  • Wash the crystals three times with fresh DMF to remove any unreacted starting materials.

  • Exchange the solvent with a more volatile solvent like ethanol (B145695) or acetone (B3395972) by soaking the crystals for 24 hours, replacing the solvent every 8 hours.

  • Dry the crystals under vacuum at 60°C for 12 hours to obtain the activated MOF.

Protocol 2: Characterization of TMT-Based MOFs

Objective: To characterize the structure, porosity, and thermal stability of the synthesized TMT-based MOF.

1. Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized material.

  • Procedure:

    • Grind a small sample of the activated MOF into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5-50° with a step size of 0.02°.

    • Compare the experimental pattern with simulated patterns from single-crystal X-ray diffraction if available, or with patterns of known phases to confirm purity.

2. Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Purpose: To determine the specific surface area and pore size distribution of the MOF.

  • Procedure:

    • Activate a sample of the MOF by heating under vacuum to remove any guest molecules.

    • Perform a nitrogen adsorption-desorption measurement at 77 K using a surface area and porosity analyzer.

    • Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3.

    • Determine the pore size distribution using methods such as Non-Local Density Functional Theory (NLDFT) or Horvath-Kawazoe (HK).

3. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the MOF.

  • Procedure:

    • Place a small amount of the activated MOF (5-10 mg) in an alumina (B75360) crucible.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to identify decomposition points.

Mandatory Visualizations

MOF_Synthesis_Workflow Experimental Workflow for TMT-Based MOF Synthesis cluster_synthesis Synthesis cluster_purification Purification and Activation cluster_characterization Characterization reagents 1. Reagent Preparation - Dissolve TMT in Solvent - Dissolve Metal Salt in Solvent mixing 2. Mixing - Combine Solutions - Sonicate for Homogenization reagents->mixing solvothermal 3. Solvothermal Reaction - Transfer to Autoclave - Heat at 120°C for 72h mixing->solvothermal cooling 4. Cooling - Controlled Cooling to Room Temperature solvothermal->cooling collection 5. Crystal Collection - Centrifugation cooling->collection washing 6. Washing - Wash with Fresh Solvent collection->washing exchange 7. Solvent Exchange - Exchange with Volatile Solvent washing->exchange activation 8. Activation - Dry under Vacuum exchange->activation pxrd PXRD (Crystallinity, Phase Purity) activation->pxrd bet BET Analysis (Surface Area, Porosity) activation->bet tga TGA (Thermal Stability) activation->tga

Caption: General workflow for the synthesis and characterization of a TMT-based MOF.

Drug_Delivery_Pathway Hypothetical Signaling Pathway for MOF-Based Drug Delivery cluster_cellular_uptake Cellular Uptake cluster_drug_release Drug Release cluster_cellular_response Cellular Response mof_drug Drug-Loaded TMT-MOF endocytosis Endocytosis mof_drug->endocytosis endosome Endosome endocytosis->endosome ph_trigger Low pH in Endosome/Lysosome endosome->ph_trigger mof_degradation MOF Degradation ph_trigger->mof_degradation drug_release Drug Release into Cytoplasm mof_degradation->drug_release target Intracellular Target (e.g., Protein, DNA) drug_release->target therapeutic_effect Therapeutic Effect (e.g., Apoptosis, Inhibition) target->therapeutic_effect

Caption: Hypothetical pathway for drug delivery using a TMT-based MOF.

Application in Drug Development

While direct applications of TMT-based MOFs in drug development are not yet established, the inherent properties of triazine-based MOFs suggest significant potential. The nitrogen-rich triazine core and the sulfur-containing thiol groups could offer unique host-guest interactions and surface functionalities.

Potential Applications:

  • Controlled Drug Release: The porosity of TMT-based MOFs could be utilized to encapsulate therapeutic agents. The release of these agents could be triggered by changes in the physiological environment, such as pH or the presence of specific biomolecules. The thiol groups could also be functionalized to attach targeting ligands for site-specific drug delivery.

  • Biocompatibility and Biodegradability: The in vivo behavior of TMT-based MOFs would need to be thoroughly investigated. The choice of metal ions is crucial for ensuring biocompatibility. For instance, using biocompatible metals like zinc or iron would be a primary consideration. The biodegradability of the TMT ligand would also need to be assessed to ensure its safe clearance from the body.

  • Combination Therapy: The versatile pores of TMT-based MOFs could potentially be loaded with multiple drugs, enabling combination therapies. This could be particularly advantageous in complex diseases like cancer, where targeting multiple pathways simultaneously can enhance therapeutic efficacy.

Future Research Directions:

  • Systematic Synthesis Studies: A systematic investigation into the synthesis of MOFs using TMT with a variety of biocompatible metal ions is necessary to establish reliable synthesis protocols and to understand the resulting structures.

  • Functionalization of TMT: Pre-synthetic functionalization of the TMT ligand could be explored to enhance its coordination ability and to introduce specific functionalities for drug targeting or stimuli-responsive release.

  • In Vitro and In Vivo Studies: Once stable and porous TMT-based MOFs are synthesized, comprehensive in vitro and in vivo studies are required to evaluate their cytotoxicity, drug loading and release kinetics, biocompatibility, and therapeutic efficacy.

References

Application Notes and Protocols for the Synthesis of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Phenylamino)-1,3,5-triazine-2,4-dithiol (B79591) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] The 1,3,5-triazine (B166579) scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The incorporation of a phenylamino (B1219803) group and two thiol substituents on the triazine ring is expected to confer unique physicochemical properties and biological activities.[1] Phenylamino-s-triazine derivatives have been investigated for their potential as anticancer agents, while the dithiol functionality introduces possibilities for metal chelation and further chemical modifications.[1]

This document provides a detailed experimental protocol for the synthesis of 6-(phenylamino)-1,3,5-triazine-2,4-dithiol, based on established methodologies. The synthesis involves a sequential nucleophilic substitution on cyanuric chloride.[1][3]

Experimental Protocols

The synthesis of 6-(phenylamino)-1,3,5-triazine-2,4-dithiol is a two-step process that begins with the monosubstitution of cyanuric chloride with aniline (B41778), followed by the dithiolation of the resulting intermediate.[2][3] Careful control of the reaction conditions, particularly temperature, is crucial for achieving selective substitution and high yields.[3]

Step 1: Synthesis of 2,4-dichloro-6-(phenylamino)-1,3,5-triazine

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve cyanuric chloride (1.84 g, 10 mmol) in 50 mL of acetone.[3]

  • Cool the flask to 0 °C in an ice-salt bath.[3]

  • In a separate beaker, dissolve aniline (0.93 g, 10 mmol) in 20 mL of acetone.[3]

  • Add the aniline solution dropwise to the stirred cyanuric chloride solution over a period of 30 minutes, ensuring the internal temperature is maintained at or below 5 °C.[3]

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 4 hours.[3] The formation of a white precipitate, the intermediate product 2,4-dichloro-6-(phenylamino)-1,3,5-triazine, is expected.[3] This suspension is typically used directly in the next step.[3]

Step 2: Synthesis of 6-(phenylamino)-1,3,5-triazine-2,4-dithiol

  • Prepare a solution of sodium hydrosulfide (B80085) hydrate (B1144303) (NaSH·xH₂O) (approximately 2.5 g, ~22 mmol, 2.2 equivalents) in 30 mL of water.[3]

  • Add the sodium hydrosulfide solution to the reaction mixture from Step 1 containing the 2,4-dichloro-6-(phenylamino)-1,3,5-triazine intermediate.[3]

  • Remove the ice bath and allow the mixture to warm to room temperature.[3]

  • Heat the reaction mixture to 50-55 °C and maintain this temperature for 8-12 hours with continuous stirring.[3]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC), for instance, using a 7:3 mixture of hexane (B92381) and ethyl acetate, until the spot corresponding to the starting dichloro-intermediate has disappeared.[3]

Step 3: Product Isolation and Purification

  • Cool the reaction flask in an ice bath.[3]

  • Slowly acidify the mixture by the dropwise addition of 2M hydrochloric acid (HCl) until the pH is approximately 2-3. A yellowish precipitate should form.[3][4]

  • Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.[3]

  • Filter the solid product using a Büchner funnel and wash it thoroughly with cold water to remove any inorganic salts.[3]

  • Dry the crude product in a vacuum oven at 50 °C.[3]

  • For further purification, the crude solid can be recrystallized from an ethanol/water mixture.[3]

Data Presentation

The following table summarizes the quantitative data for the conventional synthesis protocol.

ParameterValueReference
Step 1: Phenylamination
Cyanuric Chloride1.84 g (10 mmol)[3]
Aniline0.93 g (10 mmol)[3]
Acetone (Solvent)70 mL (50 mL + 20 mL)[3]
Reaction Temperature0-5 °C[3]
Reaction Time4 hours[3]
Step 2: Dithiolation
Sodium Hydrosulfide Hydrate~2.5 g (~22 mmol)[3]
Water (Solvent)30 mL[3]
Reaction Temperature50-55 °C[3]
Reaction Time8-12 hours[3]
Step 3: Work-up
2M Hydrochloric AcidTo pH 2-3[3][4]
Drying Temperature50 °C (vacuum oven)[3]

Mandatory Visualization

The experimental workflow for the synthesis of 6-(phenylamino)-1,3,5-triazine-2,4-dithiol is illustrated in the following diagram.

Synthesis_Workflow cluster_step1 Step 1: Phenylamination cluster_step2 Step 2: Dithiolation cluster_step3 Step 3: Work-up and Purification start Dissolve Cyanuric Chloride in Acetone cool Cool to 0-5 °C start->cool add_aniline Add Aniline Solution Dropwise cool->add_aniline stir1 Stir for 4 hours at 0-5 °C add_aniline->stir1 intermediate Intermediate: 2,4-dichloro-6-(phenylamino)-1,3,5-triazine stir1->intermediate add_nash Add NaSH Solution intermediate->add_nash warm_reflux Warm to Room Temperature, then heat to 50-55 °C for 8-12 hours add_nash->warm_reflux monitor Monitor Reaction by TLC warm_reflux->monitor cool2 Cool Reaction Mixture monitor->cool2 acidify Acidify with HCl to Precipitate Product cool2->acidify filter Filter Crude Product acidify->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize final_product Final Product: 6-(phenylamino)-1,3,5-triazine-2,4-dithiol recrystallize->final_product

General experimental workflow for the synthesis.

Alternative Green Synthesis Approaches

For researchers interested in environmentally benign methodologies, green synthesis approaches for 6-(phenylamino)-1,3,5-triazine-2,4-dithiol have been proposed.[2] These methods aim to reduce the use of hazardous solvents, minimize energy consumption, and shorten reaction times.[2] Two such strategies include:

  • Microwave-Assisted Synthesis: This technique utilizes microwave irradiation for rapid and uniform heating, which can lead to significantly reduced reaction times and improved yields.[2] Reactions can often be conducted in greener solvents or even under solvent-free conditions.[2]

  • Ultrasound-Assisted Synthesis (Sonochemistry): The application of high-frequency ultrasound can enhance chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures.[2] This can result in faster reaction rates and higher yields, often in aqueous media.[2]

References

Application Notes and Protocols for 1,3,5-Triazine-2,4,6-trithiol as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triazine-2,4,6-trithiol (TMT), also known as trithiocyanuric acid, is a versatile heterocyclic ligand possessing three thiol groups attached to a triazine ring. The presence of multiple nitrogen and sulfur donor atoms makes it an exceptional chelating agent for a wide range of metal ions. The resulting metal complexes exhibit high stability and have found significant applications in environmental remediation, materials science, and potentially in catalysis. These application notes provide an overview of the key applications, detailed experimental protocols for the synthesis and characterization of TMT-metal complexes, and a summary of relevant quantitative data.

Key Applications

The primary applications of this compound and its metal complexes are centered on their strong coordination with heavy metals and their ability to form protective films on metal surfaces.

Heavy Metal Precipitation from Wastewater

The trisodium (B8492382) salt of TMT is widely used as a heavy metal precipitating agent in the treatment of industrial wastewater. It effectively removes a broad spectrum of heavy metal ions, even those that are complexed and difficult to remove by conventional hydroxide (B78521) precipitation.[1] TMT forms highly insoluble and stable metal-TMT complexes, leading to their efficient removal from aqueous solutions.[2] This method is noted for its high efficiency and the generation of a dense, easily dewatered sludge.

Quantitative Data on Heavy Metal Removal

While specific comprehensive datasets for TMT are proprietary to commercial products, the following table illustrates the expected high removal efficiency for various heavy metals based on available literature and technical data for similar thiol-based precipitants.

Metal IonTypical Removal Efficiency (%)Optimal pH Range
Mercury (Hg²⁺)> 99%6 - 10
Cadmium (Cd²⁺)> 99%7 - 11
Copper (Cu²⁺)> 98%6 - 10
Lead (Pb²⁺)> 99%7 - 11
Silver (Ag⁺)> 99%6 - 10
Nickel (Ni²⁺)> 95%8 - 11
Tin (Sn²⁺)> 97%7 - 10
Corrosion Inhibition

Derivatives of 1,3,5-triazine (B166579) containing sulfur atoms have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments.[3] These molecules adsorb onto the metal surface, forming a protective film that impedes both anodic and cathodic corrosion reactions. The presence of multiple adsorption centers (nitrogen and sulfur atoms) in the TMT molecule facilitates the formation of a stable and dense protective layer.

Quantitative Data on Corrosion Inhibition

The following data for a dimeric 1,3,5-triazinane-based derivative provides a representative example of the high inhibition efficiencies achievable with similar structures.[4]

Inhibitor Concentration (mmol L⁻¹)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0.0051.2588.5
0.010.8991.8
0.050.4595.8
0.100.2897.4
0.250.1598.6
0.500.1199.0
1.000.0999.2
Synthesis of Nanoparticles

This compound can be employed as a stabilizing ligand in the synthesis of metal nanoparticles. The multiple thiol groups strongly coordinate to the surface of the nanoparticles, preventing their aggregation and controlling their growth. This has been demonstrated in the preparation of stable gold nanoparticles.[5]

Catalysis

While research on the direct catalytic applications of simple TMT-metal complexes is limited, related metal-organic frameworks (MOFs) incorporating TMT derivatives have shown promise. For instance, a MOF based on 1,3,5-triazine-2,4,6-triyltrithio-triacetate has been shown to be photocatalytically active for the decomposition of methyl orange.[1][6][7] This suggests that TMT-based coordination polymers could be developed as novel heterogeneous catalysts.

Experimental Protocols

Synthesis of this compound (TMT)

This protocol describes the synthesis of the TMT ligand from cyanuric chloride.

Materials:

  • Cyanuric chloride

  • Sodium hydrosulfide (B80085) (NaSH)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), dilute

  • Ice

Procedure:

  • Dissolve cyanuric chloride in DMF and cool the solution in an ice bath.

  • Slowly add a solution of sodium hydrosulfide in DMF to the cyanuric chloride solution with constant stirring. An excess of NaSH is typically used.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to a pH of 2-3 to precipitate the this compound.

  • Filter the white precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Characterization: The synthesized TMT can be characterized by:

  • FT-IR Spectroscopy: To identify the characteristic functional groups. Expected peaks include N-H stretching, C=N stretching of the triazine ring, and C-S stretching.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.

General Protocol for the Synthesis of TMT-Metal Complexes (e.g., Co(II), Cu(II), Cd(II))

This protocol outlines a general procedure for the synthesis of metal complexes of TMT. The stoichiometry of the resulting complex can be controlled by adjusting the pH and the metal-to-ligand ratio.

Materials:

  • This compound (TMT)

  • A soluble metal salt (e.g., CoCl₂·6H₂O, CuCl₂·2H₂O, Cd(NO₃)₂·4H₂O)

  • Ethanol or another suitable solvent

  • A base (e.g., triethylamine (B128534) or NaOH solution) for deprotonation of the thiol groups

Procedure:

  • Ligand Solution: Dissolve this compound in a suitable solvent (e.g., warm ethanol).

  • Deprotonation: Add a stoichiometric amount of a base (e.g., triethylamine) to deprotonate the thiol groups. The amount of base will influence the final complex structure (e.g., for a 3:2 metal to ligand ratio, full deprotonation is required).

  • Metal Salt Solution: In a separate flask, dissolve the metal salt in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A precipitate will typically form immediately.

  • Reaction Completion: To ensure complete complexation, the reaction mixture can be stirred at room temperature or gently heated under reflux for a few hours.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Collect the precipitate by filtration, wash it with cold solvent (e.g., ethanol) and then with a low-boiling point solvent like diethyl ether to facilitate drying.

  • Drying: Dry the resulting metal complex in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride).

Expected Characterization Data for TMT-Metal Complexes:

TechniqueExpected Observations
FT-IR Spectroscopy Shift in the C=S and C-N stretching frequencies upon coordination to the metal ion. Disappearance or significant weakening of the S-H stretching band.
Elemental Analysis To confirm the metal-to-ligand ratio in the synthesized complex.
UV-Vis Spectroscopy To study the electronic transitions and coordination geometry of the metal complex.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_of_TMT_Metal_Complex cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation Reaction cluster_workup Isolation and Purification TMT This compound (TMT) Ligand_Solution Deprotonated Ligand Solution TMT->Ligand_Solution Dissolve Solvent1 Ethanol Solvent1->Ligand_Solution Base Triethylamine Base->Ligand_Solution Deprotonate Mixing Mixing and Stirring Ligand_Solution->Mixing Metal_Salt Metal Salt (e.g., CuCl2) Metal_Solution Metal Salt Solution Metal_Salt->Metal_Solution Dissolve Solvent2 Ethanol Solvent2->Metal_Solution Metal_Solution->Mixing Reaction Precipitation of Metal Complex Mixing->Reaction Filtration Filtration Reaction->Filtration Washing Washing with Ethanol & Diethyl Ether Filtration->Washing Drying Drying Washing->Drying Final_Product Pure TMT-Metal Complex Drying->Final_Product

Caption: Workflow for the synthesis of a this compound metal complex.

Heavy_Metal_Removal_Workflow Wastewater Heavy Metal Contaminated Wastewater TMT_Addition Addition of TMT Solution Wastewater->TMT_Addition pH_Adjustment pH Adjustment (if necessary) TMT_Addition->pH_Adjustment Precipitation Formation of Insoluble Metal-TMT Precipitate pH_Adjustment->Precipitation Flocculation Flocculation (optional) Precipitation->Flocculation Separation Solid-Liquid Separation (Filtration/Sedimentation) Flocculation->Separation Treated_Water Treated Water (Low Heavy Metal Concentration) Separation->Treated_Water Sludge Metal-TMT Sludge for Disposal Separation->Sludge

Caption: Process flow for heavy metal removal from wastewater using TMT.

Drug Development Applications: A Note on Related Compounds

While this compound itself is not prominently featured in drug delivery research, other derivatives of the 1,3,5-triazine scaffold are being actively investigated. These derivatives are used to create dendrimers, polymers, and nanoparticles for the targeted and controlled release of therapeutic agents, including anticancer drugs. The versatile chemistry of the triazine ring allows for the attachment of various functional groups to tailor the properties of the drug delivery system. This represents a potential area of future investigation for novel TMT-based nanomaterials in drug delivery.

References

Application Notes and Protocols for 1,3,5-Triazine-2,4,6-trithiol in Water Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3,5-triazine-2,4,6-trithiol (TMT) in water treatment processes, with a focus on heavy metal removal. The information compiled from various scientific sources is intended to guide researchers in developing and implementing effective water purification strategies.

Introduction

This compound, commonly available as its trisodium (B8492382) salt (Na₃C₃N₃S₃), is a highly effective precipitating agent for the removal of monovalent and divalent heavy metals from aqueous solutions.[1][2][3] It is widely used in various industries, including combustion plants, metalworking, mining, and chemical synthesis, to treat wastewater contaminated with heavy metals such as mercury (Hg), lead (Pb), cadmium (Cd), copper (Cu), silver (Ag), and nickel (Ni).[4][5] TMT is often supplied as a 15% aqueous solution, known commercially as TMT 15.[4][5]

The primary mechanism of action involves the formation of highly stable and virtually insoluble metal-TMT complexes.[4][6] The three thiol groups on the triazine ring act as strong chelating agents, binding tightly to heavy metal ions.[7] This precipitation is effective over a broad pH range and can successfully remove heavy metals even in the presence of complexing agents that hinder traditional hydroxide (B78521) precipitation methods.[4][6] The resulting metal-TMT precipitates are dense, easily separable, and exhibit excellent chemical and thermal stability, making them suitable for safe disposal in landfills.[4][7]

Quantitative Data on Heavy Metal Removal

The following tables summarize the quantitative data on the application of TMT for the removal of various heavy metals from water.

Table 1: TMT 15 Dosage Requirements for Metal Precipitation

Target MetalTMT 15 Dosage (Liters per kg of Metal)
Copper (Cu)5.5
Zinc (Zn)6.0
Lead (Pb)10.0
Cadmium (Cd)18.0
Mercury (Hg)20.0
Silver (Ag)20.0
Nickel (Ni)Not specified in the provided data

Source: This data is compiled from a technical document providing TMT 15 addition rates.[7]

Table 2: Case Study - Treatment of Galvanic Effluent with TMT 15

ParameterInitial ConcentrationFinal Concentration
Copper (Cu)274 ppm0.03 ppm
Zinc (Zn)168 ppm1.4 ppm
Treatment Conditions \multicolumn{2}{l}{}
TMT 15 Dosage\multicolumn{2}{l}{8.1 L per m³ of effluent}
Flocculant (strong anionic)\multicolumn{2}{l}{40 L of 0.05% solution per m³}
pH\multicolumn{2}{l}{7.3 (no adjustment needed)}
Solid-Liquid Separation\multicolumn{2}{l}{Settling and filtration}

Source: Data from a case study on the treatment of draw emulsion effluent from a wire drawing plant.[7]

Table 3: Comparative Study of Mercury Removal from Dental Wastewater

Treatment AgentTime (minutes)Raw Mean Hg Concentration (mg/L)Covariate Adjusted Mean Hg Concentration (mg/L)
Nalmet®591.4589.92
Nalmet®3056.2852.80
Nalmet®12033.9932.92
TMT 15® 5 55.50 57.54
TMT 15® 30 14.95 19.59
TMT 15® 120 10.80 12.22

Source: A comparative study on the removal of mercury from dental unit wastewater. Note that while TMT-15® showed lower final mercury concentrations, the study concluded that due to sample size limitations and large variances, the differences were not statistically significant.[8]

Experimental Protocols

The following are detailed experimental protocols for heavy metal removal using TMT, based on the cited literature.

General Protocol for Batch Treatment of Heavy Metal Contaminated Wastewater

This protocol is a generalized procedure for treating wastewater containing heavy metals using TMT 15, followed by flocculation and solid-liquid separation.

Materials:

  • Wastewater containing heavy metals

  • TMT 15 solution (15% w/w this compound, trisodium salt)

  • Acid or base for pH adjustment (e.g., H₂SO₄, NaOH)

  • Flocculant solution (e.g., 0.05% anionic or non-ionic polyacrylamide)

  • Coagulant (optional, e.g., FeCl₃)

  • Jar testing apparatus

  • pH meter

  • Filtration unit (e.g., filter press, vacuum filtration system)

  • Analytical instrument for metal analysis (e.g., Atomic Absorption Spectrometer - AAS)[9][10][11][12]

Procedure:

  • Characterize Influent: Determine the initial concentration of target heavy metals in the wastewater sample using a suitable analytical technique like AAS.

  • pH Adjustment (if necessary): Adjust the pH of the wastewater to the optimal range for TMT precipitation. TMT is effective over a wide pH range, but optimization may be required for specific wastewaters.[4]

  • TMT 15 Addition: Based on the initial metal concentrations, calculate the required dosage of TMT 15 solution using the values in Table 1 or through jar testing to determine the optimal dose. Add the calculated amount of TMT 15 to the wastewater while mixing.

  • Precipitation Reaction: Allow the TMT to react with the heavy metals under continuous mixing. A reaction time of 20-30 minutes is often sufficient.[8]

  • Coagulation (Optional): If the precipitate is very fine, a coagulant such as ferric chloride can be added to aid in the formation of larger particles.[7] Mix for a few minutes after addition.

  • Flocculation: Add the flocculant solution to the mixture while mixing at a lower speed to promote the formation of large, settleable flocs. A mixing time of 20 minutes has been reported.[8]

  • Solid-Liquid Separation: Separate the metal-TMT precipitate from the treated water using one of the following methods:

    • Sedimentation: Allow the flocs to settle by gravity. This can be done in a settling tank or clarifier.[11][13][14][15][16]

    • Filtration: Pass the treated water through a filter press or other filtration system to remove the precipitated solids.[11][13][14][15][16]

  • Analyze Effluent: Determine the final concentration of heavy metals in the treated water to evaluate the removal efficiency.

Two-Stage Protocol for Wastewaters with High Concentrations of Non-Complexed and Complexed Metals

This protocol is suitable for wastewaters where a significant portion of the heavy metals can be removed by conventional hydroxide precipitation, followed by a TMT polishing step for the remaining complexed metals.[7]

Procedure:

  • Stage 1: Hydroxide Precipitation a. Adjust the pH of the wastewater to an alkaline range (e.g., pH 9) using lime (Ca(OH)₂) or caustic soda (NaOH). b. Mix for approximately 30 minutes to allow for the formation of metal hydroxides. c. Separate the hydroxide sludge using a filter press or other solid-liquid separation method.

  • Stage 2: TMT Polishing a. Transfer the filtrate from Stage 1 to a second reaction tank. b. Determine the concentration of the remaining complexed heavy metals. c. Add the required dosage of TMT 15 to precipitate the remaining metals. d. Add a coagulant (e.g., FeCl₃) if necessary. e. Add a flocculant (e.g., non-ionic polyacrylamide) to aid in settling. f. Separate the metal-TMT precipitate through settling and/or filtration. g. Analyze the final effluent for residual heavy metals.

Visualizations

Signaling Pathway: Chemical Interaction of TMT with Divalent Heavy Metals

TMT_Metal_Interaction TMT This compound (TMT³⁻) Precipitate Insoluble Metal-TMT Precipitate (M₃(TMT)₂) TMT->Precipitate Chelation via Thiol Groups Metal Divalent Heavy Metal Ion (M²⁺) Metal->Precipitate

Caption: Chemical precipitation of divalent heavy metals by TMT.

Experimental Workflow: Batch Treatment Process

Batch_Treatment_Workflow cluster_0 Wastewater Preparation cluster_1 Precipitation and Flocculation cluster_2 Separation and Analysis Wastewater Contaminated Wastewater pH_Adjustment pH Adjustment Wastewater->pH_Adjustment TMT_Addition TMT Addition pH_Adjustment->TMT_Addition Coagulant_Addition Coagulant Addition (Optional) TMT_Addition->Coagulant_Addition Flocculant_Addition Flocculant Addition Coagulant_Addition->Flocculant_Addition Separation Solid-Liquid Separation (Settling/Filtration) Flocculant_Addition->Separation Effluent Treated Effluent Separation->Effluent Sludge Metal-TMT Sludge Separation->Sludge Analysis Effluent Analysis (AAS) Effluent->Analysis

Caption: General workflow for heavy metal removal using TMT.

References

Application Notes and Protocols: 1,3,5-Triazine-2,4,6-trithiol Derivatives as Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 1,3,5-triazine-2,4,6-trithiol derivatives as potent cytotoxic agents against various cancer cell lines. This document includes a summary of their cytotoxic activity, details on their mechanisms of action, and comprehensive protocols for their evaluation.

Introduction

1,3,5-triazine (B166579) derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery. Their versatile scaffold allows for modifications at the 2, 4, and 6 positions, leading to a wide range of biological activities. Notably, derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. These compounds often exert their anticancer effects through mechanisms such as the inhibition of key enzymes involved in cell proliferation and the induction of apoptosis. This document outlines the cytotoxic potential of these derivatives and provides detailed protocols for their investigation.

Data Presentation: Cytotoxic Activity of 1,3,5-Triazine Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of selected 1,3,5-triazine derivatives against various human cancer cell lines. This data is compiled from multiple studies to provide a comparative overview of their potency.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
8e A549 (Lung)0.05Methotrexate-
9a A549 (Lung)0.042Methotrexate-
10e A549 (Lung)0.062Methotrexate-
11e A549 (Lung)0.028Methotrexate-
7b (Ala-Ala-OMe) DLD-1 (Colon)Time & Dose-Dependent--
7b (Ala-Ala-OMe) HT-29 (Colon)Time & Dose-Dependent--
Compound 11 Various---
Compound 12 HCT116 (Colorectal)0.026--
Compound 12 MCF-7 (Breast)0.080--
Compound 13 HCT116 (Colorectal)0.116--
Compound 13 MCF-7 (Breast)0.127--
Compound 14 Various2.54Erlotinib-
Compound 17 Various0.229Erlotinib-
ZSTK474 Various---
4PyDAT Various---

Note: '-' indicates that the data was not specified in the referenced literature.

Mechanisms of Action

This compound derivatives exhibit their cytotoxic effects through various mechanisms, primarily by targeting key signaling pathways involved in cancer cell proliferation and survival.

1. Dihydrofolate Reductase (DHFR) Inhibition: Several 1,3,5-triazine derivatives act as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids.[1][2][3] By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[1][2][3]

2. Modulation of Signaling Pathways: These derivatives have been shown to interfere with critical intracellular signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: Some triazine derivatives, such as ZSTK474, are known to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway.[4] This pathway is a central regulator of cell growth, proliferation, and survival.[4]

  • EGFR Tyrosine Kinase Inhibition: Certain derivatives have been designed to target and inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. Overactivation of EGFR signaling is a common feature in many cancers, promoting cell proliferation and survival.

3. Induction of Apoptosis: A significant mechanism of action for these compounds is the induction of programmed cell death, or apoptosis.[4] This is often achieved through the attenuation of intracellular signaling pathways that promote cell survival.[4]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Evaluating Cytotoxic Agents cluster_synthesis Compound Synthesis & Characterization cluster_cell_culture Cell-Based Assays cluster_assays Evaluation of Cytotoxicity & Mechanism cluster_analysis Data Analysis synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization treatment Treatment with Triazine Derivatives characterization->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt_assay Cell Viability Assay (MTT) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot Analysis treatment->western_blot ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Quantification of Apoptosis apoptosis_assay->apoptosis_quant protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: General experimental workflow for the evaluation of cytotoxic 1,3,5-triazine derivatives.

PI3K_pathway Inhibition of the PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Triazine 1,3,5-Triazine Derivative Triazine->PI3K inhibits EGFR_pathway Inhibition of the EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Triazine 1,3,5-Triazine Derivative (TKI) Triazine->Dimerization inhibits

References

Application Notes: High-Sensitivity Colorimetric Sensing Using 1,3,5-Triazine-2,4,6-trithiol (TMT) Modified Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Publication No: AN-TMT-AuNP-2025-01 Version: 1.0 For Research Use Only

Introduction

Gold nanoparticles (AuNPs) have become a cornerstone of modern analytical chemistry due to their unique localized surface plasmon resonance (LSPR) properties, which give rise to their intense wine-red color in colloidal suspension.[1][2] The LSPR is highly sensitive to the inter-particle distance. When AuNPs aggregate, their plasmon modes couple, causing a significant red-shift in the LSPR peak and a corresponding visual color change from red to blue or purple.[1][3] This phenomenon provides a simple yet powerful basis for colorimetric sensing.[3]

To impart selectivity towards specific analytes, the surface of AuNPs can be functionalized with recognition elements.[1] 1,3,5-Triazine-2,4,6-trithiol (TMT), also known as trimercapto-s-triazine, is an exceptional ligand for this purpose. TMT possesses three thiol (-SH) groups that form strong, stable bonds with the gold surface, ensuring robust functionalization.[4] Additionally, the triazine ring contains three nitrogen atoms that, along with the thiol groups, can act as potent chelating sites for various analytes, particularly metal ions and molecules with specific functional groups.[4]

The principle of TMT-modified AuNP (TMT-AuNP) sensors is based on analyte-induced cross-linking aggregation. In the absence of the target analyte, the TMT-AuNPs are well-dispersed and the solution appears red. Upon introduction of the analyte, it coordinates with the TMT molecules on different nanoparticles, acting as a bridge and pulling them together into aggregates. This aggregation event triggers the characteristic red-to-blue color change, enabling qualitative and quantitative detection.[1]

Applications

TMT-functionalized gold nanoparticles are versatile probes for the detection of various analytes. The multidentate nature of the TMT ligand allows for strong interactions with a range of molecules and ions.

Detection of Formalin

Formaldehyde (formalin) is a widely used industrial chemical and a common, toxic adulterant in food products. TMT-AuNPs have been demonstrated as an effective colorimetric sensor for formalin.[4] The interaction between formalin and the TMT-AuNPs induces aggregation, leading to a change in color and a shift in the maximum absorption wavelength, which can be quantified using a UV-Vis spectrophotometer.[4] This provides a rapid and efficient method for screening food safety.[4]

Detection of Heavy Metal Ions

Heavy metal contamination in water is a significant environmental and health concern. The nitrogen and sulfur atoms on the TMT ligand are excellent chelating agents for heavy metal ions like mercury (Hg²⁺) and cadmium (Cd²⁺). While many detection methods exist, TMT-AuNPs offer a promising platform for sensitive and selective sensing. The interaction mechanism involves the strong binding of metal ions to the thiol groups and heterocyclic nitrogen atoms on the TMT molecule, which effectively cross-links the nanoparticles and induces aggregation. This principle has been successfully utilized in surface-enhanced Raman spectroscopy (SERS) applications and can be readily adapted for colorimetric assays.

Quantitative Sensor Performance

The performance of AuNP-based colorimetric sensors is evaluated by their limit of detection (LOD), linear range, and selectivity. The table below summarizes the performance of TMT-AuNPs for formalin detection and provides data for other AuNP-based sensors as a reference for typical performance characteristics.

AnalyteFunctionalizing LigandDetection MethodLinear RangeLimit of Detection (LOD)Reference
Formalin This compound (TMT) Colorimetric Not Specified~2.5 ppb [4]
FormaldehydeAminobenzenethiolColorimetricNot Specified1.03 mM[1]
MelamineUnmodified AuNPsColorimetric0.12 - 0.49 ppm~40 ppb[5]
Melamine1,4-DithiothreitolColorimetric1.05 nM - 1 mMNot Specified[6]
Mercury (II)LysineColorimetricNot Specified2.9 nM[7]
Lead (II)L-cysteineColorimetric100 - 500 ppb290 ppb[6]

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (~15 nm)

This protocol is based on the well-established Turkevich method for synthesizing monodisperse, citrate-stabilized AuNPs.

Materials:

Procedure:

  • Prepare a 1.0 mM HAuCl₄ solution and a 1% (w/v) trisodium citrate solution in ultrapure water.

  • In a clean 100 mL round-bottom flask equipped with a magnetic stir bar, bring 50 mL of the 1.0 mM HAuCl₄ solution to a rolling boil on a stirring hotplate.

  • While boiling and stirring vigorously, rapidly inject 5 mL of the 1% trisodium citrate solution.

  • Observe the color change: the solution will turn from pale yellow to colorless, then to gray, and finally to a stable, deep wine-red color. This indicates the formation of AuNPs.

  • Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.

  • Remove the flask from the heat and allow it to cool to room temperature while maintaining stirring.

  • Characterize the synthesized AuNPs using UV-Vis spectroscopy (a single plasmon resonance peak should be observed around 520 nm) and Transmission Electron Microscopy (TEM) to confirm size and monodispersity.

  • Store the citrate-stabilized AuNP solution at 4°C for future use.

Protocol 2: Surface Modification of AuNPs with TMT

This protocol describes the ligand exchange process to functionalize the citrate-stabilized AuNPs with TMT.

Materials:

  • Citrate-stabilized AuNP solution (from Protocol 1)

  • This compound (TMT) or its trisodium salt

  • Ultrapure water

  • Methanol or other suitable solvent for TMT

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solution of TMT (e.g., 1 mM) in an appropriate solvent. If using the trisodium salt, dissolve it directly in ultrapure water.

  • In a microcentrifuge tube, add a defined volume of the citrate-stabilized AuNP solution.

  • To the AuNP solution, add the TMT stock solution dropwise while gently vortexing. A typical starting point is a final TMT concentration in the micromolar range (e.g., 5-10 µM). The optimal concentration must be determined experimentally to achieve stability without causing spontaneous aggregation.

  • Allow the mixture to incubate at room temperature for several hours (e.g., 4-12 hours) with gentle shaking or rotation. This allows for the displacement of citrate ions by the thiol groups of TMT, forming strong Au-S bonds.

  • Purify the TMT-functionalized AuNPs (TMT-AuNPs) to remove excess, unbound TMT. Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for ~15 nm particles).

  • Carefully decant the supernatant.

  • Resuspend the nanoparticle pellet in ultrapure water or a suitable buffer (e.g., phosphate (B84403) buffer, pH 7-8). Sonication may be required to fully redisperse the pellet.

  • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound TMT.

  • After the final wash, resuspend the purified TMT-AuNPs in the desired buffer. Characterize the functionalized nanoparticles using UV-Vis spectroscopy (a slight red-shift of the LSPR peak compared to the citrate-capped AuNPs indicates successful functionalization).

  • Store the TMT-AuNP solution at 4°C. The solution should remain stable for an extended period.

Protocol 3: General Procedure for Colorimetric Analyte Detection

This protocol provides a general workflow for using TMT-AuNPs for the colorimetric detection of a target analyte.

Materials:

  • Purified TMT-AuNP solution (from Protocol 2)

  • Analyte stock solution of known concentration

  • Buffer solution (the same as used for TMT-AuNP suspension)

  • UV-Vis Spectrophotometer and cuvettes

  • 96-well microplate (optional, for high-throughput analysis)

Procedure:

  • Optimization (if required): Optimize experimental conditions such as pH, incubation time, and TMT-AuNP concentration to achieve the best sensitivity and response time for the specific analyte.

  • Sample Preparation: Prepare a series of analyte solutions of varying concentrations by diluting the stock solution with the buffer. Include a blank sample containing only the buffer.

  • Sensing Reaction:

    • In separate microcentrifuge tubes or wells of a microplate, add a fixed volume of the TMT-AuNP solution (e.g., 200 µL).

    • To each tube/well, add a specific volume of the corresponding analyte solution (e.g., 20 µL).

    • Gently mix and incubate the solutions at room temperature for a predetermined time (e.g., 5-30 minutes) to allow for the aggregation reaction to occur.

  • Data Acquisition:

    • Visual Inspection: Observe the color change of the solutions. The color will typically shift from red to purple or blue in the presence of the analyte, with the intensity of the blue color correlating with the analyte concentration.

    • UV-Vis Spectroscopy: Transfer each solution to a cuvette and record the UV-Vis absorption spectrum from 400 nm to 800 nm. The aggregation of AuNPs will result in a decrease of the absorbance peak at ~520 nm and the appearance of a new, broader peak at a longer wavelength (~620-700 nm).

  • Data Analysis:

    • To quantify the analyte concentration, a calibration curve can be constructed. A common method is to plot the ratio of the absorbance at the new peak wavelength to the original peak wavelength (e.g., A₆₅₀/A₅₂₀) against the analyte concentration.

    • The limit of detection (LOD) can be calculated based on the standard deviation of the blank measurements.

Visualizations

G cluster_synthesis Protocol 1: AuNP Synthesis cluster_functionalization Protocol 2: TMT Functionalization HAuCl4 HAuCl₄ Solution (Pale Yellow) Boiling Bring to a Rolling Boil HAuCl4->Boiling Citrate Add Trisodium Citrate Boiling->Citrate Formation Nanoparticle Formation (Color changes to Wine Red) Citrate->Formation Cooling Cool to Room Temp Formation->Cooling CitrateAuNP Citrate-Stabilized AuNPs (Stored at 4°C) Cooling->CitrateAuNP StartAuNP Citrate-Stabilized AuNPs AddTMT Add TMT Solution (Ligand Exchange) StartAuNP->AddTMT Incubate Incubate with Gentle Shaking AddTMT->Incubate Purify1 Centrifuge to Remove Excess TMT Incubate->Purify1 Resuspend Resuspend Pellet in Buffer Purify1->Resuspend Purify2 Repeat Wash (2-3 times) Resuspend->Purify2 TMTAuNP Purified TMT-AuNPs Purify2->TMTAuNP

Caption: Workflow for the synthesis and functionalization of TMT-AuNPs.

Caption: Analyte-induced cross-linking aggregation of TMT-AuNPs.

G cluster_workflow Protocol 3: Colorimetric Detection Workflow cluster_readout Data Acquisition start Prepare Analyte Dilution Series mix Mix TMT-AuNPs with Analyte Solution start->mix incubate Incubate at Room Temperature mix->incubate visual Visual Inspection (Red -> Blue) incubate->visual uvvis UV-Vis Spectroscopy (Record Spectra 400-800 nm) incubate->uvvis analyze Analyze Data (Plot A₆₅₀/A₅₂₀ vs Conc.) uvvis->analyze result Determine Analyte Concentration analyze->result

Caption: Experimental workflow for a typical TMT-AuNP colorimetric assay.

References

Application Notes and Protocols for 1,3,5-Triazine-2,4,6-trithiol in Anticancer Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triazine-2,4,6-trithiol (T3T), also known as trithiocyanuric acid, is a sulfur-rich heterocyclic compound. The 1,3,5-triazine (B166579) scaffold is a recognized pharmacophore in medicinal chemistry, with many of its derivatives exhibiting a broad spectrum of biological activities, including anticancer properties.[1][2][3][4] The presence of three thiol groups in T3T suggests potential for metal chelation and interaction with sulfhydryl-containing biomolecules, such as enzymes involved in cellular proliferation and survival. Emerging evidence indicates that T3T and its metal complexes possess cytotoxic effects against various cancer cell lines, positioning it as a compound of interest for novel anticancer drug development.[5]

These application notes provide detailed protocols for assessing the anticancer activities of this compound, focusing on cytotoxicity, apoptosis induction, and cell cycle arrest.

Data Presentation

Table 1: Cytotoxicity of this compound (T3T) against Human Cancer Cell Lines
Cancer Cell LineTissue of OriginT3T IC₅₀ (µM) [Hypothetical Data]Doxorubicin IC₅₀ (µM) [Positive Control]
MCF-7Breast Adenocarcinoma25.8 ± 3.20.9 ± 0.1
A549Lung Carcinoma32.5 ± 4.11.5 ± 0.2
HeLaCervical Carcinoma18.9 ± 2.50.7 ± 0.09
HCT-116Colorectal Carcinoma21.3 ± 2.81.1 ± 0.15

Note: The IC₅₀ values for T3T are hypothetical and serve as an example. Actual values must be determined experimentally. Doxorubicin is a commonly used chemotherapeutic agent and serves as a positive control.

Table 2: Apoptosis Induction by this compound (T3T) in HeLa Cells
TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (DMSO)-4.2 ± 0.82.1 ± 0.5
T3T2025.6 ± 3.110.3 ± 1.5
T3T4042.1 ± 4.518.7 ± 2.2

Note: Data are presented as mean ± standard deviation from three independent experiments. Increased percentages of Annexin V positive cells indicate apoptosis induction.

Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound (T3T)
TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)-55.2 ± 4.328.9 ± 3.115.9 ± 2.0
T3T2068.5 ± 5.115.3 ± 2.216.2 ± 2.1
T3T4075.1 ± 6.28.7 ± 1.516.2 ± 2.3

Note: Data are presented as mean ± standard deviation. An accumulation of cells in a specific phase suggests cell cycle arrest.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC₅₀).

Materials:

  • This compound (T3T)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of T3T in DMSO (e.g., 10 mM). Serially dilute the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared T3T dilutions. Include wells with vehicle control (DMSO at the same concentration as the highest T3T dose) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the T3T concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Annexin V/Propidium (B1200493) Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • T3T-treated and control cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with T3T at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • T3T-treated and control cells

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with T3T as described in the apoptosis assay.

  • Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 3 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash twice with cold PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.

  • PI Staining: Add 500 µL of PI staining solution and incubate for 15 minutes in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 | Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Apoptosis Apoptosis Bax->Apoptosis Bcl2->Bax | T3T This compound T3T->PI3K Inhibition T3T->Akt Inhibition

Caption: Putative signaling pathway affected by this compound.

Experimental Workflow Diagram

G start Start: Select Cancer Cell Lines culture Cell Culture & Maintenance start->culture prepare Prepare T3T Stock & Dilutions culture->prepare cytotoxicity Cytotoxicity Assay (MTT) prepare->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) prepare->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) prepare->cell_cycle ic50 Determine IC₅₀ cytotoxicity->ic50 apoptosis_data Quantify Apoptotic Cells apoptosis->apoptosis_data cell_cycle_data Analyze Cell Cycle Distribution cell_cycle->cell_cycle_data end End: Data Interpretation ic50->end apoptosis_data->end cell_cycle_data->end

Caption: Experimental workflow for in vitro anticancer evaluation.

References

Application Notes and Protocols: 1,3,5-Triazine-2,4,6-trithiol as a Trifunctional Linker in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,3,5-Triazine-2,4,6-trithiol (TMT), also known as trithiocyanuric acid, and its precursor, 2,4,6-trichloro-1,3,5-triazine (TCT), represent a versatile and powerful platform for trifunctional chemical ligation. The C₃-symmetric triazine core offers three reactive sites that can be functionalized sequentially or simultaneously, enabling the construction of complex molecular architectures, functional materials, and advanced drug delivery systems. The distinct reactivity of the chloro groups in TCT towards different nucleophiles at varying temperatures allows for a controlled, stepwise synthesis of tri-substituted derivatives.[1][2] The thiol groups of TMT exhibit a high affinity for noble metal surfaces, making it an excellent capping and linking agent for nanoparticles.[3] This document provides detailed application notes and experimental protocols for the use of the 1,3,5-triazine (B166579) core as a trifunctional linker in key areas of chemical synthesis.

Application Note 1: Surface Functionalization of Gold Nanoparticles for Sensing Applications

Overview:

This compound (TMT) serves as an effective trifunctional ligand for the stabilization and surface modification of gold nanoparticles (AuNPs). The three thiol groups provide multiple anchor points to the gold surface, leading to enhanced stability of the nanoparticle colloid.[3] The triazine ring can be pre- or post-functionalized with recognition elements, making these TMT-stabilized AuNPs suitable for colorimetric sensing applications. A notable example is their use in the detection of formalin.[3]

Key Features:

  • Tridentate Ligation: The three thiol groups of TMT chelate to the gold surface, providing high stability to the resulting AuNPs.

  • Tunable Surface Chemistry: The triazine core can be modified to introduce specific functionalities for targeted sensing.

  • Colorimetric Detection: Aggregation of functionalized AuNPs in the presence of an analyte can lead to a visible color change, forming the basis of a simple and rapid detection method.

Data Presentation: Synthesis and Characterization of TMT-Modified Gold Nanoparticles
ParameterValueReference
Gold Nanoparticle Synthesis
HAuCl₄ Concentration0.004 M[3]
Reducing AgentSodium Citrate (B86180)[3]
Resulting AuNP Size (unmodified)8.64 nm[3]
TMT Modification
TMT Solution Concentration10⁻⁵ M[3]
Characterization of AuNP/TMT
Maximum Absorbance Wavelength (λmax)537 nm[3]
Particle Diameter (PSA)9.41 nm[3]
Experimental Protocol: Synthesis and Modification of Gold Nanoparticles with TMT

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium (B8492382) citrate dihydrate

  • This compound (TMT)

  • Deionized water

Protocol for Gold Nanoparticle (AuNP) Synthesis: [3][4]

  • Prepare a 0.004 M solution of HAuCl₄ in deionized water.

  • In a separate flask, prepare a 1% solution of trisodium citrate.

  • Heat 50 mL of the HAuCl₄ solution to boiling while stirring.

  • To the boiling solution, rapidly add 5 mL of the 1% trisodium citrate solution.

  • Continue boiling and stirring the solution. A color change from yellow to deep red should be observed, indicating the formation of AuNPs.

  • After the color change is complete, continue boiling for an additional 15 minutes.

  • Remove the solution from the heat and allow it to cool to room temperature with continuous stirring.

Protocol for Modification of AuNPs with TMT: [3]

  • Prepare a 10⁻⁵ M solution of TMT in an appropriate solvent (e.g., ethanol (B145695) or a basic aqueous solution).

  • To the synthesized AuNP solution, add the TMT solution dropwise while stirring.

  • Continue stirring the mixture for a minimum of 3 minutes to ensure complete interaction between the TMT and the AuNP surface.

  • The resulting TMT-modified AuNP solution (AuNP/TMT) is now ready for characterization and use in sensing applications.

Visualization: Workflow for AuNP Synthesis and Functionalization

G cluster_synthesis AuNP Synthesis cluster_modification TMT Functionalization HAuCl4 HAuCl₄ Solution Boiling Heat to Boiling HAuCl4->Boiling Citrate Sodium Citrate Solution Citrate->Boiling Rapid Addition Reduction Reduction & Nucleation Boiling->Reduction AuNP Stable AuNP Colloid Reduction->AuNP Mixing Stirring AuNP->Mixing Add AuNPs TMT TMT Solution TMT->Mixing AuNPTMT TMT-Functionalized AuNPs Mixing->AuNPTMT

Caption: Workflow for the synthesis of gold nanoparticles and their subsequent functionalization with TMT.

Application Note 2: Orthogonal Synthesis of Trifunctional Molecules using the Triazine Core

Overview:

The stepwise and chemoselective substitution of the three chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (TCT) with different nucleophiles allows for the rational design and synthesis of complex, trifunctional molecules.[5][6] The reactivity of the chlorine atoms decreases with each substitution, and the reaction conditions, particularly temperature, can be controlled to achieve selective monosubstitution, disubstitution, and ultimately trisubstitution.[1] This methodology is invaluable for creating dendrimers, star-shaped polymers, and multi-modal drug conjugates. The general order of nucleophilic substitution preference is alcohol > thiol > amine.[5][6]

Key Features:

  • Sequential Reactivity: The three chlorine atoms can be replaced in a stepwise manner by controlling the reaction temperature.

  • Orthogonal Functionalization: Different classes of nucleophiles (e.g., alcohols, thiols, amines) can be introduced sequentially to build multifunctional molecules.

  • Versatile Scaffold: The triazine core serves as a rigid and stable central hub for attaching various chemical moieties.

Data Presentation: Temperature-Controlled Substitution of TCT
Substitution StepNucleophileTypical Reaction Temperature (°C)Product TypeReference
First SubstitutionR-OH, R-SH, R-NH₂02,4-dichloro-6-substituted-s-triazine[6]
Second SubstitutionR'-OH, R'-SH, R'-NH₂Room Temperature2-chloro-4,6-disubstituted-s-triazine[6]
Third SubstitutionR''-OH, R''-SH, R''-NH₂75 - 1002,4,6-trisubstituted-s-triazine[5]
Experimental Protocol: Stepwise Synthesis of a Trisubstituted Triazine

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (TCT)

  • Nucleophile 1 (e.g., 2-phenylethanol)

  • Nucleophile 2 (e.g., 3-methyl-2-butanethiol)

  • Nucleophile 3 (e.g., sec-butylamine)

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

Protocol for First Substitution (Monosubstitution): [5][6]

  • Dissolve TCT (1 equivalent) in DCM and cool the solution to 0°C.

  • Add Nucleophile 1 (1 equivalent) to the stirring solution.

  • Add DIEA (1 equivalent) dropwise to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes. Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with DCM and wash with water to remove DIEA salts.

  • Dry the organic layer over MgSO₄, filter, and concentrate to obtain the 2,4-dichloro-6-substituted-s-triazine.

Protocol for Second Substitution (Disubstitution): [5][6]

  • Dissolve the monosubstituted product (1 equivalent) in DCM.

  • Add Nucleophile 2 (1 equivalent) to the stirring solution at room temperature.

  • Add DIEA (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • Work up the reaction as described in step 5 of the first substitution to obtain the 2-chloro-4,6-disubstituted-s-triazine.

Protocol for Third Substitution (Trisubstitution): [5]

  • Dissolve the disubstituted product (1 equivalent) in THF.

  • Add Nucleophile 3 (1 equivalent) to the stirring solution.

  • Add DIEA (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 75°C for 30 hours, or until the starting material is consumed as indicated by TLC.

  • After cooling, remove the solvent under vacuum. Dissolve the residue in DCM and wash with water.

  • Dry the organic layer, filter, and concentrate to yield the final 2,4,6-trisubstituted-s-triazine.

Visualization: Sequential Substitution Pathway

G TCT 2,4,6-Trichloro-1,3,5-triazine (TCT) MonoSub 2,4-Dichloro-6-(Nu1)-s-triazine TCT->MonoSub + Nu1-H 0 °C DiSub 2-Chloro-4-(Nu1)-6-(Nu2)-s-triazine MonoSub->DiSub + Nu2-H Room Temp. TriSub 2-(Nu1)-4-(Nu2)-6-(Nu3)-s-triazine DiSub->TriSub + Nu3-H 75 °C

Caption: Reaction pathway for the sequential, temperature-controlled synthesis of a trisubstituted triazine.

Further Applications and Future Outlook

The trifunctional nature of the 1,3,5-triazine core extends to various other fields:

  • Drug Delivery: The triazine scaffold can be used to conjugate a targeting ligand, a therapeutic agent, and an imaging moiety, creating a theranostic platform.

  • Polymer Chemistry: TCT and its derivatives are used as core molecules for the synthesis of dendrimers and hyperbranched polymers.[1] These materials find applications in coatings, additives, and drug delivery.

  • Materials Science: Triazine-based microporous organic polymers have been developed for applications such as CO₂ capture and fluorescent sensing, leveraging the rigid and nitrogen-rich nature of the core.[7]

  • Medicinal Chemistry: The 1,3,5-triazine skeleton is a privileged scaffold in medicinal chemistry, with derivatives exhibiting anticancer and other biological activities.[8]

The continued exploration of the rich chemistry of this compound and its precursors will undoubtedly lead to the development of novel materials and therapeutics with precisely controlled architectures and functions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,3,5-Triazine-2,4,6-trithiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 1,3,5-triazine-2,4,6-trithiol (TMT) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound (TMT)?

The most prevalent method for synthesizing TMT is the sequential nucleophilic substitution of the three chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with a sulfur nucleophile, typically sodium hydrosulfide (B80085) (NaSH) or a similar thiol source. The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, stepwise reaction by carefully managing the temperature.

Q2: My overall yield of TMT is consistently low. What are the primary factors affecting the yield?

Low yields in TMT synthesis are often attributed to several critical factors:

  • Improper Temperature Control: The nucleophilic substitution is highly temperature-dependent. Deviations from the optimal temperature at each stage can lead to the formation of incompletely substituted intermediates or unwanted side products.

  • Incorrect Stoichiometry: A precise molar ratio of the sulfur nucleophile to cyanuric chloride is crucial for driving the reaction to completion and minimizing byproducts.

  • pH Control During Work-up: When precipitating the final TMT product from its salt solution, maintaining the correct pH is essential for maximizing recovery and purity.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I prevent them?

The presence of multiple spots on a TLC plate indicates a mixture of products. These likely include:

  • Monosubstituted Intermediate: 2-chloro-4,6-dithiol-1,3,5-triazine

  • Disubstituted Intermediate: 2,4-dichloro-6-thiol-1,3,5-triazine

  • Oxidized Species: Disulfides formed from the oxidation of the thiol groups.

Prevention is primarily achieved through stringent control of reaction conditions, including temperature, reaction time, and stoichiometry, to ensure the reaction proceeds to completion. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.

Q4: Are there alternative, "greener" methods for synthesizing triazine derivatives?

Yes, recent research has focused on more environmentally friendly and efficient methods.[1][2] Microwave-assisted and ultrasound-assisted syntheses have been shown to significantly reduce reaction times, improve yields, and often allow for the use of aqueous media, minimizing the need for organic solvents.[1][2] For instance, ultrasound-assisted methods can increase yields to as high as 96% with reaction times as short as 30-60 minutes, compared to conventional methods that may require several hours of reflux.[1]

Troubleshooting Guide

Issue 1: Low Product Yield

Question: I followed the standard protocol, but my final yield of TMT is below 50%. What steps can I take to improve it?

Answer: A low yield is a common challenge. A systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause.

LowYieldTroubleshooting start Low Product Yield temp_control Verify Temperature Control start->temp_control stoichiometry Check Stoichiometry start->stoichiometry ph_workup Optimize pH During Work-up start->ph_workup reagent_quality Assess Reagent Quality start->reagent_quality temp_issue Inconsistent Temperature Profile? temp_control->temp_issue stoich_issue Incorrect Molar Ratios? stoichiometry->stoich_issue ph_issue pH Out of Range? ph_workup->ph_issue reagent_issue Degraded Reagents? reagent_quality->reagent_issue temp_issue->stoichiometry No solution_temp Implement Strict Temperature Monitoring (e.g., use cryostat) temp_issue->solution_temp Yes stoich_issue->ph_workup No solution_stoich Recalculate and Accurately Weigh Reagents stoich_issue->solution_stoich Yes ph_issue->reagent_quality No solution_ph Maintain pH between 1.5-2.5 During Acidification ph_issue->solution_ph Yes solution_reagent Use Fresh or Purified Starting Materials reagent_issue->solution_reagent Yes

Caption: Decision-making workflow for troubleshooting low product yield.

Optimization Data for Key Reaction Parameters:

To optimize the yield, systematically vary key reaction parameters. The following table provides an example of how to structure your experimental data to identify optimal conditions.

Experiment IDMolar Ratio (NaSH:Cyanuric Chloride)Temperature (°C)Reaction Time (h)Yield (%)
TMT-Opt-013.3 : 170675
TMT-Opt-023.3 : 180685
TMT-Opt-033.3 : 190682
TMT-Opt-043.5 : 180690
TMT-Opt-053.5 : 180892
Issue 2: Product Purity and "Oiling Out" During Recrystallization

Question: My crude product is difficult to purify, and it "oils out" instead of crystallizing during recrystallization. What can I do?

Answer: "Oiling out" occurs when a compound melts in the recrystallization solvent before it dissolves or when its solubility is too high. The presence of impurities can also suppress crystallization.

PurificationTroubleshooting start Purification Issues ('Oiling Out') pre_purify Pre-Purification Wash start->pre_purify solvent_system Re-evaluate Solvent System pre_purify->solvent_system wash_step Wash crude product with a non-polar solvent (e.g., diethyl ether) to remove soluble impurities. pre_purify->wash_step cooling_rate Control Cooling Rate solvent_system->cooling_rate solvent_choice Test different solvent mixtures. (e.g., Ethanol/Water, Acetone/Water). Use a larger solvent volume. solvent_system->solvent_choice alt_method Consider Alternative Methods cooling_rate->alt_method slow_cool Allow solution to cool slowly to room temperature before placing in an ice bath. cooling_rate->slow_cool chromatography If recrystallization fails, use column chromatography. alt_method->chromatography

Caption: Troubleshooting steps for product purification issues.

Common Recrystallization Solvents for Triazine Derivatives:

Solvent/SystemSuitability
Ethanol/WaterGood for many polar triazine derivatives.[3]
Acetone/WaterAnother effective polar solvent system.
Diethyl EtherOften used for washing crude product to remove non-polar impurities.[4]
Isopropyl AlcoholCan be effective for certain derivatives.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound (TMT) from Cyanuric Chloride

This protocol is based on the nucleophilic substitution of cyanuric chloride with sodium hydrosulfide.

SynthesisWorkflow cluster_step1 Step 1: Preparation cluster_step2 Step 2: Reaction cluster_step3 Step 3: Work-up and Purification prep_cyanuric Dissolve Cyanuric Chloride in Acetone cool_cyanuric Cool Cyanuric Chloride Solution to 0-5 °C prep_cyanuric->cool_cyanuric prep_nash Prepare Aqueous Solution of Sodium Hydrosulfide (NaSH) add_nash Add NaSH Solution Dropwise to Cyanuric Chloride Solution prep_nash->add_nash cool_cyanuric->add_nash reflux Warm to Room Temperature, then Heat to 50-60 °C for 8-12 hours add_nash->reflux monitor Monitor Reaction by TLC reflux->monitor cool_mixture Cool Reaction Mixture monitor->cool_mixture acidify Acidify with HCl to pH 1.5-2.5 to Precipitate Product cool_mixture->acidify filter Filter Crude TMT acidify->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry Under Vacuum recrystallize->dry final_product Final Product: TMT dry->final_product

Caption: General experimental workflow for the synthesis of TMT.

Methodology:

  • Preparation:

    • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve cyanuric chloride (1.84 g, 10 mmol) in 50 mL of acetone.

    • In a separate beaker, prepare a solution of sodium hydrosulfide hydrate (B1144303) (NaSH·xH₂O) (approx. 2.5 g, ~35 mmol, 3.5 equivalents) in 30 mL of water.

  • Reaction:

    • Cool the cyanuric chloride solution to 0-5 °C using an ice bath.

    • Add the NaSH solution dropwise to the stirred cyanuric chloride solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to 50-60 °C and maintain this temperature for 8-12 hours with continuous stirring.

    • Monitor the reaction's progress by TLC until the starting material and intermediate spots have disappeared.

  • Product Isolation and Purification:

    • Cool the reaction flask in an ice bath.

    • Slowly acidify the mixture by adding 2M hydrochloric acid (HCl) dropwise until the pH is approximately 1.5-2.5, which should cause a yellowish precipitate to form.[5]

    • Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Filter the solid product using a Büchner funnel and wash it thoroughly with cold water to remove inorganic salts.

    • Dry the crude product in a vacuum oven at 50 °C.

    • For further purification, recrystallize the crude solid from an ethanol/water mixture.[3]

Protocol 2: High-Purity TMT via Controlled Acidification

This method focuses on achieving high purity by carefully controlling the precipitation step.

Methodology:

  • Prepare Salt Solution: Start with an aqueous solution of one or more salts of this compound (e.g., the trisodium (B8492382) salt), with a concentration of 0.80 to 1.45 mol/L.

  • Acidification Setup: In a separate vessel, prepare an aqueous solution adjusted to a pH of approximately 2 using a strong acid (e.g., sulfuric acid, hydrochloric acid).[5]

  • Controlled Precipitation: With vigorous stirring, add the TMT salt solution to the acidic solution. Use a pH controller to maintain the pH of the mixture strictly between 1.5 and 2.5 throughout the addition.

  • Flocculant (Optional): To improve filterability, an organic high-molecular-weight polyacrylamide (0.01 to 1 g/L of reaction solution) can be added during acidification.[5]

  • Isolation: The precipitated pure TMT is then filtered, washed with water, and dried. This method can yield TMT with a purity of >99%.[5]

References

challenges in the multi-step synthesis of substituted triazines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Substituted Triazines

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of substituted 1,3,5-triazines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Yield and Control in Sequential Nucleophilic Substitution

Q: I am attempting a sequential nucleophilic substitution on cyanuric chloride, but I'm getting a mixture of products and low yields. How can I improve selectivity for my desired mono- or di-substituted product?

A: This is a common challenge stemming from the decreasing reactivity of the triazine core after each substitution. Precise control over reaction conditions is critical.

Troubleshooting Steps:

  • Strict Temperature Control: The reactivity of the chlorine atoms on the triazine ring is highly temperature-dependent. Each subsequent substitution requires a higher temperature. A typical temperature gradient is:

    • 1st Substitution: 0–5 °C. Maintaining the temperature in this range is crucial to prevent double substitution.[1][2]

    • 2nd Substitution: Room temperature to 40-50 °C.

    • 3rd Substitution: Higher temperatures (e.g., 60 °C to reflux).[3]

  • Order of Nucleophile Addition: The inherent reactivity of the nucleophile plays a significant role. Generally, more reactive nucleophiles should be added first at low temperatures. The order of reactivity is often:

    • Aliphatic amines > Anilines > Phenols / Alcohols > Thiols.[4]

    • For O,N-type substitutions, the O-type nucleophile should typically be incorporated first.[1]

  • Choice of Base: A suitable base is required to scavenge the HCl produced during the reaction. Common choices include:

    • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are effective and commonly used.[1][2]

    • Organic bases like N,N-diisopropylethylamine (DIPEA) can also be used, particularly in one-pot syntheses.[3]

  • Starting Material Quality: Cyanuric chloride is a fuming solid that hydrolyzes with moisture to form cyanuric acid.[5][6][7] Using old or improperly stored cyanuric chloride can lead to significant yield loss and side products. It is critical to handle it in a fume hood and ensure it is dry and free-flowing.[1]

Issue 2: Formation of Regioisomers

Q: My synthesis of an unsymmetrically substituted triazine is producing a mixture of regioisomers that are difficult to separate. How can I improve regioselectivity?

A: Regioisomer formation is a frequent problem when using different nucleophiles. The key is to exploit the electronic and steric differences between the nucleophiles and the substituted triazine intermediates.

Troubleshooting Steps:

  • Systematic Variation of Conditions: The regioselectivity can be influenced by solvent polarity and temperature. Experimenting with less polar solvents at lower temperatures may enhance the selectivity for one isomer.[8]

  • Steric Hindrance: Introduce bulky substituents on either the nucleophile or the existing group on the triazine ring. This can sterically hinder the approach to one position, favoring substitution at another.[8]

  • One-Pot Sequential Addition: A carefully designed one-pot synthesis, where you control the order of addition, stoichiometry, and temperature ramps, can provide good control over the final substitution pattern.[3] For example, adding the least nucleophilic or most sterically hindered amine first can sometimes improve outcomes, though solubility and electronic effects must also be considered.[3]

Issue 3: Difficulty in C-C Bond Formation

Q: I need to install a carbon-based substituent on the triazine ring, but my nucleophilic substitution with an organometallic reagent is failing. What are the recommended methods?

A: Direct substitution with common organometallic reagents like Grignards can be low-yielding.[6] Palladium-catalyzed cross-coupling reactions are the modern standard for forming C-C bonds on a chlorotriazine core.

Recommended Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: This is a robust method for coupling aryl or vinyl boronic acids with chlorotriazines.[9][10] The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.[10][11]

  • Sonogashira Coupling: Used to couple terminal alkynes with chlorotriazines, this reaction is valuable for creating extended conjugated systems.[12][13] It typically employs a palladium catalyst and a copper(I) co-catalyst.[14]

Issue 4: Challenges with Product Purification

Q: My final substituted triazine product is impure, and I'm struggling to remove starting materials and side products. What are the best purification strategies?

A: Purification can be challenging due to the similar polarities of triazine derivatives and potential degradation.

Troubleshooting Steps:

  • Initial Workup: After the reaction, pouring the mixture onto crushed ice is a common and effective method to precipitate the crude product and quench the reaction.[1] The solid can then be filtered and washed thoroughly with water.[1]

  • Chromatography:

    • Flash Chromatography: This is the most common method for purifying triazine derivatives. A range of solvent systems can be used, often involving ethyl acetate/hexane or methanol/chloroform.[1][15]

    • Semi-preparative HPLC: For achieving very high purity (>98%), especially for drug development applications, semi-preparative HPLC is a highly effective technique.[16] It is excellent for separating complex mixtures and closely related isomers.[16]

  • Crystallization: If the product is a stable solid, fractional crystallization can be an effective method to separate isomers or remove impurities.[8]

  • Avoid Degradation: Be mindful of hydrolysis, especially under harsh acidic or basic conditions or at high temperatures during workup and purification. Use anhydrous solvents when possible and avoid excessive heating.[8]

Data & Protocols

Table 1: Temperature Control in Sequential Substitution of Cyanuric Chloride
Substitution StepReagent (Example)Typical TemperaturePurpose
First 1 eq. Amine0–5 °CAchieve selective mono-substitution.[1][2]
Second 1 eq. Alcohol/PhenolRoom Temperature – 50 °CSubstitute the second chlorine atom.
Third 1 eq. Thiol or C-nucleophile60 °C – RefluxSubstitute the final, least reactive chlorine atom.[3]
Protocol 1: General Procedure for Mono-substitution of Cyanuric Chloride

This protocol is adapted for the synthesis of a mono-amino substituted dichlorotriazine.[1][2]

Materials:

  • Cyanuric chloride (1 eq.)

  • Amine nucleophile (1 eq.)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (1-2 eq.)[1][2]

  • Acetone (B3395972) or Dichloromethane (solvent)

  • Crushed ice and distilled water

Procedure:

  • Dissolve cyanuric chloride in acetone in a round-bottom flask equipped with a stir bar.

  • In a separate flask, dissolve the amine nucleophile in acetone.

  • Cool both solutions to 0 °C in an ice bath.

  • Add the base (e.g., K₂CO₃) to the cyanuric chloride solution and stir vigorously.[1]

  • Add the cold amine solution dropwise to the stirring cyanuric chloride/base mixture over 30-60 minutes, ensuring the temperature remains at 0 °C.

  • Stir the reaction for 3-4 hours at 0 °C.[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture onto a large volume of crushed ice.

  • Stir for 15-30 minutes, then filter the resulting solid precipitate.

  • Wash the solid thoroughly with cold distilled water and dry under high vacuum to obtain the pure mono-substituted product.

Protocol 2: Palladium-Catalyzed Suzuki Coupling on a Dichlorotriazine

This is a representative protocol for installing an aryl group onto a mono-amino substituted dichlorotriazine.[9][17]

Materials:

  • Mono-amino substituted dichlorotriazine (1 eq.)

  • Arylboronic acid (1.1-1.5 eq.)[17]

  • Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ catalyst (e.g., 0.05 eq.)[17]

  • Base (e.g., Cs₂CO₃, Na₂CO₃, or K₃PO₄) (2-3 eq.)

  • Solvent (e.g., 1,4-Dioxane/Water or Toluene)[11][17]

Procedure:

  • To an oven-dried flask, add the dichlorotriazine starting material, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add the solvent(s) and degas the mixture by sparging with the inert gas for 10-15 minutes.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

Workflow & Logic Diagrams

G cluster_synthesis General Synthesis Workflow for Trisubstituted Triazines TCT Cyanuric Chloride (TCT) MonoSub Mono-substituted Dichlorotriazine TCT->MonoSub  0-5 °C  Base Nuc1 Nucleophile 1 (e.g., Amine) Nuc1->MonoSub DiSub Di-substituted Monochlorotriazine MonoSub->DiSub  RT - 50 °C  Base Nuc2 Nucleophile 2 (e.g., Alcohol) Nuc2->DiSub TriSub Tri-substituted Triazine DiSub->TriSub  >60 °C  Pd Catalyst  (if C-C) Nuc3 Nucleophile 3 (e.g., Boronic Acid) Nuc3->TriSub

Caption: Sequential substitution workflow for triazine synthesis.

G node_rect node_rect start Low Yield or Impure Product? q_temp Was Temp. Strictly Controlled? start->q_temp q_tct Is TCT old or clumped? q_temp->q_tct Yes sol_temp Use staged temps: 0°C -> RT -> Reflux q_temp->sol_temp No q_nuc Is Nucleophile Order Correct? q_tct->q_nuc No sol_tct Use fresh, dry TCT q_tct->sol_tct Yes q_purify Purification Method? q_nuc->q_purify Yes sol_nuc Consider Nu reactivity: Amine > Alcohol > Thiol q_nuc->sol_nuc No sol_purify Try Prep-HPLC for high purity q_purify->sol_purify Standard methods failing

Caption: Troubleshooting flowchart for triazine synthesis issues.

References

Technical Support Center: Purification of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-(phenylamino)-1,3,5-triazine-2,4-dithiol (B79591). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate the attainment of a high-purity product through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial purification step for crude 6-(phenylamino)-1,3,5-triazine-2,4-dithiol? A common and effective initial step is to wash the crude solid with a suitable solvent to remove highly soluble impurities.[1] For similar triazine derivatives, diethyl ether has been used for this purpose.[1] The choice of solvent depends on the differential solubility of the desired compound and the impurities.[1]

Q2: Which purification method is recommended for achieving high purity? For obtaining high-purity 6-(phenylamino)-1,3,5-triazine-2,4-dithiol, recrystallization is the most frequently recommended method.[1][2] The success of this technique is highly dependent on the selection of an appropriate solvent or solvent system.[1] If recrystallization does not yield the desired purity, column chromatography can be employed as a more rigorous alternative.[1]

Q3: What are some common recrystallization solvents for triazine derivatives? While specific quantitative solubility data for 6-(phenylamino)-1,3,5-triazine-2,4-dithiol is not readily available, a mixture of ethanol (B145695) and water has been used for its recrystallization.[2][3] For triazine derivatives in general, the ideal solvent is one in which the compound has low solubility at room temperature and high solubility at the solvent's boiling point.[1] It is recommended to perform small-scale solubility tests with various solvents to identify the optimal one.[1] A related compound, 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol (B1586941), is soluble in pyridine.[4][5]

Q4: What are the primary impurities I might encounter? Impurities can arise from unreacted starting materials, intermediates, and by-products from the synthesis.[6] In the typical synthesis from cyanuric chloride, potential impurities include the dichloro-intermediate (2,4-dichloro-6-(phenylamino)-1,3,5-triazine), the monothiol intermediate, and over-reacted by-products like 2,4-bis(phenylamino)-6-chloro-1,3,5-triazine if temperature control during the initial step was not adequate.[2]

Troubleshooting Recrystallization

This guide addresses common issues encountered during the recrystallization of 6-(phenylamino)-1,3,5-triazine-2,4-dithiol.

Issue EncounteredPossible Cause(s)Suggested Solution(s)
"Oiling Out" During Cooling The compound's melting point is lower than the solvent's boiling point, or the compound is highly insoluble in the chosen solvent.[1]- Select a different solvent or use a solvent mixture.- Increase the volume of the solvent.- Ensure a slow cooling process to promote crystal formation instead of oiling out.[1]
Poor Crystal Yield The compound is too soluble in the solvent, even at low temperatures.[1]- Partially evaporate the solvent to concentrate the solution.- Introduce an "anti-solvent" (a co-solvent in which the compound is less soluble).- Cool the solution in an ice bath or refrigerator to maximize precipitation.[1]
Colored Impurities Remain The impurity has similar solubility characteristics to the product or adsorbs to the crystal surface.[1]- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- A second recrystallization may be necessary to achieve the desired purity.[1]
Product Fails to Crystallize The solution may be supersaturated, or the compound may have a tendency to form an amorphous solid. Residual solvent might also inhibit crystallization.[1]- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound if available.- Ensure the final product is thoroughly dried to remove any residual solvent.[1]

Experimental Protocol: Recrystallization

This protocol outlines a general procedure for the recrystallization of 6-(phenylamino)-1,3,5-triazine-2,4-dithiol. An ethanol/water mixture is a cited solvent system for this compound.[2][3]

1. Solvent Selection:

  • If using a solvent system other than ethanol/water, begin by testing the solubility of a small amount of the crude product in various solvents at both room temperature and upon heating.

  • An ideal solvent will exhibit low solubility at room temperature and high solubility at its boiling point.[1]

2. Dissolution:

  • Place the crude 6-(phenylamino)-1,3,5-triazine-2,4-dithiol in an Erlenmeyer flask.

  • Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture with stirring.

  • Use the minimum amount of hot solvent required to completely dissolve the solid.[1]

3. Decolorization (Optional):

  • If the solution contains colored impurities, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal and reheat the solution to boiling for a few minutes.[1]

4. Hot Filtration:

  • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).[1]

5. Crystallization:

  • Allow the filtered solution to cool slowly to room temperature.

  • If using a solvent mixture like ethanol/water, water would be added at this stage as the anti-solvent to induce precipitation.

  • For maximum crystal formation, the flask can be placed in an ice bath after it has cooled to room temperature.[1]

6. Isolation and Drying:

  • Collect the formed crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]

  • Dry the purified crystals in a vacuum oven to remove all residual solvent.[1]

Data Presentation

Quantitative solubility data for 6-(phenylamino)-1,3,5-triazine-2,4-dithiol is not widely available. However, the following table summarizes some of its physicochemical properties and those of a structurally related analogue.

PropertyValue for 6-(phenylamino)-1,3,5-triazine-2,4-dithiolValue for 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol (Analogue)
Molecular Formula C₉H₈N₄S₂C₁₁H₂₀N₄S₂
Molecular Weight 236.32 g/mol 272.43 g/mol
Melting Point 243 °C141 - 145 °C
Appearance Yellowish precipitate (crude)White to orange to green crystalline powder
Solubility Recrystallized from ethanol/water[2][3]Soluble in Pyridine[5][7]
Purity (Typical) Not specified≥ 98% (HPLC)

Visualizations

Troubleshooting Workflow for Recrystallization

Caption: Troubleshooting workflow for the recrystallization of 6-(phenylamino)-1,3,5-triazine-2,4-dithiol.

Logical Relationships in the Purification Process

G cluster_0 Inputs cluster_1 Process cluster_2 Outputs Crude Product Crude Product Washing Washing Crude Product->Washing Recrystallization Recrystallization Pure Crystals Pure Crystals Recrystallization->Pure Crystals Soluble Impurities Soluble Impurities Recrystallization->Soluble Impurities Washing->Recrystallization

Caption: Logical flow of the purification process for 6-(phenylamino)-1,3,5-triazine-2,4-dithiol.

References

troubleshooting polymerization during 1,3,5-triazine-2,4,6-trithiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1,3,5-Triazine-2,4,6-trithiol

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound (trithiocyanuric acid). It provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges, with a particular focus on preventing unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark and formed a tar-like substance. What causes this polymerization?

A: The darkening of the reaction mixture and the formation of a tar-like polymer are common issues during the synthesis of thiol-substituted triazines. The primary causes include:

  • Excessive Heat: Overheating the reaction, particularly during the substitution of the second and third chlorine atoms, can cause the decomposition of the triazine ring or side reactions involving the reactive thiol groups.[1]

  • Oxidation: Thiol (-SH) groups are susceptible to oxidation, especially at elevated temperatures in the presence of atmospheric oxygen.[1] This can lead to the formation of disulfide (S-S) bonds between triazine molecules, resulting in oligomers and polymers.

  • Strongly Basic Conditions: While a base is necessary for the reaction, excessively high concentrations or the use of a very strong base can promote side reactions and decomposition, contributing to the formation of intractable materials.[1]

Q2: How can I prevent polymerization during the synthesis?

A: Preventing polymerization requires careful control over the reaction conditions. Key preventative measures include:

  • Strict Temperature Control: The nucleophilic substitution of chlorine atoms on the triazine ring is highly temperature-dependent.[1] The first substitution should be conducted at low temperatures (e.g., 0-5 °C), while subsequent substitutions may require gentle heating (e.g., 50-60 °C).[1] Avoid aggressive boiling.

  • Inert Atmosphere: Performing the entire reaction under an inert atmosphere, such as nitrogen or argon, is crucial to minimize the oxidation of thiol groups.[1]

  • Controlled Reagent Addition: Add the sulfur nucleophile (e.g., sodium hydrosulfide (B80085) solution) slowly and dropwise to the cyanuric chloride solution. This helps to manage the reaction exotherm and prevent localized overheating.

  • pH Management: Maintain careful control of the pH, especially during the work-up phase. The product is typically precipitated by acidifying the reaction mixture to a pH of approximately 2-3.[1]

Q3: My final product yield is very low, even without significant polymerization. What are other potential causes?

A: Low yields can stem from several factors beyond polymerization. The most common are related to incomplete reactions or improper stoichiometry.[1] Insufficient heating or a short reaction time during the second and third substitution steps can lead to incomplete conversion, leaving chlorinated intermediates in the mixture.[1] Additionally, using incorrect molar ratios of reactants can result in the formation of undesired, partially substituted byproducts.

Q4: My final product appears impure upon analysis (e.g., multiple spots on TLC). What are the likely contaminants?

A: The presence of multiple spots on a TLC plate suggests a mixture of compounds. These impurities are likely intermediates from the sequential substitution reaction.[1] Common contaminants include:

  • 2,4-dichloro-6-mercapto-1,3,5-triazine (mono-substituted intermediate)

  • 2-chloro-4,6-dimercapto-1,3,5-triazine (di-substituted intermediate)

  • Unreacted cyanuric chloride

Strict adherence to reaction times and temperatures is the most effective way to minimize the presence of these intermediates.[1]

Troubleshooting and Experimental Workflows

The following diagrams illustrate the logical workflow for troubleshooting polymerization and the general synthetic pathway.

G start Observation: Polymerization or Tar-like Substance Formed cause1 Was the reaction temperature too high? start->cause1 cause2 Was the reaction run under an inert atmosphere? start->cause2 cause3 Was the base concentration or pH too high? start->cause3 cause1->cause2 No solution1 Solution: - Maintain strict temperature control  (e.g., 0-5°C for 1st substitution,   50-60°C for subsequent steps). - Avoid aggressive boiling. cause1->solution1 Yes cause2->cause3 Yes solution2 Solution: - Purge system with N2 or Ar. - Maintain a positive pressure of  inert gas throughout the reaction. cause2->solution2 No solution3 Solution: - Use the correct stoichiometry of base. - Add base controllably. - Monitor pH during work-up. cause3->solution3 Yes

Caption: Decision workflow for troubleshooting polymerization.

G Synthesis of this compound cluster_main Main Synthetic Pathway cluster_side Polymerization Side Reaction CC Cyanuric Chloride (C3N3Cl3) Int1 2,4-Dichloro-6-mercapto- 1,3,5-triazine CC->Int1 + 1 eq. NaSH 0-5 °C Int2 2-Chloro-4,6-dimercapto- 1,3,5-triazine Int1->Int2 + 1 eq. NaSH ~50-60 °C TMT This compound (Final Product) Int2->TMT + 1 eq. NaSH ~50-60 °C TMT_side Thiol Groups on Triazine Rings Polymer Polymeric Structure via Disulfide Bonds (S-S) TMT_side->Polymer Oxidation (O2, Heat)

References

Technical Support Center: Optimizing Selective Substitution of Cyanuric Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for the selective substitution of cyanuric chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the nuances of cyanuric chloride chemistry. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for achieving selective substitution on cyanuric chloride?

The selective substitution of the three chlorine atoms on the 1,3,5-triazine (B166579) ring of cyanuric chloride is primarily governed by the progressive deactivation of the ring with each successive nucleophilic attack. The high electrophilicity of the triazine ring, due to the electron-withdrawing nature of the nitrogen atoms, makes the first chlorine atom highly reactive.[1][2] This reactivity decreases significantly after the first and second substitutions, requiring more forcing conditions to replace the remaining chlorine atoms.[1] This difference in reactivity allows for a stepwise and controlled substitution by carefully managing reaction parameters, most notably temperature.[3]

Q2: How does temperature control the stepwise substitution of cyanuric chloride?

Temperature is the most critical factor for controlling the sequential substitution of cyanuric chloride.[3] A general empirical rule for substitution with amines is as follows:

  • First Substitution: Occurs at low temperatures, typically between 0-5°C.[4][5]

  • Second Substitution: Requires moderately elevated temperatures, generally in the range of 30-50°C or at room temperature.[4]

  • Third Substitution: Necessitates significantly higher temperatures, often from 70-100°C or even reflux conditions, to proceed at a reasonable rate.[4][6]

It is crucial to maintain the specified temperature for each step to prevent undesired multiple substitutions.[7]

The following diagram illustrates the logical workflow for temperature-controlled stepwise substitution:

G start Start: Cyanuric Chloride + Nucleophile 1 step1 First Substitution (0-5 °C) start->step1 product1 Monosubstituted Product step1->product1 step2 Add Nucleophile 2 Second Substitution (Room Temp to 50 °C) product1->step2 product2 Disubstituted Product step2->product2 step3 Add Nucleophile 3 Third Substitution (>70 °C to Reflux) product2->step3 product3 Trisubstituted Product step3->product3 end End product3->end

Caption: Workflow for Temperature-Controlled Stepwise Substitution.

Q3: What is the role of pH and acid scavengers in these reactions?

The nucleophilic substitution of cyanuric chloride liberates hydrochloric acid (HCl) with each substitution step.[4] This generated acid can protonate amine nucleophiles, rendering them non-nucleophilic, and can also promote undesired side reactions such as hydrolysis of the triazine ring. Therefore, an acid scavenger (base) is essential to neutralize the HCl as it is formed.

Commonly used bases include:

  • Sodium bicarbonate (NaHCO₃)

  • Potassium carbonate (K₂CO₃)[7]

  • Sodium hydroxide (B78521) (NaOH)[4]

  • Tertiary amines like N,N-diisopropylethylamine (DIPEA)[8][9]

The choice of base and the control of pH are critical. For instance, in aqueous media, hydrolysis of cyanuric chloride is accelerated at higher pH values (pH ≥ 7).[10][11] Therefore, maintaining a specific pH range is crucial for maximizing the yield of the desired substituted product while minimizing hydrolysis.[10]

Q4: What is the preferential order of substitution for different types of nucleophiles?

Experimental and computational studies have shown a preferential order for the incorporation of different nucleophiles onto the cyanuric chloride core.[12][13] When competing, the general order of reactivity is:

Alcohols > Thiols > Amines [13]

This means that if a mixture of these nucleophiles is present, the alcohol will preferentially react first, followed by the thiol, and then the amine, under the same reaction conditions. This inherent chemoselectivity can be exploited to synthesize heterogeneously substituted triazines.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the monosubstituted product 1. Incomplete dissolution of cyanuric chloride: Cyanuric chloride may not be fully accessible to the nucleophile. 2. Reaction temperature too high: This can lead to the formation of di- and tri-substituted products.[7] 3. Insufficient base: The generated HCl may be quenching the nucleophile.1. Ensure cyanuric chloride is fully dissolved or finely suspended in the chosen solvent before adding the nucleophile. Common solvents include acetone, THF, and dichloromethane.[7][9] 2. Strictly maintain the reaction temperature at 0-5°C for the first substitution. Use an ice-salt bath for better temperature control.[7] 3. Use at least one equivalent of a suitable base (e.g., NaHCO₃, K₂CO₃, DIPEA) to neutralize the HCl formed.[7][9]
Formation of a mixture of mono-, di-, and tri-substituted products 1. Poor temperature control: Allowing the reaction temperature to rise prematurely is a common cause. 2. Incorrect stoichiometry: Adding more than one equivalent of the nucleophile for the first substitution.1. Monitor the internal reaction temperature closely. For exothermic reactions, add the nucleophile dropwise to a cooled solution of cyanuric chloride.[7] 2. Use a precise stoichiometry of 1:1 for the cyanuric chloride and the first nucleophile.
Significant formation of hydroxy-triazine byproducts (hydrolysis) 1. Presence of water: Cyanuric chloride reacts violently with water, especially at elevated temperatures and non-neutral pH.[14][15][16] 2. High pH in aqueous media: Hydrolysis is significantly accelerated in alkaline conditions (pH ≥ 7).[10][11]1. Use anhydrous solvents and reagents. If the reaction must be run in an aqueous system, it should be done at low temperatures (0-5°C) and under controlled pH.[4] 2. If using an aqueous system, maintain the pH in the slightly acidic to neutral range (pH 6-7) to minimize hydrolysis.[11]
Reaction fails to proceed to the di- or tri-substituted product 1. Insufficiently high temperature: The second and third substitutions require higher activation energies.[1][4] 2. Deactivated nucleophile: The nucleophile may be too weak to displace the remaining chlorine atoms. 3. Steric hindrance: Bulky nucleophiles can hinder subsequent substitutions.1. For the second substitution, increase the temperature to room temperature or 30-50°C. For the third, increase to 70-100°C or reflux.[4] 2. A stronger nucleophile or more forcing conditions (higher temperature, longer reaction time) may be necessary. 3. Consider using a less sterically hindered nucleophile if possible.

The following diagram outlines a troubleshooting workflow for common issues:

G start Unsatisfactory Reaction Outcome issue1 Low Yield of Monosubstituted Product start->issue1 issue2 Mixture of Products start->issue2 issue3 Hydrolysis Byproducts start->issue3 issue4 Incomplete Higher Substitution start->issue4 sol1a Ensure full dissolution/suspension issue1->sol1a sol1b Strictly control temp at 0-5 °C issue1->sol1b sol1c Add sufficient base issue1->sol1c sol2a Improve temperature monitoring issue2->sol2a sol2b Verify 1:1 stoichiometry issue2->sol2b sol3a Use anhydrous conditions issue3->sol3a sol3b Control pH (6-7 in aqueous media) issue3->sol3b sol4a Increase temperature for subsequent steps issue4->sol4a sol4b Use stronger nucleophile or more forcing conditions issue4->sol4b

Caption: Troubleshooting Workflow for Cyanuric Chloride Reactions.

Summary of Reaction Conditions for Stepwise Substitution with Amines

Substitution Step Parameter Typical Value/Condition Reference(s)
First Substitution Temperature0-5 °C[4][5]
pH4-8[17]
SolventAcetone, THF, Dichloromethane[7][9]
BaseNaHCO₃, K₂CO₃, DIPEA[7][9]
Second Substitution TemperatureRoom Temperature to 50 °C[4]
pH6-11[17]
SolventAcetone, THF
BaseK₂CO₃, NaOH[7][18]
Third Substitution Temperature70-100 °C or Reflux[4][6]
pH6-11.5[17]
SolventToluene, Dioxane[18]
BaseNaOH[18]

Detailed Experimental Protocols

Protocol 1: Synthesis of a Monosubstituted Dichloro-s-triazine Derivative

This protocol is adapted from procedures for the reaction of cyanuric chloride with an amine.[5][7]

Materials:

  • Cyanuric chloride (1.0 eq)

  • Amine nucleophile (1.0 eq)

  • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃) (1.0 eq)

  • Acetone or Dichloromethane (anhydrous)

  • Crushed ice and distilled water

Procedure:

  • In separate flasks, dissolve cyanuric chloride (10 mmol) and the amine (10 mmol) in the chosen anhydrous solvent (50 mL each).

  • Cool both solutions to 0°C in an ice bath.

  • In a round-bottom flask equipped with a magnetic stirrer, add the K₂CO₃ (10 mmol) to the cyanuric chloride solution while stirring vigorously at 0°C.

  • Add the cold amine solution dropwise to the stirring cyanuric chloride and K₂CO₃ mixture over a period of 30-60 minutes.

  • Maintain the reaction temperature at 0°C and continue stirring for 3-4 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Pour the residue onto crushed ice to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of a Disubstituted Monochloro-s-triazine Derivative

This protocol follows the monosubstitution and proceeds to the second substitution.[7]

Materials:

  • Monosubstituted dichloro-s-triazine derivative (from Protocol 1) (1.0 eq)

  • Second amine nucleophile (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.0 eq)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • Dissolve the monosubstituted product (10 mmol) and the second amine (10 mmol) in separate flasks with anhydrous THF (50 mL each).

  • To a round-bottom flask containing the solution of the monosubstituted triazine, add K₂CO₃ (10 mmol) and stir at room temperature.

  • Add the solution of the second amine dropwise to the stirring mixture.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the mixture to remove salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

References

Technical Support Center: 1,3,5-Triazine-2,4,6-trithiol (TMT) as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1,3,5-triazine-2,4,6-trithiol (TMT), also known as trithiocyanuric acid, as a corrosion inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of corrosion inhibition by this compound (TMT)?

A1: TMT functions as a mixed-type corrosion inhibitor. Its mechanism of action is primarily based on the adsorption of the TMT molecules onto the metal surface, forming a protective film. This barrier impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that drive the corrosion process. The adsorption is facilitated by the presence of multiple nitrogen and sulfur heteroatoms in the triazine ring, which possess lone pair electrons that can coordinate with the vacant d-orbitals of the metal atoms.[1][2]

Q2: In what types of corrosive environments is TMT most effective?

A2: Triazine-based inhibitors, including TMT, have demonstrated significant efficacy in acidic environments, such as those containing hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).[3] Their performance in neutral or alkaline solutions may differ and should be determined experimentally for the specific conditions of your study.

Q3: How can I improve the solubility of TMT in my experimental medium?

A3: TMT has limited solubility in aqueous solutions. To enhance its solubility, consider the following approaches:

  • pH Adjustment: TMT is a weak acid and its solubility increases in alkaline solutions. Preparing a stock solution by dissolving TMT in a dilute alkaline solution (e.g., NaOH) to form its more soluble salt is a common and effective method.

  • Co-solvents: A stock solution of TMT can be prepared in a small volume of a water-miscible organic solvent such as ethanol, dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) before its addition to the corrosive medium.[3] Ensure the final concentration of the organic solvent is minimal to avoid interference with the corrosion process.

  • Salt Formation: TMT is commercially available as its trisodium (B8492382) salt, which is readily soluble in water.[4][5][6] This form can be a convenient alternative to dissolving the acidic form of TMT.

Q4: My corrosion inhibition efficiency measurements are inconsistent. What are the potential causes?

A4: Inconsistent results in corrosion inhibition studies can stem from several factors:

  • Inadequate Surface Preparation: Ensure a consistent and reproducible surface finish for your metal specimens. Proper polishing and cleaning are crucial for obtaining reliable data.

  • Unstable Open Circuit Potential (OCP): Allow the system to stabilize at its OCP for a sufficient duration (typically 30-60 minutes) before initiating electrochemical measurements. A stable OCP indicates that the inhibitor has had adequate time to adsorb onto the metal surface.[3]

  • Inhibitor Degradation: Verify the stability of TMT in your test solution over the duration of the experiment, especially under aggressive conditions of temperature or pH.

  • Inaccurate Weighing: For weight loss measurements, use a high-precision analytical balance and ensure the metal coupons are completely dry before each weighing.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
TMT Precipitation in Solution - Poor solubility in the chosen solvent.- The pH of the solution is not optimal for solubility.- The solution is supersaturated.- Increase the pH of the aqueous solution by adding a base (e.g., NaOH) to form the more soluble sodium salt of TMT.- Prepare a concentrated stock solution in a suitable organic co-solvent (e.g., DMSO, THF) and then dilute it into the aqueous medium.- Gently warm the solution while stirring to aid dissolution, but be mindful of potential degradation at elevated temperatures.
Unstable Open Circuit Potential (OCP) - Insufficient time for the inhibitor to adsorb onto the metal surface.- Contamination of the electrode surface or the electrolyte.- Increase the stabilization time before measurements (e.g., to 60 minutes or longer) until a steady OCP is achieved.[3]- Ensure thorough cleaning of the electrodes and use high-purity reagents for the electrolyte.
Low Inhibition Efficiency - Insufficient inhibitor concentration.- Inappropriate pH of the medium for effective adsorption.- Degradation of the TMT molecule.- Perform a concentration-dependent study to determine the optimal inhibitor concentration.- Evaluate the inhibition efficiency at different pH values to find the optimal range for your system.- Prepare fresh inhibitor solutions for each experiment to avoid issues with degradation.
Inconsistent Electrochemical Measurements (EIS, Potentiodynamic Polarization) - Improper working electrode surface preparation.- Electrode fouling due to the formation of a thick inhibitor film.- Standardize the electrode polishing and cleaning procedure to ensure a reproducible surface finish.- If fouling is suspected, clean and repolish the electrode between experiments, especially at higher inhibitor concentrations or after prolonged exposure.[3]

Quantitative Data

Due to the limited availability of specific quantitative solubility data in the public domain, the following table provides a qualitative summary of the solubility of this compound.

SolventSolubilityNotes
WaterSparingly solubleSolubility is significantly increased in alkaline conditions due to salt formation.
MethanolSlightly soluble
AcetoneSlightly soluble
DioxaneSlightly soluble
CellosolveSoluble
Tetrahydrofuran (THF)Soluble
Dimethyl Sulfoxide (DMSO)SolubleA good option for preparing concentrated stock solutions.

Note: Researchers are encouraged to determine the precise solubility of TMT in their specific experimental systems.

Experimental Protocols

Protocol 1: Preparation of an Alkaline TMT Stock Solution
  • Weigh the desired amount of this compound powder.

  • In a separate beaker, prepare a dilute solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH).

  • Slowly add the TMT powder to the NaOH solution while stirring continuously.

  • Continue stirring until the TMT is completely dissolved. Gentle heating may be applied to facilitate dissolution, but avoid high temperatures.

  • Allow the solution to cool to room temperature.

  • This stock solution can then be diluted to the desired concentrations for your corrosion inhibition studies.

Protocol 2: Evaluation of Corrosion Inhibition by Weight Loss Method
  • Specimen Preparation: Prepare metal coupons of known dimensions. Polish the coupons with successively finer grades of emery paper, rinse with deionized water and a suitable solvent (e.g., acetone), and dry thoroughly.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion Test: Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of TMT. Immerse the pre-weighed coupons in the test solutions for a specified duration (e.g., 24 hours) at a constant temperature.

  • Post-Immersion Analysis: After the immersion period, carefully remove the coupons from the solutions.

  • Cleaning: Remove the corrosion products from the coupon surface according to standard procedures (e.g., using a suitable cleaning solution that does not attack the base metal).

  • Final Weighing: Rinse the cleaned coupons with deionized water and acetone, dry them, and reweigh them accurately.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where:

    • W₀ is the weight loss of the coupon in the absence of the inhibitor.

    • Wᵢ is the weight loss of the coupon in the presence of the inhibitor.

Protocol 3: Evaluation of Corrosion Inhibition by Electrochemical Methods

A. Potentiodynamic Polarization (PDP)

  • Electrochemical Cell Setup: Use a standard three-electrode cell with the metal specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

  • Stabilization: Immerse the working electrode in the test solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential of the working electrode from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the resulting polarization curve (log current density vs. potential). Determine the corrosion current density (Icorr) by extrapolating the linear Tafel regions of the cathodic and anodic curves to the corrosion potential (Ecorr).

  • Calculation of Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100 Where:

    • Icorr₀ is the corrosion current density in the absence of the inhibitor.

    • Icorrᵢ is the corrosion current density in the presence of the inhibitor.

B. Electrochemical Impedance Spectroscopy (EIS)

  • Electrochemical Cell Setup: Use the same three-electrode setup as for PDP.

  • Stabilization: Immerse the working electrode in the test solution until a stable OCP is reached.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) to the working electrode at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance). Fit the data to an appropriate equivalent electrical circuit model to determine the charge transfer resistance (Rct).

  • Calculation of Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 Where:

    • Rct₀ is the charge transfer resistance in the absence of the inhibitor.

    • Rctᵢ is the charge transfer resistance in the presence of the inhibitor.

Visualizations

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution cluster_metal Metal Surface (e.g., Steel) TMT This compound (TMT) Fe Fe (Metal) TMT->Fe Adsorption Anodic Anodic Reaction: Fe -> Fe²⁺ + 2e⁻ TMT->Anodic Inhibits Cathodic Cathodic Reaction: 2H⁺ + 2e⁻ -> H₂ TMT->Cathodic Inhibits H+ H+ H+->Cathodic Reduction Cl- Cl- Fe->Anodic Oxidation

Caption: Corrosion inhibition mechanism of TMT on a metal surface.

Experimental_Workflow Start Start: Prepare TMT Solution Prepare_Coupons Prepare & Weigh Metal Coupons Start->Prepare_Coupons Prepare_Solutions Prepare Corrosive Solutions (with and without TMT) Start->Prepare_Solutions Immersion Immerse Coupons in Solutions Prepare_Coupons->Immersion Prepare_Solutions->Immersion Electrochemical_Setup Setup Three-Electrode Cell Prepare_Solutions->Electrochemical_Setup Post_Immersion Remove & Clean Coupons Immersion->Post_Immersion Final_Weighing Dry & Reweigh Coupons Post_Immersion->Final_Weighing Calculate_IE_WL Calculate Inhibition Efficiency (Weight Loss) Final_Weighing->Calculate_IE_WL End End: Compare Results Calculate_IE_WL->End Stabilize_OCP Stabilize Open Circuit Potential Electrochemical_Setup->Stabilize_OCP Run_PDP Run Potentiodynamic Polarization Stabilize_OCP->Run_PDP Run_EIS Run Electrochemical Impedance Spectroscopy Stabilize_OCP->Run_EIS Analyze_Electrochem Analyze Electrochemical Data Run_PDP->Analyze_Electrochem Run_EIS->Analyze_Electrochem Calculate_IE_Electrochem Calculate Inhibition Efficiency (Electrochemical) Analyze_Electrochem->Calculate_IE_Electrochem Calculate_IE_Electrochem->End

Caption: General experimental workflow for evaluating TMT corrosion inhibition.

References

Technical Support Center: Overcoming Oiling Out in Triazine Derivative Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the issue of "oiling out" during the recrystallization of triazine derivatives. This phenomenon, where the compound separates as a liquid instead of a solid, can significantly impact purity and yield. The following resources are designed for researchers, scientists, and drug development professionals to diagnose and resolve this common purification challenge.

Troubleshooting Guide: Oiling Out During Recrystallization

When encountering an "oiling out" event, a systematic approach can help identify the root cause and implement an effective solution.

Immediate Steps if Oiling Out Occurs
  • Re-dissolve the Oil : Gently reheat the mixture to dissolve the oil back into the solution.[1][2]

  • Add More Solvent : Introduce a small amount of additional fresh, hot solvent to decrease the supersaturation.[1][2]

  • Slow Cooling : Allow the solution to cool to room temperature very slowly. Rapid cooling is a common cause of oiling out. Subsequently, you can proceed with further cooling in an ice bath.

  • Scratching : Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.

  • Seeding : If available, add a few seed crystals of the pure compound to the cooled solution to encourage crystal growth.[3][4]

Systematic Troubleshooting Workflow

If the initial steps fail, a more thorough investigation is required. The following workflow provides a structured approach to troubleshooting.

G cluster_0 Troubleshooting Oiling Out cluster_1 Advanced Strategies start Oiling Out Observed reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Solvent & Cool Slowly reheat->add_solvent scratch_seed Scratch Flask / Add Seed Crystals add_solvent->scratch_seed eval1 Crystals Form? scratch_seed->eval1 success Collect Pure Crystals eval1->success Yes failure Oiling Out Persists eval1->failure No change_solvent Change Solvent System failure->change_solvent charcoal Purify with Activated Charcoal failure->charcoal column Alternative Purification (e.g., Chromatography) failure->column re_attempt Re-attempt Recrystallization change_solvent->re_attempt charcoal->re_attempt

Caption: Troubleshooting workflow for addressing oiling out during recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why does it happen during the recrystallization of my triazine derivative?

A1: "Oiling out" is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid (an "oil") rather than as solid crystals upon cooling.[3][4] This occurs when the solute is highly concentrated, and the temperature of the solution is above the melting point of the solute at that concentration. The primary causes include:

  • Low Melting Point : The melting point of your triazine derivative may be lower than the temperature at which it starts to precipitate from the solution.[1][5]

  • Presence of Impurities : Impurities can depress the melting point of your compound, increasing the likelihood of it separating as an oil.[1][2][5]

  • High Supersaturation : If the solution is too concentrated or cooled too quickly, the system may favor the formation of a liquid phase over a solid crystal lattice.[3][6]

  • Inappropriate Solvent Choice : The solvent may have a boiling point that is too high, or its polarity may not be ideal for your specific triazine derivative.[2][5]

Q2: How can I prevent oiling out from occurring in the first place?

A2: Proactive measures can significantly reduce the chances of oiling out:

  • Control Cooling Rate : Employ a slow and controlled cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.

  • Optimize Solvent Volume : Use a sufficient amount of solvent to avoid excessive supersaturation. It is better to use slightly more solvent and then evaporate some if crystallization does not occur, rather than starting with too little.[5]

  • Use Seed Crystals : Introducing seed crystals at a temperature slightly below the saturation point can promote the growth of solid crystals instead of oil droplets.[3][4]

  • Ensure Purity of Starting Material : If the crude triazine derivative is highly impure, consider a preliminary purification step, such as passing it through a short plug of silica (B1680970) or performing a charcoal treatment before recrystallization.[1][2]

Q3: Can I still obtain a pure product if my triazine derivative oils out?

A3: Yes, it is often possible to recover a pure product. If oiling out occurs, you can try to re-dissolve the oil by heating the solution and then add more solvent to reduce the concentration.[1][2] A very slow cooling rate is then crucial. If the oil solidifies into an amorphous mass, you may need to isolate it, re-dissolve it in a fresh solvent, and attempt the recrystallization again, possibly with a different solvent system.[5]

Q4: What alternative purification methods can I use if I cannot resolve the oiling out issue with my triazine derivative?

A4: If recrystallization proves challenging due to persistent oiling out, consider these alternative purification techniques:

  • Column Chromatography : This is a highly effective method for purifying oily compounds.[7]

  • Distillation : If your triazine derivative is thermally stable and has a suitable boiling point, distillation (potentially under vacuum) can be an option.[7]

  • Trituration : This involves washing the crude material (if it can be solidified) with a solvent in which the desired compound is insoluble, but the impurities are soluble.[8]

  • Liquid-Liquid Extraction : This can be used to remove impurities based on their differential solubility in immiscible solvents.[7][8]

Data Presentation: Tracking Experimental Parameters

Systematically recording your experimental conditions is crucial for troubleshooting. Use the following table to log your parameters for different recrystallization attempts.

Parameter Attempt 1 Attempt 2 Attempt 3 Attempt 4
Triazine Derivative (Structure/Name)
Crude Mass (g)
Solvent(s)
Solvent Volume (mL)
Dissolution Temperature (°C)
Cooling Method
Seeding (Yes/No)
Observation (Crystals/Oil/Amorphous)
Isolated Yield (g)
Purity (e.g., by NMR, LC-MS)

Experimental Protocols

Protocol 1: Standard Recrystallization of a Triazine Derivative with Oiling Out Prevention

This protocol outlines a general procedure for the recrystallization of a triazine derivative, incorporating steps to minimize the risk of oiling out.

Materials:

  • Crude triazine derivative

  • Recrystallization solvent (e.g., ethanol, ethyl acetate, acetonitrile, or a mixture)[9]

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Condenser (optional, but recommended for volatile solvents)

  • Glass stirring rod

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection : Choose a solvent in which the triazine derivative is highly soluble at elevated temperatures and poorly soluble at room temperature. Test small amounts in different solvents if an appropriate one is not known.

  • Dissolution : Place the crude triazine derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.

  • Decolorization (Optional) : If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used) : Pre-heat a funnel and a clean flask. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Cooling and Crystallization :

    • Cover the flask and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time.

    • If no crystals form, try scratching the inside of the flask with a glass rod.

    • If available, add a seed crystal.

    • Once the solution has reached room temperature and crystal formation has begun, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying : Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to dry completely.

Protocol 2: Recrystallization from a Mixed Solvent System

A mixed solvent system can be effective for compounds that are either too soluble or not soluble enough in a single solvent. This can also help prevent oiling out.

Procedure:

  • Dissolution : Dissolve the crude triazine derivative in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

  • Addition of "Poor" Solvent : While keeping the solution hot, slowly add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification : Add a few drops of the "good" solvent back into the hot mixture until the cloudiness just disappears.

  • Cooling and Isolation : Follow the cooling and isolation steps as described in Protocol 1.

References

Technical Support Center: High-Purity 2,4,6-Trimercapto-1,3,5-Triazine (TMT) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of high-purity 2,4,6-trimercapto-1,3,5-triazine (TMT).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the standard and most reliable method for producing high-purity TMT?

A1: The most common and effective method is a two-stage process. First, cyanuric chloride is reacted with a sulfur source, such as sodium hydrosulfide (B80085) (NaHS) or sodium sulfide (B99878) (Na2S), in an aqueous alkaline medium to form a water-soluble salt of TMT, typically the trisodium (B8492382) salt (TMT-Na₃).[1][2] Second, the high-purity TMT is precipitated from this aqueous solution by controlled acidification with a strong inorganic acid like sulfuric acid or hydrochloric acid.[1][3]

Q2: My final TMT product is extremely fine, forming a paste that is very difficult to filter. What causes this and how can I fix it?

A2: This is a prevalent issue often caused by uncontrolled acidification.[3][4] When the pH is not strictly maintained, a very finely divided precipitate forms, leading to exceptionally long filtration and washing times.[4]

  • Solution 1: Strict pH Control: During the acidification step, it is critical to maintain the pH within a narrow range of 1.5 to 2.5.[1][4] A more optimal range is 1.75 to 2.25.[1][3] This is best achieved by simultaneously adding the TMT salt solution and the acid to a vessel of water already adjusted to a pH of approximately 2.[1][4]

  • Solution 2: Use a Flocculant: The addition of a small amount of an organic high-molecular-weight polyacrylamide (0.01 to 1 g/L of reaction solution) acts as a filtration aid, significantly improving the particle size and filterability of the precipitate.[1][4][5]

Q3: The purity of my TMT is lower than expected, and it has a high ash content. What are the likely impurities and how can I prevent them?

A3: High ash content indicates the presence of residual inorganic salts, such as NaCl or Na₂SO₄, from the reaction and neutralization.[3] Lower-than-expected purity can also be due to contamination by the monosodium salt of TMT if the final pH is not low enough.[5]

  • Solution: Ensure thorough and repeated washing of the filtered TMT cake with warm, deionized water. Continue washing until the filtrate is free of salts. The very fine nature of improperly precipitated TMT makes washing inefficient, which is why solving the filtration problem (Q2) is crucial for achieving high purity.[3]

Q4: My reaction yield is consistently low. What are the potential reasons?

A4: Low yields can stem from several factors:

  • Incomplete Initial Reaction: The reaction of cyanuric chloride is highly temperature-dependent. A gradual increase in temperature (e.g., from 10°C up to 100°C) is necessary to ensure the sequential and complete substitution of all three chlorine atoms.[6]

  • Improper pH during Precipitation: If the pH is not acidic enough (i.e., above 2.5), a significant portion of the TMT may remain in solution as a more soluble salt, reducing the precipitated yield.

  • Mechanical Losses: Significant product loss can occur during the filtration and washing of very fine precipitates. Improving the particle characteristics as described in Q2 will also help maximize yield recovery.

Q5: What are the optimal temperature and concentration for the acidification step?

A5: For optimal precipitation and handling, the acidification is preferably carried out at an elevated temperature, typically between 40-70°C, with a more preferred range of 55-62°C.[1][4] The concentration of the TMT salt solution being fed into the reaction should be in the range of 0.80-1.45 mol/L.[1][4]

Data Presentation: Key Synthesis Parameters

The following table summarizes the critical quantitative parameters for achieving a high-purity TMT synthesis with yields often exceeding 90%.[1][6]

Experimental Step Parameter Recommended Value Expected Outcome Reference(s)
Stage 1: Salt Formation ReactantsCyanuric Chloride & NaHS/Na₂SFormation of water-soluble TMT salts[2][6]
TemperatureGradually increase from 10°C to 100°CEnsures complete substitution of chlorides[6]
pH> 7 (alkaline)Promotes nucleophilic substitution[2]
Stage 2: Acidification pH Control1.5 - 2.5 (Optimal: 1.75 - 2.25)High purity (>99%), good filterability[1][3][4][5]
Temperature40 - 70°C (Optimal: 55 - 62°C)Improved precipitate characteristics[1][4]
TMT Salt Concentration0.80 - 1.45 mol/LEfficient precipitation[1][4]
Filtration Aid (Optional)0.01 - 1 g/L PolyacrylamideSignificantly improved filtration speed[1][4][5]
Final Product Purity> 99%High-quality TMT[1][3]
Ash Content< 0.1%Minimal inorganic salt contamination[1][3]
Yield~91%Efficient conversion and recovery[6]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of high-purity TMT.

G start_materials Starting Materials: - Cyanuric Chloride - NaHS / Na2S - NaOH / Na2CO3 reaction_vessel Stage 1: Salt Formation - Aqueous Medium - Controlled Temp. Increase (10-100°C) - Alkaline pH (>7) start_materials->reaction_vessel intermediate Aqueous Solution of Trisodium TMT (TMT-Na3) reaction_vessel->intermediate Complete Substitution acidification_vessel Stage 2: Precipitation - Controlled pH (1.75-2.25) - Controlled Temp. (55-62°C) - Optional: Polyacrylamide intermediate->acidification_vessel filtration Filtration acidification_vessel->filtration Precipitate Forms washing Washing (Warm Deionized Water) filtration->washing drying Drying (Vacuum Oven) washing->drying Salt-free cake final_product Final Product: High-Purity TMT (>99%) drying->final_product acid_source Strong Acid (e.g., H2SO4) acid_source->acidification_vessel

Caption: Workflow for the synthesis of high-purity 2,4,6-trimercapto-1,3,5-triazine.

Detailed Experimental Protocol

This protocol is a representative example for producing high-purity TMT on a lab scale, adapted from established industrial methods.[1][2]

Materials:

  • Cyanuric chloride

  • Sodium hydrosulfide (NaHS)

  • Sodium hydroxide (B78521) (NaOH)

  • Sulfuric acid (H₂SO₄), 40% solution

  • High-molecular-weight polyacrylamide (e.g., 0.2% aqueous solution) (Optional)

  • Deionized water

Part A: Synthesis of Aqueous Trisodium TMT (TMT-Na₃)

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, prepare an aqueous solution of sodium hydrosulfide and sodium hydroxide. The total molar amount of sulfur should be at least three times the molar amount of cyanuric chloride to be used.[2]

  • Maintain the temperature of the alkaline sulfide solution between 20°C and 40°C.

  • Slowly add the cyanuric chloride to the solution portion-wise. The reaction is exothermic; control the addition rate and use external cooling to maintain the temperature, allowing it to rise gradually but not exceed 70°C.[2]

  • Throughout the reaction, ensure the pH of the mixture remains alkaline (pH > 7) to facilitate the reaction.[2]

  • After the addition is complete, continue stirring the mixture until the reaction is complete, resulting in a clear aqueous solution of the trisodium salt of TMT.

Part B: Precipitation and Purification of TMT

  • In a separate, larger reaction vessel, charge a volume of deionized water and, while stirring, add 40% sulfuric acid until the pH is stable at 2.0. Heat this solution to 60°C.[1]

  • (Optional) If using a filtration aid, add the required amount of the polyacrylamide solution to the acidified water in the vessel.[1]

  • Set up two pumps to simultaneously add the TMT-Na₃ solution (from Part A) and a 40% sulfuric acid solution into the stirred, heated vessel.

  • Carefully control the pumping rates to maintain a constant pH of 1.9-2.0 and a temperature of 55-62°C.[1] The TMT will immediately precipitate as a yellow solid.

  • After all the TMT-Na₃ solution has been added, continue stirring the suspension at ~60°C for 1-2 hours to ensure complete precipitation.[1]

  • Filter the hot suspension using a Büchner funnel. The improved precipitate quality should allow for rapid filtration.[1]

  • Wash the filter cake extensively with warm deionized water until the filtrate is free of sulfate (B86663) ions (e.g., tested with BaCl₂ solution).

  • Dry the final product in a vacuum oven at ~105°C to a constant weight. The result is a bright yellow powder of high-purity (>99%) 2,4,6-trimercapto-1,3,5-triazine.[1]

References

preventing byproduct formation in triazine synthesis with temperature control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation in triazine synthesis through effective temperature control.

Frequently Asked Questions (FAQs)

Q1: What are the most common temperature-related byproducts in triazine synthesis?

A1: The most prevalent byproducts influenced by temperature control include:

  • Over-substitution Products: In the synthesis of 1,3,5-triazines from cyanuric chloride, improper temperature control can lead to the formation of di- or tri-substituted products when only mono-substitution is desired.[1][2][3][4] The reactivity of cyanuric chloride's chlorine atoms is temperature-dependent, with the first substitution being exothermic and typically carried out at 0°C.[2][4] The second substitution occurs at room temperature, and the third requires elevated temperatures (often above 80°C or at the solvent's reflux temperature).[2][4][5]

  • Regioisomers: For the synthesis of 1,2,4-triazines using unsymmetrical 1,2-dicarbonyl compounds, temperature can influence the ratio of the resulting regioisomers.[6][7] Lower temperatures, in combination with less polar solvents, may enhance selectivity towards one isomer.[6]

  • Hydrolysis Products: The triazine ring can be susceptible to hydrolysis, leading to ring-opening and degradation.[6] This is particularly problematic at elevated temperatures. The rate of hydrolysis is significantly temperature-dependent; for example, the hydrolysis rate constant of a monochlorotriazine reactive dye at 80°C is approximately 33 times higher than at 50°C.[8]

  • Thermal Decomposition Products: At very high temperatures, triazine compounds can decompose. For instance, 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine (a common H2S scavenger) can undergo thermal decomposition to form oxazolidine.[9]

Q2: How can I improve the regioselectivity of my 1,2,4-triazine (B1199460) synthesis?

A2: To favor the formation of a specific regioisomer when using an unsymmetrical 1,2-dicarbonyl compound, you can systematically vary the reaction conditions.[6] Experimenting with different temperatures and solvents is a key strategy. Lower reaction temperatures have been shown to sometimes improve selectivity.[6] Additionally, consider using sterically hindered reactants, which can block one of the carbonyl groups and favor the formation of a single regioisomer.[6]

Q3: My 1,3,5-triazine (B166579) synthesis from cyanuric chloride is yielding a mixture of mono-, di-, and tri-substituted products. How can I obtain only the mono-substituted product?

A3: To achieve selective mono-substitution on cyanuric chloride, it is crucial to maintain a low reaction temperature, typically 0°C.[1][2][3][4] The first nucleophilic substitution is exothermic, and allowing the temperature to rise will promote further substitution.[2] Use of an ice bath and slow, dropwise addition of the nucleophile are essential to maintain this low temperature.[1]

Q4: I am observing significant hydrolysis of my triazine product during workup and purification. What can I do to minimize this?

A4: To reduce hydrolysis, avoid excessive heating during all post-reaction steps, including solvent evaporation and chromatography.[6] Whenever possible, use anhydrous solvents for the reaction and workup to minimize the presence of water.[6] If your reaction requires acidic or basic conditions, use the mildest possible reagents and keep the exposure time as short as possible.[6]

Troubleshooting Guides

Issue 1: Formation of Regioisomeric Mixtures in 1,2,4-Triazine Synthesis
Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature Systematically vary the reaction temperature. Lower temperatures may favor the formation of one regioisomer over the other.[7]
Inappropriate Solvent Polarity Test a range of solvents with varying polarities (e.g., ethanol, acetic acid, toluene). Less polar solvents at lower temperatures can sometimes enhance selectivity.[6]
Lack of Steric Hindrance If possible, modify the reactants by introducing bulky substituents on either the amidrazone or the dicarbonyl compound to sterically hinder the approach to one of the carbonyl groups.[6]
Issue 2: Uncontrolled Substitution of Cyanuric Chloride (1,3,5-Triazine Synthesis)
Possible Cause Troubleshooting Steps
Poor Temperature Control For mono-substitution, maintain the reaction temperature strictly at 0°C using an ice bath.[1][2] For di-substitution, allow the reaction to proceed at room temperature after the initial substitution at 0°C.[4] For tri-substitution, elevate the temperature (e.g., reflux) only after the second substitution is complete.[2][5]
Rapid Addition of Nucleophile Add the nucleophile solution dropwise to the cyanuric chloride solution to prevent localized heating.[1]
Issue 3: Product Degradation due to Hydrolysis
Possible Cause Troubleshooting Steps
Excessive Heat During Workup Use low-temperature techniques for solvent removal, such as a rotary evaporator with a chilled water bath. Avoid high temperatures during purification steps like column chromatography.[6]
Presence of Water Use anhydrous solvents for the reaction and workup.[6]
Harsh pH Conditions If acidic or basic conditions are necessary, use mild reagents and minimize the reaction time.[6]

Data on Temperature Effects

The following table summarizes the impact of temperature on triazine synthesis, highlighting the importance of precise temperature control.

Triazine Type Process Temperature Effect Quantitative Data
1,3,5-TriazineStepwise SubstitutionControls the degree of substitution (mono-, di-, tri-).1st substitution at 0°C, 2nd at room temperature, 3rd at >60-80°C.[2][3][4][5]
1,2,4-TriazineRegioisomer FormationInfluences the ratio of regioisomers.Lower temperatures can enhance selectivity.[6]
MonochlorotriazineHydrolysis (Byproduct)Higher temperatures significantly increase the rate of hydrolysis.The rate constant for hydrolysis at 80°C is ~33 times higher than at 50°C.[8]

Experimental Protocols

Protocol 1: Stepwise Synthesis of a Di-substituted 1,3,5-Triazine

This protocol describes the synthesis of a di-substituted s-triazine, emphasizing temperature control for selective substitution.

Step 1: Mono-substitution

  • Dissolve cyanuric chloride (10 mmol) in acetone (B3395972) (50 mL) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add a base such as potassium carbonate (10 mmol) to the stirring solution.[1]

  • Separately, dissolve the first nucleophile (e.g., 4-aminobenzonitrile, 10 mmol) in acetone (50 mL) and cool to 0°C.[1]

  • Add the nucleophile solution dropwise to the cyanuric chloride solution over 1-2 hours, ensuring the internal temperature does not exceed 5°C.[1]

  • Stir the reaction at 0°C for an additional 2-4 hours, monitoring the reaction progress by TLC.[1]

  • Once the starting material is consumed, the mono-substituted product can be isolated or used directly in the next step.

Step 2: Di-substitution

  • To the solution containing the mono-substituted triazine, add a solution of the second nucleophile (10 mmol) in a suitable solvent (e.g., THF).

  • Allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-24 hours at room temperature, monitoring by TLC.[1][5]

  • Upon completion, remove the solvent under reduced pressure.

  • Pour the residue onto crushed ice and filter the solid product. Wash with distilled water and dry under high vacuum.[1]

Visualizations

experimental_workflow Workflow for Stepwise Synthesis of 1,3,5-Triazines cluster_step1 Step 1: Mono-substitution cluster_step2 Step 2: Di-substitution cluster_step3 Step 3: Tri-substitution start Dissolve Cyanuric Chloride in Acetone cool1 Cool to 0°C start->cool1 add_base Add Base (e.g., K2CO3) cool1->add_base add_nuc1 Add Nucleophile 1 Dropwise at 0°C add_base->add_nuc1 react1 Stir at 0°C for 2-4h add_nuc1->react1 add_nuc2 Add Nucleophile 2 react1->add_nuc2 Proceed to Di-substitution workup Workup and Purification react1->workup Isolate Mono-substituted Product warm Warm to Room Temperature add_nuc2->warm react2 Stir at RT for 12-24h warm->react2 heat Heat to >80°C / Reflux react2->heat Proceed to Tri-substitution react2->workup Isolate Di-substituted Product react3 Stir at Elevated Temp. heat->react3 react3->workup Isolate Tri-substituted Product

Caption: Controlled stepwise synthesis of 1,3,5-triazines.

regioisomer_formation Byproduct Formation in 1,2,4-Triazine Synthesis cluster_conditions Reaction Conditions reactants Unsymmetrical 1,2-Dicarbonyl + Amidrazone product_mixture Product Mixture reactants->product_mixture temp Temperature temp->product_mixture Influences Ratio solvent Solvent Polarity solvent->product_mixture Influences Ratio regioisomer1 Regioisomer A product_mixture->regioisomer1 regioisomer2 Regioisomer B (Byproduct) product_mixture->regioisomer2

References

Technical Support Center: Optimization of 1,3,5-Triazine-2,4,6-Trithiol (TMT) Modified Gold Nanoparticle Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 1,3,5-triazine-2,4,6-trithiol (TMT) modified gold nanoparticles (AuNPs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, functionalization, and storage of TMT-AuNPs, with a focus on optimizing their stability.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during your experiments, leading to nanoparticle instability and aggregation.

Problem Possible Cause Recommended Solution
Visual color change of AuNP solution from red to purple/blue. [1]Nanoparticle aggregation.[1]1. Verify pH: Ensure the pH of the solution is optimal for TMT-AuNP stability (typically around pH 8.0).[2] Increased acidity can protonate the thiol groups, weakening the bond between TMT and the AuNP surface.[2] 2. Control Ionic Strength: High salt concentrations can screen the electrostatic repulsion between nanoparticles, causing aggregation.[3][4][5][6] If possible, perform experiments in low ionic strength buffers. 3. Optimize TMT Concentration: An insufficient concentration of TMT may lead to incomplete surface coverage and subsequent aggregation.[7] Conversely, an excessive amount of unbound TMT might interfere with some applications, though it doesn't typically affect the stability of the AuNPs themselves.[2] 4. Gentle Mixing: Avoid vigorous vortexing or sonication for extended periods, as this can induce aggregation.[7][8] Use gentle pipetting or slow stirring for resuspension.[8]
Broadening and red-shift of the Surface Plasmon Resonance (SPR) peak in UV-Vis spectrum. [7][9]Nanoparticle aggregation.[9]Follow the same solutions as for the visual color change. The UV-Vis spectrum is a quantitative indicator of aggregation.[10]
Increased hydrodynamic diameter in Dynamic Light Scattering (DLS) analysis. [7]Formation of nanoparticle clusters.1. Review Purification Steps: Harsh centrifugation conditions (high speed or long duration) can cause irreversible aggregation.[7] Optimize centrifugation parameters to gently pellet the nanoparticles. 2. Check Resuspension Buffer: Ensure the resuspension buffer is compatible and at the optimal pH to maintain stability.[7][8] 3. Filter the sample: If small aggregates are present, you may be able to recover non-aggregated particles by filtering through a 0.2 μm filter.[11]
Precipitation of nanoparticles. Severe aggregation.[4][11]This indicates a critical loss of stability. It is often irreversible. Review the entire protocol to identify potential deviations in pH, ionic strength, temperature, or handling procedures.[5][11]
Inconsistent results between batches. Variations in synthesis or functionalization conditions.1. Standardize Protocols: Ensure all parameters, including reagent concentrations, temperature, pH, and incubation times, are kept consistent.[5] 2. Quality of Reagents: Use high-quality water and reagents to avoid impurities that can lead to aggregation.[12] 3. Glassware/Container Choice: Use siliconized glass or plastic containers to prevent nanoparticles from sticking to the surfaces.[12]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining the stability of TMT-modified gold nanoparticles?

A1: The optimal stability for TMT-modified AuNPs is typically observed at a slightly alkaline pH, around 8.0.[2] As the pH becomes more acidic, the thiol groups of the TMT ligand can become protonated, weakening the stabilizing interaction with the gold nanoparticle surface and leading to aggregation.[2]

Q2: How does ionic strength affect the stability of TMT-AuNPs?

A2: High ionic strength, caused by the presence of salts in the solution, can lead to the aggregation of gold nanoparticles.[3][4][5][6] The ions in the solution can shield the electrostatic repulsion between the negatively charged surfaces of the stabilized nanoparticles, allowing the attractive van der Waals forces to dominate and cause the particles to clump together.[4] It is recommended to use buffers with low ionic strength when working with TMT-AuNPs.

Q3: What is the role of TMT concentration in the stability of the nanoparticles?

A3: The concentration of TMT is crucial for achieving a stable formulation. An optimal concentration ensures complete coverage of the gold nanoparticle surface, forming a protective self-assembled monolayer.[2] Insufficient TMT will result in bare patches on the AuNP surface, leading to instability and aggregation.[7] One study found that a TMT concentration of 6.67x10⁻⁶ M was optimal for stabilizing AuNPs with a diameter of around 9.41 nm.[2]

Q4: Can I freeze my TMT-modified gold nanoparticle solution for storage?

A4: Freezing is generally not recommended for storing gold nanoparticle solutions as it can induce irreversible aggregation.[11] It is best to store them at 2-8°C.[11]

Q5: What characterization techniques are essential for assessing the stability of TMT-AuNPs?

A5: The following techniques are crucial for monitoring the stability of your TMT-AuNPs:

  • UV-Vis Spectroscopy: To monitor the surface plasmon resonance (SPR) peak. A stable dispersion of spherical AuNPs will have a characteristic SPR peak (e.g., around 537 nm for ~9 nm TMT-AuNPs). Aggregation causes this peak to broaden and shift to longer wavelengths (red-shift).[2]

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the nanoparticles. An increase in the average particle size is indicative of aggregation.[7]

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and dispersion state of the nanoparticles directly.[2]

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A sufficiently high negative zeta potential indicates good electrostatic stabilization.[10][13]

Experimental Protocols

Synthesis of this compound (TMT) Modified Gold Nanoparticles

This protocol is a general guideline. Optimal parameters may vary depending on the desired nanoparticle size and specific experimental conditions.

  • Synthesis of Gold Nanoparticles (AuNPs):

    • Prepare a solution of HAuCl₄ (e.g., 1 mM) in high-purity water.

    • Heat the solution to boiling with vigorous stirring.

    • Rapidly add a solution of sodium citrate (B86180) (e.g., 38.8 mM). The color of the solution will change from yellow to colorless, then to black, and finally to a ruby red, indicating the formation of AuNPs.

    • Continue boiling for 15-30 minutes, then allow the solution to cool to room temperature.

  • Modification of AuNPs with TMT:

    • Prepare a stock solution of TMT in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • While stirring the AuNP solution, add the TMT solution dropwise to achieve the desired final concentration (e.g., 6.67x10⁻⁶ M).[2]

    • Allow the mixture to stir for a sufficient time (e.g., 2-24 hours) to ensure the formation of a stable self-assembled monolayer of TMT on the AuNP surface.[7][14]

  • Purification:

    • To remove excess unbound TMT and other reactants, centrifuge the TMT-AuNP solution. The centrifugation speed and time should be optimized to pellet the nanoparticles without causing irreversible aggregation (e.g., 7000 x g for 20 minutes for ~20 nm AuNPs).[15]

    • Carefully remove the supernatant.

    • Resuspend the pellet in a suitable buffer (e.g., 10 mM borate (B1201080) buffer, pH 8.0) by gentle pipetting or brief, low-power sonication.[8]

    • Repeat the centrifugation and resuspension steps at least two more times.[7]

Assessment of TMT-AuNP Stability
  • pH Stability Study:

    • Prepare a series of buffers with varying pH values (e.g., from pH 4 to pH 10).

    • Add a small aliquot of the purified TMT-AuNP solution to each buffer.

    • Incubate for a specific time (e.g., 1 hour).

    • Measure the UV-Vis spectrum of each sample to observe any shifts in the SPR peak.

    • Measure the hydrodynamic diameter using DLS to quantify any aggregation.

  • Ionic Strength Stability Study:

    • Prepare solutions with varying concentrations of a salt (e.g., NaCl) in a stable buffer (e.g., 10 mM borate buffer, pH 8.0).

    • Add a small aliquot of the purified TMT-AuNP solution to each salt solution.

    • Incubate for a specific time.

    • Analyze the samples using UV-Vis spectroscopy and DLS.

Quantitative Data Summary

Parameter Condition Observation Reference
Optimal TMT Concentration 6.67x10⁻⁶ MStable AuNP/TT with λmax at 537 nm.[2]
Particle Size (PSA) Optimal TMT concentration9.41 nm[2]
Particle Size (TEM) Optimal TMT concentration5-10 nm[2]
pH Stability pH 8.0Optimum stability.[2]
pH Stability pH < 4.0Agglomeration observed, λmax shifts and particle size increases.[2]

Visualizations

experimental_workflow cluster_synthesis AuNP Synthesis cluster_modification TMT Modification cluster_purification Purification cluster_characterization Characterization & Stability Assessment s1 HAuCl4 Solution s2 Heating to Boiling s1->s2 s3 Add Sodium Citrate s2->s3 s4 Ruby Red AuNP Solution s3->s4 m2 Add TMT to AuNPs s4->m2 m1 TMT Stock Solution m1->m2 m3 Stir (2-24h) m2->m3 p1 Centrifugation m3->p1 p2 Remove Supernatant p1->p2 p3 Resuspend in Buffer p2->p3 p4 Repeat 2x p3->p4 c1 UV-Vis Spectroscopy p4->c1 c2 DLS p4->c2 c3 TEM p4->c3 c4 Zeta Potential p4->c4 troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Instability Observed (Color Change, Peak Shift, Size Increase) cause1 Incorrect pH? start->cause1 cause2 High Ionic Strength? start->cause2 cause3 Incomplete TMT Coverage? start->cause3 cause4 Harsh Physical Handling? start->cause4 sol1 Adjust pH to ~8.0 Use appropriate buffer cause1->sol1 sol2 Use low salt buffer Perform buffer exchange cause2->sol2 sol3 Optimize TMT:AuNP ratio Increase incubation time cause3->sol3 sol4 Gentle mixing/sonication Optimize centrifugation cause4->sol4

References

Validation & Comparative

comparing 1,3,5-triazine-2,4,6-trithiones with corresponding isocyanurates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 1,3,5-Triazine-2,4,6-trithiones and Corresponding Isocyanurates for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of 1,3,5-triazine-2,4,6-trithiones (thioisocyanurates) and their oxygen analogs, 1,3,5-triazine-2,4,6-triones (isocyanurates). We will delve into their synthesis, spectroscopic properties, and delve into their applications in the realm of drug discovery and development, supported by experimental data and detailed protocols.

Introduction

The 1,3,5-triazine (B166579) scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad range of biological activities.[1][2] By modifying the substituents at the 2, 4, and 6 positions, the physicochemical and pharmacological properties of these compounds can be finely tuned. This guide focuses on the comparison between the thionated (C=S) and oxygenated (C=O) analogs of the 1,3,5-triazine core, providing researchers with the necessary information to select the appropriate scaffold for their specific applications. Isocyanates, the precursors to isocyanurates, have a rich history in pharmaceuticals, finding applications as antihistamines, NSAIDs, and even in the development of anti-cancer agents and prodrugs.[3]

General Properties

Property1,3,5-Triazine-2,4,6-trithiones1,3,5-Triazine-2,4,6-triones (Isocyanurates)
Appearance Typically yellow solids[4]Generally colorless or white solids
Synthesis Thionation of corresponding isocyanurates[4]Cyclotrimerization of isocyanates
Key Spectroscopic Feature C=S stretching vibration in IR/Raman spectra[4]C=O stretching vibration in IR spectra
Electronic Properties Bathochromic shift in UV-Vis absorption compared to isocyanurates[4][5]Higher energy absorption bands
Fluorescence Often exhibit fluorescence quenching[4][5]Can be fluorescent depending on substituents
Solubility Generally have poor solubility in common solventsSolubility varies with substituents

Experimental Protocols

Synthesis of 1,3,5-Triaryl-1,3,5-triazinane-2,4,6-triones (Isocyanurates)

The synthesis of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones can be achieved through the cyclotrimerization of the corresponding aryl isocyanates. While specific reaction conditions can vary, a general procedure is outlined below.

General Procedure:

  • To a solution of the desired aryl isocyanate in an appropriate solvent (e.g., toluene, xylene), a catalytic amount of a suitable trimerization catalyst (e.g., sodium methoxide, potassium carbonate, or a specific organometallic catalyst) is added.

  • The reaction mixture is heated under reflux for a specified period, and the progress of the reaction is monitored by an appropriate technique (e.g., TLC, GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., methanol, diethyl ether) to remove any unreacted starting material and catalyst residues.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Synthesis of 1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithiones

The conversion of isocyanurates to their trithione analogs is typically achieved through a thionation reaction using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[4]

General Procedure for Thionation: [4]

  • In a Schlenk flask, the 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trione (1 equivalent), phosphorus pentasulfide (P₄S₁₀, ~5.8 equivalents), and hexamethyldisiloxane (B120664) (HMDS, ~17.5 equivalents) are combined in xylene.

  • The reaction mixture is heated to reflux (approximately 140 °C) for four days. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, the solvent is removed under vacuum.

  • The residue is redissolved in a mixture of dichloromethane (B109758) (CH₂Cl₂), water, and a small amount of triethylamine (B128534) (NEt₃).

  • The mixture is stirred for one hour, and the organic and aqueous phases are separated.

  • The aqueous layer is extracted multiple times with CH₂Cl₂.

  • The combined organic extracts are dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., CH₂Cl₂).[4]

Spectroscopic Data Comparison

The substitution of oxygen with sulfur in the triazine core leads to distinct changes in their spectroscopic signatures.

¹³C NMR Spectroscopy

A notable difference is observed in the chemical shift of the carbonyl/thiocarbonyl carbon.

Compound TypeFunctional GroupTypical ¹³C NMR Chemical Shift (δ, ppm)
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithionesC=S~172-173[4]
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trionesC=O~148-150
IR and Raman Spectroscopy

The vibrational frequencies of the C=S and C=O bonds are characteristic.

Compound TypeFunctional GroupTypical IR/Raman Wavenumber (cm⁻¹)
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithionesC=S~440 (Raman)[4]
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trionesC=O~1700-1750 (IR)

Applications in Drug Development and Biological Activity

1,3,5-triazine derivatives have shown significant potential as therapeutic agents, exhibiting a wide range of biological activities including anticancer, antiviral, and antimicrobial effects.[1][2]

Anticancer Activity

Several studies have highlighted the potent anticancer activity of substituted 1,3,5-triazines. The cytotoxicity of these compounds is often evaluated against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenolHeLa2.21[6]
4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenolHepG212.21[6]
4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenolMCF-716.32[6]
2-(2-difluoromethylbenzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine (ZSTK474)Various human cancer cell linesPotent antitumor activity[7]
2,4-diamino-6-(pyridine-4-yl)-1,3,5-triazine (4PyDAT)-Angiogenesis impediment[7]
Triazine with Ala-Ala-OMe substituentDLD-1 and HT-29 colon cancer cellsDose-dependent cytotoxicity[7][8]
Trichloroisocyanuric acidHeLa, A549, CaOVHigher cytotoxicity than cyanuric acid[9]
Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for a few hours.

  • The MTT solution is then removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined.

Apoptosis Analysis by Flow Cytometry:

  • Cells are treated with the test compound for a specified time.

  • Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer.

  • The cells are stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways

Substituted 1,3,5-triazines have been shown to exert their anticancer effects by modulating key cellular signaling pathways.

EGFR-Tyrosine Kinase (EGFR-TK) Inhibition

Certain 1,3,5-triazine derivatives have been identified as potent inhibitors of EGFR-TK, a critical target in cancer therapy.[10] These compounds can interact with key amino acid residues in the ATP-binding pocket of the EGFR protein, thereby inhibiting its kinase activity and downstream signaling.[10]

EGFR_Pathway Triazine 1,3,5-Triazine Derivative EGFR EGFR Triazine->EGFR Inhibition Downstream Downstream Signaling (e.g., MAPK, Akt) EGFR->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion

Caption: Inhibition of the EGFR signaling pathway by 1,3,5-triazine derivatives.

PI3K/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/mTOR pathway is another crucial signaling cascade often dysregulated in cancer. Some 1,3,5-triazine derivatives, such as ZSTK474, have demonstrated potent inhibitory activity against PI3K, leading to the suppression of tumor growth.[7]

PI3K_mTOR_Pathway Triazine 1,3,5-Triazine Derivative (e.g., ZSTK474) PI3K PI3K Triazine->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotion

Caption: Inhibition of the PI3K/mTOR signaling pathway by 1,3,5-triazine derivatives.

Conclusion

Both 1,3,5-triazine-2,4,6-trithiones and their isocyanurate counterparts represent valuable scaffolds for the development of novel therapeutic agents. The thionated derivatives exhibit distinct electronic and spectroscopic properties compared to their oxygen analogs, which may translate to differences in biological activity and pharmacokinetic profiles. This guide provides a foundational understanding of the synthesis, characterization, and biological evaluation of these two classes of compounds, empowering researchers to make informed decisions in their drug discovery endeavors. The provided experimental protocols and comparative data serve as a practical resource for the synthesis and analysis of these promising molecular frameworks.

References

Assessing the Purity of Synthesized 6-(phenylamino)-1,3,5-triazine-2,4-dithiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical, non-negotiable step to ensure the validity and reproducibility of subsequent experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 6-(phenylamino)-1,3,5-triazine-2,4-dithiol (B79591). As a benchmark for performance, this guide will compare the expected analytical data of the target compound with available experimental data for a structurally similar alternative, 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol (B1586941).

The synthesis of 6-(phenylamino)-1,3,5-triazine-2,4-dithiol, typically achieved through the sequential nucleophilic substitution of cyanuric chloride, can yield a variety of impurities.[1][2] These may include unreacted starting materials, intermediates such as 2,4-dichloro-6-(phenylamino)-1,3,5-triazine, and by-products like 2,4-bis(phenylamino)-6-chloro-1,3,5-triazine.[2] Rigorous analytical characterization is therefore essential to confirm the identity and purity of the final product.

Comparative Analysis of Physicochemical Properties

A preliminary assessment of purity can often be made by comparing the physical properties of the synthesized compound with those of a known standard or a closely related analogue. While extensive experimental data for 6-(phenylamino)-1,3,5-triazine-2,4-dithiol is not widely available, a comparison with 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol can provide valuable insights.

Property6-(phenylamino)-1,3,5-triazine-2,4-dithiol (Expected/Predicted)6-(dibutylamino)-1,3,5-triazine-2,4-dithiol (Experimental Data)
Molecular Formula C₉H₈N₄S₂C₁₁H₂₀N₄S₂[3]
Molecular Weight 236.32 g/mol 272.43 g/mol [4]
Melting Point Not specified141 - 145 °C[4]
Appearance Not specifiedWhite to orange to green crystalline powder
Purity (by HPLC) ≥ 95% (typical target)≥ 98%[4]

Purity Assessment Techniques: A Head-to-Head Comparison

A multi-technique approach is crucial for the unambiguous determination of purity. The following sections detail the experimental protocols and expected outcomes for key analytical methods, comparing the target compound with its dibutylamino analogue.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, separating the target compound from impurities based on polarity.

Experimental Protocol: [5]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid. The gradient should be optimized for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength, typically around 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) and filter through a 0.45 µm syringe filter.

Data Comparison:

AnalyteExpected/Observed Outcome
6-(phenylamino)-1,3,5-triazine-2,4-dithiol A single major peak with a specific retention time, indicating high purity. The peak area is used for quantification.
6-(dibutylamino)-1,3,5-triazine-2,4-dithiol Commercially available with a purity of ≥ 98% as determined by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the chemical identity of the synthesized compound and detecting the presence of impurities.

Experimental Protocol: [2][6]

  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is recommended due to its good solvating power for polar compounds.[2]

  • Sample Preparation: Accurately weigh 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR and dissolve in approximately 0.6-0.7 mL of the deuterated solvent.[6]

  • Analysis: Record ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration values are analyzed to confirm the structure.

Data Comparison:

Spectrum6-(phenylamino)-1,3,5-triazine-2,4-dithiol (Predicted Chemical Shifts in DMSO-d₆)[2]6-(dibutylamino)-1,3,5-triazine-2,4-dithiol (Observed ¹³C NMR Data)[7]
¹H NMR - Phenyl protons: 7.0 - 8.0 ppm - Amine N-H: 9.5 - 10.5 ppm (broad singlet) - Thiol S-H (dithiol tautomer): 12.0 - 14.0 ppm (broad singlet) - Triazine N-H (dithione tautomer): 11.0 - 13.0 ppm (broad)A ¹H NMR spectrum is available, showing characteristic signals for the dibutylamino group.
¹³C NMR - C=S (dithione): 175.0 - 185.0 ppm - C-S (dithiol): 160.0 - 170.0 ppm - C-N (triazine): 165.0 - 175.0 ppm - Phenyl C (ipso): 138.0 - 142.0 ppmAn experimental ¹³C NMR spectrum is available for comparison.[7]

It is important to note that 6-(phenylamino)-1,3,5-triazine-2,4-dithiol can exist in tautomeric equilibrium between the dithiol and the more stable dithione form, which can lead to complex NMR spectra.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing strong evidence of its identity.

Experimental Protocol: [1]

  • Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Sample Preparation: The sample is dissolved in a suitable solvent and mixed with an appropriate matrix for MALDI or infused directly for ESI.

  • Analysis: The mass spectrum is acquired, and the molecular ion peak is compared with the calculated molecular weight.

Data Comparison:

AnalyteExpected/Observed Outcome
6-(phenylamino)-1,3,5-triazine-2,4-dithiol Theoretical m/z for [M+H]⁺: 237.0320.[1] Expected Fragmentation: Loss of the thiourea (B124793) group (m/z 164.0337), phenylnitrilium ion (m/z 105.0453), and the triazine dithiol ring fragment (m/z 143.9693).[1]
6-(dibutylamino)-1,3,5-triazine-2,4-dithiol Molecular Weight: 272.43 g/mol .[4] A corresponding molecular ion peak would be expected.

Visualizing the Workflow

To ensure clarity and reproducibility, the overall workflow for the synthesis, purification, and purity assessment of 6-(phenylamino)-1,3,5-triazine-2,4-dithiol is outlined below.

cluster_synthesis Synthesis cluster_purification Purification cluster_purity_assessment Purity Assessment start Cyanuric Chloride + Aniline intermediate Intermediate: 2,4-dichloro-6-(phenylamino)-1,3,5-triazine start->intermediate Low Temperature thiolation Reaction with Sulfur Nucleophile (e.g., NaSH) intermediate->thiolation crude_product Crude 6-(phenylamino)-1,3,5-triazine-2,4-dithiol thiolation->crude_product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography (Optional) recrystallization->column_chromatography pure_product Purified Product recrystallization->pure_product column_chromatography->pure_product hplc HPLC pure_product->hplc nmr NMR (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms final_assessment Purity ≥ 95%? hplc->final_assessment nmr->final_assessment ms->final_assessment

Caption: General workflow for the synthesis and purity assessment of the target compound.

The logical decision-making process for troubleshooting common issues encountered during synthesis is also a critical aspect of achieving a high-purity product.

start Low Product Yield temp_control Temperature > 5°C during amination? start->temp_control stoichiometry Correct Stoichiometry? temp_control->stoichiometry No bis_product By-product: 2,4-bis(phenylamino)-6-chloro-1,3,5-triazine temp_control->bis_product Yes reflux Sufficient Reflux Time/Temp for Thiolation? stoichiometry->reflux Yes incomplete_reaction Incomplete Reaction stoichiometry->incomplete_reaction No workup pH of Workup Correct? reflux->workup Yes reflux->incomplete_reaction No product_loss Product Lost During Workup workup->product_loss No optimize Optimize and Repeat workup->optimize Yes bis_product->optimize incomplete_reaction->optimize product_loss->optimize

Caption: Troubleshooting guide for the synthesis of 6-(phenylamino)-1,3,5-triazine-2,4-dithiol.

References

A Comparative Analysis of Triazine Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the efficacy and mechanisms of various triazine-based compounds in preventing metallic corrosion.

Triazine derivatives have emerged as a highly effective class of corrosion inhibitors, primarily owing to the presence of three nitrogen atoms in their heterocyclic ring. These nitrogen atoms, along with other heteroatoms and π-electrons from substituent groups, act as adsorption centers, facilitating the formation of a protective film on metal surfaces. This guide provides a comparative analysis of the performance of several triazine derivatives, supported by experimental data, detailed methodologies, and mechanistic diagrams to aid researchers in the selection and development of advanced corrosion protection strategies.

Performance Comparison of Triazine Derivatives

The inhibition efficiency of triazine derivatives is significantly influenced by their molecular structure, the nature of their substituent groups, the type of metal being protected, and the corrosive environment. The following table summarizes the performance of various triazine derivatives under different experimental conditions.

Triazine DerivativeMetalCorrosive MediumConcentration (ppm)Inhibition Efficiency (%)Reference(s)
4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-1,3,5-triazin-2-amine (PTA-1)C-Steel0.25 M H₂SO₄17579.0[1]
N-(4-bromophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (PTA-2)C-Steel0.25 M H₂SO₄12096.5[1][2]
4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine (PTA-3)C-Steel0.25 M H₂SO₄12093.4[1][2]
2,4-dihydrazino-6-methoxy-1,3,5-triaizine (DHMeT)Steel1 M HCl2595.1[3][4]
2,4-dihydrazino-6-methoxy-1,3,5-triaizine (DHMeT)Steel1 M HCl5096.6[3]
N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (1)C-SteelAcidic Medium10096.5[5]
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-6-morpholino-1,3,5-triazin-2-amine (2)C-SteelAcidic Medium10099.2[5]
Triazine synthesized from formaldehyde (B43269) and ethanolamineMild SteelOilfield Water--[6]
2,4,6-tri(2-pyridyl)-s-triazine (TPT)Steel1 M HCl--[1]
Triazine derivatives with carboxylic acid and amine groups-1.0 M HCl--[7]

Note: The inhibition efficiency can vary based on the specific experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

The evaluation of corrosion inhibitors typically involves a combination of electrochemical and weight loss techniques. These methods provide quantitative data on the inhibitor's effectiveness and insights into the inhibition mechanism.

Weight Loss Method

This gravimetric technique is a straightforward method for determining the corrosion rate.

  • Procedure:

    • Metal coupons of a known surface area are cleaned, dried, and weighed.

    • The coupons are then immersed in the corrosive solution, both with and without the inhibitor, for a specified period.

    • After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

    • The weight loss is used to calculate the corrosion rate and the inhibitor efficiency.

  • Inhibition Efficiency (IE%) Calculation: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where:

    • W₀ is the weight loss in the absence of the inhibitor.

    • Wᵢ is the weight loss in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process.

  • a) Potentiodynamic Polarization (PDP): This technique involves polarizing the working electrode (metal sample) from its open circuit potential (OCP) in both cathodic and anodic directions. The resulting polarization curve provides information on the corrosion current density (i_corr), corrosion potential (E_corr), and the inhibitor's mode of action (anodic, cathodic, or mixed-type). A decrease in i_corr in the presence of the inhibitor indicates effective corrosion inhibition.[8]

  • b) Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface. An increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl) in the presence of the inhibitor suggest the formation of a protective film on the metal surface.[9]

Visualizing Experimental Workflows and Mechanisms

The following diagrams illustrate the typical workflow for evaluating corrosion inhibitors and the proposed mechanism of action for triazine derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Characterization cluster_conclusion Conclusion prep_metal Metal Coupon Preparation (Polishing, Cleaning, Weighing) weight_loss Weight Loss Measurement (Immersion Test) prep_metal->weight_loss electrochemical Electrochemical Tests (PDP, EIS) prep_metal->electrochemical prep_solution Preparation of Corrosive Solution with/without Inhibitor prep_solution->weight_loss prep_solution->electrochemical data_analysis Calculation of Inhibition Efficiency & Electrochemical Parameters weight_loss->data_analysis surface_analysis Surface Analysis (SEM, EDS, AFM) weight_loss->surface_analysis electrochemical->data_analysis electrochemical->surface_analysis conclusion Evaluation of Inhibitor Performance & Mechanistic Insights data_analysis->conclusion surface_analysis->conclusion

Caption: A typical experimental workflow for the evaluation of corrosion inhibitors.

inhibition_mechanism cluster_inhibitor Triazine Derivative in Solution cluster_metal Metal Surface in Corrosive Medium cluster_adsorption Inhibition Mechanism inhibitor Triazine Derivative (with N, O, S heteroatoms and π-electrons) adsorption Adsorption of Inhibitor on Metal Surface inhibitor->adsorption metal_surface Metal Surface (e.g., Steel) corrosion Corrosion Process (Anodic & Cathodic Reactions) metal_surface->corrosion exposure to corrosive ions metal_surface->adsorption corrosion_inhibition Corrosion Inhibition protective_film Formation of a Protective Film adsorption->protective_film protective_film->corrosion_inhibition blocks active sites

Caption: Proposed mechanism of corrosion inhibition by triazine derivatives.

Mechanism of Action

The corrosion inhibition by triazine derivatives is predominantly attributed to their adsorption on the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[10] This adsorption can occur through two main types of interactions:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: This involves the sharing of electrons between the heteroatoms (N, O, S) and π-electrons of the triazine derivative with the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate-type bond.[1]

The presence of electron-donating groups (e.g., -OCH₃, -NH₂) in the triazine molecule can enhance its adsorption and, consequently, its inhibition efficiency.[9] Conversely, the effect of electron-withdrawing groups (e.g., -Br, -Cl) can vary depending on the overall electronic structure of the molecule. Many triazine derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[2][7] The adsorption of these inhibitors on the metal surface generally follows the Langmuir or Frumkin adsorption isotherms.[1]

Conclusion

Triazine derivatives represent a versatile and highly effective class of corrosion inhibitors for various metals, particularly in acidic environments. Their performance is intricately linked to their molecular structure, with the presence of heteroatoms and specific functional groups playing a crucial role in their adsorption and protective film formation capabilities. The experimental data and methodologies presented in this guide offer a valuable resource for researchers and scientists working on the development of novel and efficient corrosion protection technologies. Further research focusing on the synthesis of environmentally friendly and cost-effective triazine derivatives will continue to drive innovation in this field.

References

A Comparative Guide to the Cytotoxic Validation of 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of various 1,3,5-triazine (B166579) derivatives against several cancer cell lines, supported by experimental data from multiple studies. While the primary focus is on 1,3,5-triazine-2,4,6-trithiol and its related thioether derivatives, the scope has been broadened to include other pertinent 1,3,5-triazine analogues due to a scarcity of specific research on trithiol compounds. This guide details the experimental protocols for key cytotoxicity assays and visualizes relevant signaling pathways to provide a comprehensive resource for researchers in oncology and medicinal chemistry.

Data Presentation: Comparative Cytotoxicity of 1,3,5-Triazine Derivatives

The cytotoxic activity of 1,3,5-triazine derivatives is commonly evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. The following tables summarize the IC50 values of various 1,3,5-triazine derivatives against different human cancer cell lines, with comparisons to standard chemotherapeutic agents.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
8e N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine analogA549 (Lung)0.050Methotrexate>100
9a N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine analogA549 (Lung)0.042Methotrexate>100
10e 4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)-4H-1,2,4-triazole-3-thiol analogA549 (Lung)0.062Methotrexate>100
11e 4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)-4H-1,2,4-triazole-3-thiol analogA549 (Lung)0.028Methotrexate>100
11 Morpholine-functionalized 1,3,5-triazineSW620 (Colorectal)5.855-Fluorouracil21.74
5 Morpholine-functionalized 1,3,5-triazineSW480 (Colorectal) & SW620 (Colorectal)Promising dual-line activity5-Fluorouracil-
7b 2,4,6-trisubstituted 1,3,5-triazine with Ala-Ala-OMeDLD-1 (Colon)13.715-FluorouracilLower activity
7b 2,4,6-trisubstituted 1,3,5-triazine with Ala-Ala-OMeHT-29 (Colon)17.785-FluorouracilLower activity
P1 Phenanthro-triazine-3-thiolMOLT-4 (Leukemia)7.1--
P11 Phenanthro-triazine-3-thiolMCF-7 (Breast)15.4--

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of these cytotoxic compounds are provided below.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 1,3,5-triazine derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1][3]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1] The plate may need to be left overnight in the incubator for complete solubilization.[1]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

G Experimental Workflow: MTT Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_compounds Prepare serial dilutions of compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer measure_absorbance Measure absorbance at 570nm add_solubilizer->measure_absorbance calculate_viability Calculate % cell viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: General experimental workflow for determining cytotoxicity using the MTT assay.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with the 1,3,5-triazine derivatives as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.[4]

  • Washing: Discard the supernatant and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[4]

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Signaling Pathways in Cytotoxicity of 1,3,5-Triazine Derivatives

Several signaling pathways are implicated in the cytotoxic effects of 1,3,5-triazine derivatives. Two prominent mechanisms are the inhibition of Dihydrofolate Reductase (DHFR) and the modulation of the PI3K/Akt pathway.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate pathway, responsible for producing tetrahydrofolate, which is essential for the synthesis of DNA precursors.[7] Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[7]

G DHFR Inhibition Pathway Triazine 1,3,5-Triazine Derivatives DHFR DHFR Triazine->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF NADPH -> NADP+ DHF Dihydrofolate (DHF) DHF->DHFR Nucleotide Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide DNA DNA Synthesis Nucleotide->DNA Apoptosis Apoptosis DNA->Apoptosis Disruption leads to

Caption: Inhibition of DHFR by 1,3,5-triazine derivatives disrupts DNA synthesis, inducing apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth.[8][9][10] Its over-activation is common in many cancers.[10] Some 1,3,5-triazine derivatives have been shown to exert their cytotoxic effects by inhibiting this pathway, leading to the induction of apoptosis.

G PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 conversion PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activation Survival Cell Survival & Proliferation Downstream->Survival Apoptosis Apoptosis Survival->Apoptosis Inhibition of survival leads to Triazine 1,3,5-Triazine Derivatives Triazine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt pathway by 1,3,5-triazine derivatives promotes apoptosis.

References

comparing different nucleophiles for substitution on 2,4,6-trichloro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various nucleophiles in substitution reactions with 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. The information presented is supported by experimental data to aid researchers in selecting the most suitable nucleophiles and reaction conditions for the synthesis of mono-, di-, and tri-substituted triazine derivatives, which are pivotal scaffolds in medicinal chemistry and materials science.

The substitution of the chlorine atoms on the triazine ring is a stepwise process that can be meticulously controlled by temperature.[1] Generally, the first substitution occurs at temperatures at or below 0°C, the second at room temperature, and the third at elevated temperatures, often above 60°C.[1] The reactivity of the triazine core diminishes with each successive substitution.[2]

Performance Comparison of Nucleophiles

The choice of nucleophile significantly impacts the reaction conditions and outcomes. Below is a summary of quantitative data for the substitution reactions of various nucleophiles with 2,4,6-trichloro-1,3,5-triazine.

Nucleophile ClassSubstitution LevelNucleophile ExampleReaction Temperature (°C)Reaction TimeYield (%)Reference
Alcohols TrisubstitutedLithium AlkoxidesNot SpecifiedNot Specified52 - 89[3]
MonosubstitutedMethanol03 hNot Specified[4][5]
Disubstituted2-Methyl-2-nitro-1-propanolNot SpecifiedNot Specified17[6]
Trisubstituted2-Methyl-2-nitro-1-propanolNot SpecifiedNot Specified16[6]
Amines Disubstituted (Symmetric)Primary/Secondary AminesRoom TemperatureNot Specified44 - 98[3]
Monosubstituted4-Aminobenzonitrile04 hNot Specified[4]
DisubstitutedPiperidine, Morpholine, DiethylamineRoom Temperature24 hNot Specified[4]
Thiols TrisubstitutedPhenylthiol (in the presence of AgOAc/K₂CO₃/EtOH/H₂O)140Not Specified80[3][7]
TrisubstitutedPhenylthiol (in the presence of KOH/1,4-dioxane)RefluxNot Specified97[3][7]

Note: The reactivity of alcohols has been observed to decrease in the order of CH₃OH > C₂H₅OH > η-C₄H₉OH > η-C₃H₇OH > iso-C₃H₇OH.[8] For the synthesis of molecules containing both oxygen and nitrogen nucleophiles, it is often crucial to introduce the oxygen-containing group first, as it is difficult to substitute another nucleophile after an amine has been incorporated.[4][9] A study on the orthogonal chemoselectivity suggests a preferential order of incorporation under mild conditions: alcohol, followed by thiol, and finally amine.[10]

Experimental Protocols

Detailed methodologies for the key substitution reactions are provided below.

General Workflow for Sequential Nucleophilic Substitution

The synthesis of di- and tri-substituted triazines is typically achieved through a sequential process where the temperature is carefully controlled at each step.

G TCT 2,4,6-Trichloro-1,3,5-triazine (TCT) Mono_Sub Monosubstituted Triazine TCT->Mono_Sub  Nucleophile 1  ≤ 0 °C Di_Sub Disubstituted Triazine Mono_Sub->Di_Sub  Nucleophile 2  Room Temperature Tri_Sub Trisubstituted Triazine Di_Sub->Tri_Sub  Nucleophile 3  > 60 °C

Caption: Sequential nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine.

Protocol 1: Synthesis of Monosubstituted Dichloro-s-triazine

This protocol describes the first nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine.

Materials:

  • 2,4,6-trichloro-1,3,5-triazine (TCT)

  • Nucleophile (e.g., amine, alcohol, or thiol)

  • Base (e.g., NaHCO₃, K₂CO₃, or Diisopropylethylamine - DIEA)

  • Solvent (e.g., Acetone, Tetrahydrofuran - THF, or Dichloromethane - DCM)

  • Crushed ice and distilled water

Procedure:

  • Dissolve TCT (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve the nucleophile (1 equivalent) in the same solvent.

  • To the TCT solution, add the base (1 equivalent) while stirring vigorously.

  • Slowly add the nucleophile solution dropwise to the TCT solution at 0°C.

  • Stir the reaction mixture at 0°C for the specified time (typically 1-4 hours).[4][10][11]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by pouring the mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the monosubstituted product.

Protocol 2: Synthesis of Disubstituted Chloro-s-triazine

This protocol outlines the second nucleophilic substitution.

Materials:

  • Monosubstituted dichloro-s-triazine

  • Second Nucleophile

  • Base (e.g., K₂CO₃ or DIEA)

  • Solvent (e.g., THF or DCM)

Procedure:

  • Dissolve the monosubstituted dichloro-s-triazine (1 equivalent) in the chosen solvent.

  • Add the base (1 equivalent) to the solution.

  • Add the second nucleophile (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for the specified time (typically 12-24 hours).[4][10][11]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with the solvent and wash with water to remove salts.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to yield the disubstituted product.

Protocol 3: Synthesis of Trisubstituted-s-triazine

This protocol details the final substitution to yield a fully functionalized triazine.

Materials:

  • Disubstituted chloro-s-triazine

  • Third Nucleophile

  • Base (if required)

  • Solvent (e.g., 1,4-Dioxane)

Procedure:

  • Dissolve the disubstituted chloro-s-triazine (1 equivalent) in a suitable solvent.

  • Add the third nucleophile (and base, if necessary).

  • Heat the reaction mixture to reflux or an elevated temperature (e.g., 120-140°C) for the required duration.[3][7]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and perform appropriate workup and purification (e.g., extraction, chromatography) to isolate the trisubstituted triazine.

Logical Relationship of Reaction Control

The successful synthesis of specifically substituted triazines hinges on the precise control of reaction conditions, primarily temperature, and the strategic selection and order of addition of nucleophiles.

G cluster_0 Reaction Control cluster_1 Desired Product Temperature Temperature Control Mono Monosubstituted Temperature->Mono ≤ 0 °C Di Disubstituted Temperature->Di Room Temp. Tri Trisubstituted Temperature->Tri > 60 °C Nucleophile Nucleophile Reactivity Order Order of Addition Nucleophile->Order Order->Mono Order->Di Order->Tri

Caption: Key factors influencing the synthesis of substituted triazines.

References

A Comparative Guide to 1,3,5-Triazine-2,4,6-trithiol Based MOFs for Photocatalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the photocatalytic performance of Metal-Organic Frameworks (MOFs) derived from 1,3,5-triazine-2,4,6-trithiol (TMT) against other leading photocatalysts, supported by experimental data and detailed protocols.

The quest for efficient and sustainable photocatalysts is a cornerstone of modern materials science, with profound implications for environmental remediation, energy production, and fine chemical synthesis. Among the diverse array of materials being explored, Metal-Organic Frameworks (MOFs) have emerged as a particularly promising class due to their high surface area, tunable porosity, and modular nature. This guide provides a comprehensive evaluation of MOFs based on the this compound (TMT) ligand, a sulfur-rich triazine derivative, and benchmarks their photocatalytic performance against established alternatives such as titanium dioxide (TiO₂) and graphitic carbon nitride (g-C₃N₄).

Performance Comparison of Photocatalysts

The photocatalytic efficacy of a material is determined by a combination of factors, including its ability to absorb light, separate charge carriers, and provide active sites for redox reactions. This section presents a quantitative comparison of TMT-based MOFs and other leading photocatalysts in the degradation of organic pollutants.

PhotocatalystTarget PollutantDegradation Efficiency (%)Rate Constant (k)Irradiation SourceReference
Pb-TMT-MOF Methyl Orange~55% (in 150 min)Not ReportedUV Light[1][2]
TiO₂ (P25) Methylene Blue~95% (in 60 min)0.045 min⁻¹UV LightData compiled from various sources
g-C₃N₄ Methylene Blue~90% (in 120 min)0.019 min⁻¹Visible LightData compiled from various sources
ZnO Methylene Blue~98% (in 90 min)0.038 min⁻¹UV LightData compiled from various sources
Zn-TCPT MOF *Methyl Orange~93% (in 240 min)Not ReportedUV Light[3]

Note: Zn-TCPT MOF is based on a related triazine ligand, 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine, and is included for comparative purposes due to the limited data on TMT-based MOFs.

The data indicates that while TMT-based MOFs exhibit photocatalytic activity, their performance in the degradation of methyl orange under UV irradiation, based on available research, is moderate compared to the well-established photocatalysts like TiO₂ and ZnO. However, it is crucial to note that the field of TMT-based MOFs is still in its nascent stages, and significant improvements in efficiency are anticipated with further research into their synthesis and modification. The Zn-TCPT MOF, with a different triazine-based linker, shows a higher degradation efficiency for the same dye, suggesting that the choice of both the metal node and the organic linker is critical in tuning the photocatalytic properties.[3]

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the synthesis of TMT-based MOFs and the evaluation of their photocatalytic properties.

Synthesis of 1,3,5-Triazine-2,4,6-triyltrithio-triacetic acid (H₃TMT-TAA) Ligand

A precursor to TMT-based MOFs is the functionalized ligand, 1,3,5-triazine-2,4,6-triyltrithio-triacetic acid.

Materials:

  • This compound (TMT)

  • Ethyl bromoacetate

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethanol (B145695)

Procedure:

  • A mixture of TMT, ethyl bromoacetate, and potassium carbonate is refluxed in DMF.

  • The resulting ester is then hydrolyzed using a solution of HCl in ethanol to yield the final product, 1,3,5-triazine-2,4,6-triyltrithio-triacetic acid (H₃TMT-TAA).

Synthesis of a TMT-based MOF (Example: Pb-TMT-MOF)

Materials:

  • 1,3,5-triazine-2,4,6-triyltrithio-triacetic acid (H₃TMT-TAA)

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • A solution of H₃TMT-TAA in a DMF/ethanol mixture is prepared.

  • An aqueous solution of Pb(NO₃)₂ is added to the ligand solution.

  • The resulting mixture is sealed in a Teflon-lined stainless steel autoclave and heated under solvothermal conditions.

  • After cooling to room temperature, the crystalline product is collected by filtration, washed with DMF and ethanol, and dried in air.[1][2]

Evaluation of Photocatalytic Activity

Experimental Setup:

A typical photocatalytic experiment is conducted in a photoreactor equipped with a light source (e.g., a high-pressure mercury lamp for UV or a xenon lamp with a cutoff filter for visible light). The temperature of the reaction suspension is maintained using a cooling water circulation system.

Procedure:

  • A specific amount of the photocatalyst (e.g., 50 mg) is suspended in an aqueous solution of the target pollutant (e.g., 100 mL of 10 mg/L methyl orange).

  • Prior to irradiation, the suspension is stirred in the dark for a certain period (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium between the photocatalyst and the pollutant.

  • The suspension is then irradiated with the light source under continuous stirring.

  • At regular time intervals, aliquots of the suspension are withdrawn, and the photocatalyst is separated by centrifugation or filtration.

  • The concentration of the pollutant in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic maximum wavelength.

  • The degradation efficiency is calculated using the formula: Degradation (%) = (C₀ - Cₜ) / C₀ × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Mandatory Visualizations

To elucidate the underlying mechanisms and workflows, the following diagrams are provided.

Photocatalysis_Mechanism cluster_mof TMT-based MOF VB Valence Band (VB) CB Conduction Band (CB) VB->CB Electron Transfer h+ h⁺ VB->h+ e- e⁻ CB->e- Light Light->VB Excitation Pollutant Organic Pollutant Degraded_Products Degradation Products Pollutant->Degraded_Products O2 O₂ e-->O2 Reduction H2O H₂O h+->H2O Oxidation Superoxide •O₂⁻ O2->Superoxide Hydroxyl •OH H2O->Hydroxyl Superoxide->Pollutant Oxidation Hydroxyl->Pollutant Oxidation

Caption: Mechanism of photocatalysis by a TMT-based MOF.

Experimental_Workflow cluster_synthesis MOF Synthesis cluster_photocatalysis Photocatalytic Evaluation Ligand_Prep Ligand Preparation (H₃TMT-TAA) MOF_Synth Solvothermal Synthesis of TMT-based MOF Ligand_Prep->MOF_Synth Suspension_Prep Prepare Suspension (MOF + Pollutant Solution) MOF_Synth->Suspension_Prep Characterized MOF Dark_Adsorption Stir in Dark (Adsorption-Desorption Equilibrium) Suspension_Prep->Dark_Adsorption Irradiation Irradiate with Light Source Dark_Adsorption->Irradiation Sampling Sample at Intervals Irradiation->Sampling Analysis Analyze Pollutant Concentration (UV-Vis Spectroscopy) Sampling->Analysis Data_Processing Data_Processing Analysis->Data_Processing Calculate Degradation Efficiency & Rate Constant

Caption: Experimental workflow for TMT-MOF synthesis and evaluation.

Conclusion and Future Outlook

MOFs based on the this compound ligand represent a novel and intriguing class of photocatalysts. While initial studies have demonstrated their potential for the degradation of organic pollutants, their performance has not yet surpassed that of well-established materials like TiO₂. The sulfur-rich nature of the TMT ligand offers unique electronic properties that could be further exploited to enhance photocatalytic activity, particularly in the visible light spectrum.

Future research should focus on:

  • Systematic screening of different metal nodes: Exploring a variety of metal ions to tune the bandgap and redox potentials of the resulting MOFs.

  • Post-synthetic modification: Introducing functional groups or creating defects to enhance charge separation and create more active sites.

  • Composite materials: Combining TMT-based MOFs with other semiconductors to create heterojunctions that promote charge transfer and broaden the light absorption range.

  • Detailed mechanistic studies: Employing advanced spectroscopic and computational techniques to gain a deeper understanding of the photocatalytic mechanism and identify rate-limiting steps.

By addressing these areas, the full potential of this compound based MOFs as efficient and robust photocatalysts for a range of applications can be unlocked.

References

Unveiling the Protective Potential: An Electrochemical Analysis of 1,3,5-triazine-2,4,6-trithiol as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

The quest for effective corrosion inhibitors is a paramount concern across numerous industries to preserve the integrity and prolong the lifespan of metallic materials. Among the promising candidates, 1,3,5-triazine-2,4,6-trithiol (TMT) and its derivatives have garnered significant attention due to their unique molecular structure. The presence of multiple nitrogen and sulfur heteroatoms, coupled with a stable triazine ring, facilitates strong adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents. This guide provides a comparative analysis of the corrosion inhibition performance of TMT derivatives against other established inhibitors, supported by experimental data and detailed methodologies.

Performance Comparison of Corrosion Inhibitors

While specific experimental data for this compound is not extensively available in the public domain, this guide utilizes data from its closely related derivatives, namely 6-diallylamino-1,3,5-triazine-2,4-dithiol (B13730011) monosodium (DAN) and 6-dibutylamino-1,3,5-triazine-2,4-dithiol monosodium (DBN).[1] These molecules share the same active triazine-dithiol functional group that is fundamental to the corrosion inhibition mechanism.[1] For a comprehensive comparison, the performance of well-known inhibitors such as Benzotriazole (BTA) and Tolyltriazole (TTA) is also included.[1]

Table 1: Inhibition Efficiency from Weight Loss Measurements for Mild Steel in 1M HCl [1]

InhibitorConcentration (mM)Temperature (°C)Inhibition Efficiency (%)
DAN 0.53092.5
1.03094.2
2.03095.8
DBN [1]0.53093.1
1.03095.2
2.03096.5
Benzotriazole (BTA) 25Not Specified80 - 98
Tolyltriazole (TTA) 702091

Table 2: Electrochemical Data from Potentiodynamic Polarization for Mild Steel in 1M HCl [1]

InhibitorConcentration (mM)Ecorr (mV vs. SCE)icorr (µA·cm⁻²)Inhibition Efficiency (%)
Blank 0-4801050-
DAN 2.0-4954595.7
DBN [1]2.0-5003896.4

Table 3: Electrochemical Impedance Spectroscopy Data for Mild Steel in 1M HCl [1]

InhibitorConcentration (mM)Rct (Ω·cm²)Cdl (µF·cm⁻²)Inhibition Efficiency (%)
Blank 050120-
DAN 2.011505595.6
DBN [1]2.013005096.1

Experimental Protocols

The evaluation of a corrosion inhibitor's efficacy relies on standardized experimental techniques. The following are detailed methodologies for the key experiments cited in this guide.

1. Weight Loss Measurements

This gravimetric method provides a direct measure of corrosion rate.[1]

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with emery papers of decreasing grit size, followed by degreasing with a solvent like acetone, rinsing with distilled water, and thorough drying. The initial weight of each coupon is accurately recorded.[1]

  • Immersion Test: The pre-weighed coupons are immersed in the corrosive medium (e.g., 1M HCl) with and without the inhibitor at various concentrations for a specified duration and at a constant temperature.[1]

  • Post-Immersion Analysis: After the immersion period, the coupons are retrieved, cleaned to remove corrosion products, rinsed, dried, and reweighed.[1]

  • Calculation of Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 Where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.[1]

2. Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of both anodic and cathodic corrosion reactions.[1]

  • Electrochemical Cell Setup: A standard three-electrode cell is employed, consisting of the mild steel specimen as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.[2]

  • Stabilization: The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize.[1][2]

  • Measurement: The potential is scanned from a cathodic to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[2]

  • Data Analysis: The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the Tafel plots from the polarization curve.[2]

  • Calculation of Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 Where icorr₀ is the corrosion current density without the inhibitor and icorrᵢ is the corrosion current density with the inhibitor.[2]

3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface.[1]

  • Cell Setup: The same three-electrode setup as for PDP is used.[2]

  • Stabilization: The system is allowed to stabilize at the OCP.[2]

  • Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).[2]

  • Data Analysis: The data is presented as Nyquist and Bode plots. An appropriate equivalent electrical circuit is used to model the data and determine parameters such as the charge transfer resistance (Rct).[2]

  • Calculation of Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 Where Rct₀ is the charge transfer resistance without the inhibitor and Rctᵢ is the charge transfer resistance with the inhibitor.[2]

Visualizing the Process and Mechanism

To better understand the experimental evaluation and the underlying principles of corrosion inhibition by triazine-thiol compounds, the following diagrams are provided.

G cluster_prep Material Preparation cluster_exp Experimental Measurement cluster_electrochem Electrochemical Techniques cluster_analysis Data Analysis & Evaluation A Metal Coupon Preparation (Polishing, Cleaning, Weighing) C Weight Loss Measurement (Immersion Test) A->C B Preparation of Corrosive Media (with and without inhibitor) B->C D Electrochemical Measurements (Three-Electrode Cell Setup) B->D H Calculate Corrosion Rate & Inhibition Efficiency C->H E OCP Stabilization D->E F Potentiodynamic Polarization (PDP) E->F G Electrochemical Impedance Spectroscopy (EIS) E->G I Tafel Extrapolation (Ecorr, icorr) F->I J Equivalent Circuit Fitting (Rct, Cdl) G->J K Calculate Inhibition Efficiency I->K J->K

Figure 1. Experimental workflow for the evaluation of corrosion inhibitors.

The mechanism of corrosion inhibition by triazine-thiol derivatives is primarily attributed to their adsorption onto the metal surface, forming a protective film.[2][3] This film acts as a barrier, impeding both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[3] The adsorption is facilitated by the presence of multiple heteroatoms (nitrogen and sulfur) and π-electrons in the triazine ring, which can interact with the vacant d-orbitals of the metal.[3]

G cluster_solution Corrosive Solution cluster_interface Metal-Electrolyte Interface cluster_process Inhibition Mechanism Inhibitor Triazine-thiol Molecules Adsorption Adsorption of Inhibitor on Metal Surface Inhibitor->Adsorption Diffusion Corrosive_Ions Corrosive Ions (e.g., H+, Cl-) Metal_Surface Metal Surface Corrosive_Ions->Metal_Surface Attack Metal_Surface->Adsorption Protective_Film Formation of a Protective Film Adsorption->Protective_Film Protective_Film->Corrosive_Ions Blocks Corrosion_Inhibition Corrosion Inhibition (Reduced Anodic & Cathodic Reactions) Protective_Film->Corrosion_Inhibition

Figure 2. Proposed mechanism of corrosion inhibition by triazine-thiol adsorption.

References

1,3,5-Triazine Derivatives as Enzyme Inhibitors: A Comparative Docking Study Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine (B166579) scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been extensively explored as potent inhibitors of various enzymes implicated in diseases such as cancer and microbial infections. This guide provides a comparative analysis of recent molecular docking studies on 1,3,5-triazine derivatives, offering insights into their potential as enzyme inhibitors. The data presented here is compiled from various studies and aims to facilitate the rational design of novel and more effective therapeutic agents.

Comparative Analysis of Docking Performance

The following tables summarize the quantitative data from different docking studies, comparing the performance of various 1,3,5-triazine derivatives against their respective enzyme targets.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

Some 1,3,5-triazine-based pyrazole (B372694) derivatives have been investigated as potential antitumor agents targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Compounds 5f , 5g , and 5h from a recent study demonstrated significant inhibitory activity against EGFR-tyrosine kinase, with IC50 values of 395.1 nM, 286.9 nM, and 229.4 nM, respectively.[1] These compounds also showed promising anticancer activity against a panel of human cancer cell lines.[1] Molecular docking studies revealed that these derivatives fit well into the EGFR kinase active site (PDB ID: 6V6O), forming multiple hydrogen bonds with key amino acid residues.[1] Another study exploring s-triazine derivatives as PI3Kα inhibitors also showed notable docking scores against EGFR, with compound 2g having a docking score of -8.3 kcal/mol, comparable to the standard drug erlotinib (B232) (-8.5 kcal/mol).[2]

CompoundTarget EnzymeDocking Score (kcal/mol)IC50 (nM)Interacting ResiduesReference
5f EGFR Tyrosine KinaseNot explicitly stated395.1Not explicitly stated[1]
5g EGFR Tyrosine KinaseNot explicitly stated286.9Not explicitly stated[1]
5h EGFR Tyrosine KinaseNot explicitly stated229.4Not explicitly stated[1]
2g EGFR-8.3Not explicitly statedNot explicitly stated[2]
Erlotinib (Standard) EGFR-8.5Not explicitly statedNot explicitly stated[2]
Dihydrofolate Reductase (DHFR) Inhibitors

A series of dihydro-1,3,5-triazine derivatives have been designed and evaluated as inhibitors of human dihydrofolate reductase (hDHFR), a crucial enzyme in nucleotide synthesis and a well-known target for anticancer drugs.[3][4][5] Several of these compounds exhibited potent inhibitory activity, with IC50 values in the nanomolar range, comparable to or even better than the reference drug methotrexate (B535133) (MTX).[3][4][5] For instance, compounds A2 , A5 , B1 , and B3 showed IC50 values of 7.46 nM, 3.72 nM, 6.46 nM, and 4.08 nM, respectively.[3] Another study reported compounds 8e , 9a , 10e , and 11e with high cytotoxic activity and IC50 values of 50, 42, 62, and 28 nM, respectively.[4][5] Docking studies indicated that these compounds bind effectively to the active site of hDHFR.[4][5]

CompoundTarget EnzymeDocking ScoreIC50 (nM)Interacting ResiduesReference
A2 Human DHFRNot explicitly stated7.46Phe31[3]
A5 Human DHFRNot explicitly stated3.72Phe31[3]
B1 Human DHFRNot explicitly stated6.46Phe31[3]
B3 Human DHFRNot explicitly stated4.08Phe31[3]
8e Human DHFRNot explicitly stated50Not explicitly stated[4][5]
9a Human DHFRNot explicitly stated42Not explicitly stated[4][5]
10e Human DHFRNot explicitly stated62Not explicitly stated[4][5]
11e Human DHFRNot explicitly stated28Not explicitly stated[4][5]
Methotrexate (Standard) Human DHFRNot explicitly statedComparable to test compoundsNot explicitly stated[3][4][5]
Multi-Kinase Inhibitors (PI3K, B-Raf, VEGFR-2)

Novel 1,3,5-triazine derivatives have also been synthesized and evaluated as inhibitors of multiple kinases, including PI3K-α, B-Raf, and VEGFR-2, which are key players in cancer cell signaling pathways.[6] Compound 5g was identified as a potent PI3K-α inhibitor, while compound 4b showed the highest inhibitory activity against B-Raf (V600E) kinase, comparable to the standard drug sorafenib.[6] Compound 4c exhibited the best inhibitory activity against VEGFR-2.[6]

CompoundTarget Enzyme% Inhibition / IC50Docking ScoreInteracting ResiduesReference
5g PI3K-αHighest inhibitory effectNot explicitly statedNot explicitly stated[6]
4c PI3K-αGood activityNot explicitly statedNot explicitly stated[6]
5c PI3K-αGood activityNot explicitly statedNot explicitly stated[6]
4b B-Raf (V600E)Highest inhibitory activity (comparable to sorafenib)Not explicitly statedNot explicitly stated[6]
4c VEGFR-2Best inhibitory activity (compared to sorafenib)Not explicitly statedNot explicitly stated[6]

Experimental Protocols

The methodologies employed in these docking studies are crucial for interpreting the results. Below are generalized protocols based on the cited literature.

Molecular Docking Workflow

A typical molecular docking study involves several key steps to predict the binding orientation and affinity of a ligand to a protein target.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage P Protein Preparation (e.g., PDB structure, remove water, add hydrogens) D Molecular Docking (e.g., AutoDock, GOLD, Glide) P->D L Ligand Preparation (e.g., 2D to 3D conversion, energy minimization) L->D S Scoring and Ranking (e.g., Binding energy, Docking score) D->S V Visualization and Interaction Analysis (e.g., PyMOL, Discovery Studio) S->V G cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Triazine 1,3,5-Triazine Derivative (Inhibitor) Triazine->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

A Comparative Guide to the Synthesis of 2,4,6-Tri-substituted-1,3,5-triazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine (B166579) scaffold is a cornerstone in medicinal chemistry and materials science, owing to its versatile biological activities and unique physicochemical properties. The strategic functionalization of the triazine core at the 2, 4, and 6 positions allows for the generation of a vast array of molecules with tailored properties. This guide provides an objective comparison of the most prevalent synthetic methodologies for 2,4,6-tri-substituted-1,3,5-triazines, supported by experimental data to aid researchers in selecting the most suitable method for their specific applications.

Sequential Nucleophilic Substitution of Cyanuric Chloride

This is arguably the most widespread and versatile method for synthesizing both symmetrical and unsymmetrical 2,4,6-tri-substituted-1,3,5-triazines. The method relies on the stepwise displacement of the three chlorine atoms of cyanuric chloride with a variety of nucleophiles. The reactivity of the chlorine atoms decreases with each successive substitution, allowing for controlled, sequential additions by carefully managing the reaction temperature.

Logical Relationship: Sequential Substitution on Cyanuric Chloride

G A Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) B First Nucleophile (Nu1) - Reaction at 0-5 °C A->B Step 1 C Monosubstituted Triazine (2-Nu1-4,6-dichloro-1,3,5-triazine) B->C D Second Nucleophile (Nu2) - Reaction at room temperature C->D Step 2 E Disubstituted Triazine (2-Nu1-4-Nu2-6-chloro-1,3,5-triazine) D->E F Third Nucleophile (Nu3) - Reaction at elevated temperature E->F Step 3 G Trisubstituted Triazine (2,4,6-tri(Nu)-1,3,5-triazine) F->G

Caption: Stepwise substitution on the triazine core.

Experimental Data:

EntryNucleophile(s)Reaction ConditionsYield (%)Reference
13 x O-nucleophile (Lithium alkoxide)THF, 0 °C to rt52-89[1][2]
22 x N-nucleophile (Amine)CH2Cl2, 0 °C to rt44-98[1][2]
31. O-nucleophile, 2. N-nucleophile, 3. S-nucleophileStepwise T control: 0 °C, rt, refluxVariable[1][2][3]

Experimental Protocol: General Procedure for Sequential Substitution

  • First Substitution: Dissolve cyanuric chloride (1.0 eq.) in a suitable solvent (e.g., THF, acetone) and cool the solution to 0-5 °C. Add the first nucleophile (1.0 eq.) dropwise, often in the presence of a base (e.g., NaHCO₃, Et₃N) to neutralize the evolved HCl. Stir the reaction at this temperature for 1-2 hours.

  • Second Substitution: Allow the reaction mixture to warm to room temperature and add the second nucleophile (1.0 eq.), again with a base. The reaction is typically stirred for 12-24 hours.

  • Third Substitution: For the final substitution, the third nucleophile (1.0-1.2 eq.) is added, and the reaction mixture is heated to reflux (typically >80 °C) for 12-24 hours until completion.

  • Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Cyclotrimerization of Nitriles

The cyclotrimerization of nitriles is a direct method for the synthesis of symmetrically substituted 1,3,5-triazines. The reaction can be catalyzed by acids, bases, or metals. A controlled cross-cyclotrimerization of two different nitriles can also be achieved to produce asymmetrically substituted triazines, often employing a reagent like triflic anhydride (B1165640) to proceed via a nitrilium salt intermediate.[4][5][6]

Experimental Workflow: Controlled Cross-Cyclotrimerization

G cluster_0 Step 1: Nitrilium Salt Formation cluster_1 Step 2: Cyclization A Nitrile 1 (R1-CN) B Triflic Anhydride (Tf2O) - Low Temperature C Nitrilium Salt Intermediate B->C D Nitrile 2 (R2-CN) (2 eq.) - Higher Temperature C->D E 2,4-di(R2)-6-(R1)-1,3,5-triazine D->E

Caption: Two-step one-pot cross-cyclotrimerization.

Experimental Data:

EntryNitrile(s)Catalyst/ReagentReaction ConditionsYield (%)Reference
1BenzonitrileY(OTf)₃ / Piperidine (B6355638)200 °C, 24 h (conventional)84[7]
2BenzonitrileY(OTf)₃ / Piperidine210W then 150W, 30 min (microwave)65[7]
3Pivalonitrile + p-TolunitrileTriflic Anhydride-40 °C to 100 °C, 24 h75[5][6]
4Acetonitrile + BenzonitrileTriflic Anhydride-40 °C to 100 °C, 24 h68[5][6]

Experimental Protocol: Triflic Anhydride-mediated Cross-Cyclotrimerization [5][6]

  • To a solution of the first nitrile (1.0 eq.) in a dry solvent (e.g., CH₂Cl₂) at low temperature (-40 °C to 0 °C) under an inert atmosphere, add triflic anhydride (1.0 eq.) dropwise.

  • Stir the mixture at this temperature for 30 minutes to allow for the formation of the nitrilium salt.

  • Add the second nitrile (2.0 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux (e.g., 100 °C) for 24 hours.

  • After cooling, the reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The organic layer is separated, dried over anhydrous Na₂SO₄, and the solvent is evaporated.

  • The crude product is purified by column chromatography.

Pinner Triazine Synthesis

The Pinner synthesis is a classical method for the preparation of 2-hydroxy-4,6-diaryl-s-triazines. It involves the reaction of two equivalents of an aryl or alkyl amidine with one equivalent of phosgene (B1210022).[8][9] The reaction proceeds through an intermediate which then cyclizes upon heating.

Reaction Pathway: Pinner Synthesis

G A 2 x Aryl Amidine C Intermediate A->C B Phosgene (COCl2) B->C D Heating C->D -NH3 E 2-Hydroxy-4,6-diaryl-s-triazine D->E

Caption: Pinner synthesis of hydroxy triazines.

Experimental Data:

EntryAmidineReaction ConditionsYield (%)Reference
1BenzamidineToluene (B28343), then heat > m.p. of intermediateNot specified[8][9]
2p-ChlorobenzamidineToluene, -10 °CNot specified
3TrichloroacetamidineWater, pH 8Not specified

Experimental Protocol: General Pinner Triazine Synthesis

  • A solution of the aryl amidine (2.0 eq.) in an inert solvent like toluene is prepared.

  • The solution is cooled, and a solution of phosgene (1.0 eq.) in the same solvent is added slowly.

  • The intermediate precipitate is filtered and dried.

  • The dried intermediate is then heated above its melting point to induce cyclization and elimination of ammonia.

  • The resulting 2-hydroxy-4,6-diaryl-s-triazine is then purified, typically by recrystallization.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of 1,3,5-triazines. Compared to conventional heating, microwave irradiation often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles.[10][11]

Performance Comparison: Microwave vs. Conventional Heating

EntryReactionMethodReaction TimeYield (%)Reference
1Cyclotrimerization of BenzonitrileConventional24 h84[7]
2Cyclotrimerization of BenzonitrileMicrowave30 min65[7]
3Synthesis of a 1,2,4-triazole (B32235) derivativeConventional290 min78[12]
4Synthesis of a 1,2,4-triazole derivativeMicrowave10-25 min97[12]
5Synthesis of various heterocyclic compoundsConventional2-15 hLower[10]
6Synthesis of various heterocyclic compoundsMicrowave2-8 minHigher[10]

Experimental Protocol: Microwave-Assisted Cyclotrimerization of Nitriles [7]

  • A mixture of the nitrile (10 mmol), a Lewis acid catalyst such as Y(OTf)₃ (0.1 mmol), and anhydrous piperidine (10 mmol) is placed in a sealed microwave vial.

  • The vial is subjected to microwave irradiation in a dedicated microwave synthesizer. A typical heating profile might be 2 minutes at 210W followed by 28 minutes at 150W.

  • After the reaction is complete, the mixture is cooled, and the product is isolated by standard work-up procedures, followed by purification.

Metal-Catalyzed Synthesis

Various transition metals, particularly copper, have been employed as catalysts to facilitate the synthesis of substituted triazines under milder conditions. These methods offer alternative pathways and can exhibit high efficiency and functional group tolerance.[13][14][15]

Experimental Workflow: Copper-Catalyzed Synthesis of Diamino-triazines

G A 1,1-Dibromoalkene F 2,4-Diamino-1,3,5-triazine A->F B Biguanide (B1667054) B->F C Cu Catalyst (e.g., CuI) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., DMF) E->F

Caption: One-pot copper-catalyzed synthesis.

Experimental Data: Copper-Catalyzed Synthesis [13]

Entry1,1-DibromoalkeneBiguanideCatalyst Loading (mol%)Reaction ConditionsYield (%)
1(2,2-Dibromovinyl)benzeneMetforminCuI (10)K₂CO₃, DMF, 80 °C, 12 h85
21,1-Dibromo-2-phenylethylenePhenylbiguanideCuI (10)K₂CO₃, DMF, 80 °C, 12 h78

Experimental Protocol: Copper-Catalyzed Synthesis of 2,4-Diamino-1,3,5-triazines [13]

  • To a reaction vessel, add the 1,1-dibromoalkene (1.0 eq.), the biguanide (1.2 eq.), CuI (10 mol%), and a base such as K₂CO₃ (2.0 eq.).

  • Add a suitable solvent, for example, DMF.

  • Heat the reaction mixture at 80 °C for 12 hours under an inert atmosphere.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography.

Conclusion

The synthesis of 2,4,6-tri-substituted-1,3,5-triazines can be achieved through several effective methodologies. The choice of the optimal method depends on the desired substitution pattern (symmetrical vs. unsymmetrical), the nature of the substituents, and the desired scale of the reaction.

  • Sequential nucleophilic substitution of cyanuric chloride remains the most versatile and widely practiced method for accessing a broad range of substituted triazines.

  • Cyclotrimerization of nitriles is a straightforward approach for symmetrical triazines, with modern variations allowing for the synthesis of more complex structures.

  • The Pinner synthesis is a reliable, albeit specific, method for obtaining 2-hydroxy-4,6-diaryl-s-triazines.

  • Microwave-assisted synthesis offers significant advantages in terms of reaction speed and efficiency, making it an attractive option for rapid library synthesis and process optimization.

  • Metal-catalyzed reactions provide novel and efficient routes to substituted triazines, often under mild conditions, and represent a growing area of research.

This guide provides a foundational understanding of these key synthetic strategies, and the provided experimental data and protocols should serve as a valuable resource for researchers in the field.

References

Safety Operating Guide

Proper Disposal of 1,3,5-Triazine-2,4,6-trithiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,3,5-triazine-2,4,6-trithiol (TMT), also known as trithiocyanuric acid, is a critical aspect of laboratory safety and environmental responsibility. As a compound widely used for its ability to precipitate heavy metals from aqueous solutions, its waste must be managed to prevent environmental contamination and ensure regulatory compliance.[1][2] Unused or waste TMT, often handled as its trisodium (B8492382) salt in a solution, should be treated as hazardous waste.[3]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all appropriate personal protective equipment (PPE) is in use. This includes, but is not limited to, gloves, and eye and face protection. Work should be conducted in a well-ventilated area.[4] In case of a spill, the material should be contained using an inert absorbent material, collected, and placed into a suitable, closed container for disposal.[5] Do not allow the chemical to enter drains or waterways.[4]

Summary of Safety and Physical Properties

The following table summarizes key data for this compound and its common trisodium salt form, which is essential for safe handling and storage prior to disposal.

PropertyDataReference
Chemical Name This compound trisodium salt
Common Form ~15% solution in water
Appearance Light yellow solution or colorless solid[6]
Primary Hazard H319: Causes serious eye irritation[6]
In case of Fire May liberate hazardous vapors including nitrogen, sulfur, and carbon oxides.[4]
PPE Recommendation Eyeshields, Gloves

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3][4] These contractors are equipped to manage chemical waste in a manner that is safe for both personnel and the environment.

1. Segregation and Containerization:

  • Segregate Waste: Do not mix TMT waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

  • Use Compatible Containers: Place the waste material into a suitable, sealed, and compatible container to prevent leaks or reactions.[4]

  • Proper Labeling: The container must be clearly labeled with the chemical name ("this compound" or "Trithiocyanuric acid, trisodium salt"), the words "Hazardous Waste," and any other identifiers required by local and institutional regulations.[3]

2. Documentation and Storage:

  • Maintain Records: Keep accurate records of the amount of waste generated and the date of accumulation.[3]

  • Safe Storage: Store the sealed container in a designated, well-ventilated, and cool area away from incompatible materials, while awaiting pickup.[6]

3. Arrange for Professional Disposal:

  • Contact EHS: Notify your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a collection.[3]

  • Professional Treatment: The approved disposal methods often involve high-temperature incineration.[4][7] One specified method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

It is strictly prohibited to dispose of this chemical down the drain or in regular solid waste.[3] Such actions can lead to severe environmental harm and significant regulatory penalties.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 1,3,5-triazine-2,4,6-trithiol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,3,5-Triazine-2,4,6-trithiol

This document provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound. Adherence to these guidelines is vital for ensuring the safety of laboratory personnel and minimizing environmental impact. This chemical is primarily available as its trisodium (B8492382) salt in an aqueous solution.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Trithiocyanuric acid

  • Common Form: this compound trisodium salt solution (approx. 15% in water)[1]

  • CAS Number: 17766-26-6[2]

Primary Hazard:

  • Causes serious eye irritation[1][2][3].

Personal Protective Equipment (PPE)

Stringent adherence to PPE protocols is mandatory when handling this compound and its solutions.

OperationRequired PPE
Weighing and Aliquoting (Solid Form) - Nitrile or neoprene gloves- Safety glasses with side shields or chemical splash goggles- Lab coat- NIOSH/MSHA approved respirator (e.g., N95) to avoid dust formation[4][5]
Solution Preparation and Transfers - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood[5]
Running Reactions - Nitrile or neoprene gloves- Chemical splash goggles and face shield- Flame-resistant lab coat- Work in a certified chemical fume hood[5]
Work-up and Purification - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood[5]
Emergency First-Aid Procedures
Exposure RouteFirst-Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention[1].
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention[6].
Inhalation Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[7].
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention[1][7].

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and compliance.

Experimental Workflow and Safety

Experimental Workflow: Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weighing and Aliquoting prep_setup->handle_weigh handle_solution Solution Preparation handle_weigh->handle_solution handle_reaction Running Reaction handle_solution->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Hazardous Waste cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for handling this compound.

Step-by-Step Handling Procedures
  • Engineering Controls : All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[5]. Ensure that an eyewash station and safety shower are readily accessible[7].

  • Donning PPE : Meticulously put on all required PPE before handling the chemical.

  • Handling :

    • Avoid contact with skin and eyes[4].

    • When handling the solid form, avoid the formation of dust[4].

    • Ensure adequate ventilation.

  • Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container[4]. Keep away from strong oxidizing agents and acids[1].

  • Spill Management :

    • For small spills, trained personnel wearing appropriate PPE can use an absorbent material to contain the spill.

    • Collect the absorbent material and place it in a sealed container for hazardous waste disposal[5].

    • For larger spills, contact your institution's environmental health and safety department immediately.

Disposal Plan

Proper disposal of waste containing this compound is crucial. Do not let the product enter drains[3][4].

Waste TypeDisposal Procedure
Solid Waste Place in a designated, sealed, and clearly labeled hazardous waste container. Dispose of as chemical hazardous waste according to institutional guidelines[5].
Liquid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. Dispose of as chemical hazardous waste according to institutional guidelines[5].
Contaminated PPE Place gloves and disposable lab coats in a sealed bag and then into a designated hazardous waste container for disposal as chemical hazardous waste[5].
Contaminated Glassware 1. Rinse with an appropriate organic solvent (e.g., ethanol (B145695) or acetone) in the fume hood. Collect the rinse as hazardous waste[5].2. Immerse the glassware in a freshly prepared 10% bleach solution for at least 24 hours to oxidize the thiol[5].3. After decontamination, wash with soap and water[5].

Contact a licensed professional waste disposal service to dispose of this material[4]. Uncleaned containers should be handled in the same manner as the product itself[3].

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.